5-(3-Hydroxybenzylidene)-rhodanine
Description
The exact mass of the compound (5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQNEHSJTBPNPT-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Hydroxybenzylidene)-rhodanine, a synthetic organic compound belonging to the rhodanine (B49660) derivative family, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Rhodanine and its derivatives are known to exhibit a wide range of biological activities, although their development is often accompanied by cautionary notes regarding potential pan-assay interference (PAINS).[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and a discussion of its known biological context.
Chemical and Physical Properties
This compound is characterized by the following properties. The quantitative data is summarized in Table 1 for ease of reference.
| Property | Value | Source |
| IUPAC Name | (5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | PubChem |
| CAS Number | 37530-35-1 | [2][3][4] |
| Molecular Formula | C₁₀H₇NO₂S₂ | [3][4] |
| Molecular Weight | 237.30 g/mol | [3] |
| Boiling Point | 440.1 °C at 760 mmHg (Predicted) | [2][5] |
| Flash Point | 220 °C (Predicted) | [2][5] |
| Density | 1.56 g/cm³ (Predicted) | [2][5] |
| Refractive Index | 1.776 (Predicted) | [2][5] |
| Solubility | Insoluble in water. Solubility in organic solvents like acetone (B3395972) is moderate, while it is very slightly soluble in benzene (B151609) and chloroform. | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between rhodanine and 3-hydroxybenzaldehyde (B18108). This reaction is a cornerstone of rhodanine derivative synthesis and can be carried out under various conditions.
General Knoevenagel Condensation Protocol
This protocol is adapted from established methods for the synthesis of 5-arylidene rhodanine derivatives.[5]
Materials:
-
Rhodanine
-
3-Hydroxybenzaldehyde
-
Catalyst (e.g., piperidine (B6355638), sodium acetate)
-
Solvent (e.g., ethanol (B145695), acetic acid)
Procedure:
-
Dissolve equimolar amounts of rhodanine and 3-hydroxybenzaldehyde in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure this compound.
A visual representation of the general synthesis workflow is provided below.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl group, a singlet for the vinylic proton of the benzylidene moiety, and signals corresponding to the N-H proton of the rhodanine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl and thiocarbonyl carbons of the rhodanine ring, as well as signals for the carbons of the benzylidene group and the aromatic ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, C=S (thiocarbonyl) stretching, and C=C stretching of the aromatic ring and the exocyclic double bond.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption maxima corresponding to the π-π* transitions within the conjugated system of the molecule.
Biological Activity and Mechanism of Action
Rhodanine derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and enzyme inhibitory effects.[6] However, it is crucial to approach these findings with caution, as the rhodanine scaffold is a known PAIN (pan-assay interference compound), which can lead to non-specific activity in high-throughput screening assays.[1]
The biological activity of this compound specifically has been less extensively studied compared to other derivatives. Its potential as an algicidal agent has been noted.[7] The mechanism of action for rhodanine derivatives often involves the inhibition of various enzymes. For instance, different rhodanine derivatives have been reported to inhibit enzymes such as aldose reductase, hepatitis C virus (HCV) NS3 protease, and various kinases.[6][8]
The general mechanism of enzyme inhibition by some rhodanine derivatives is thought to involve the formation of a covalent bond with the target protein, often through a Michael addition reaction, or through non-covalent interactions within the enzyme's active site. A simplified, hypothetical signaling pathway illustrating a potential enzyme inhibition mechanism is depicted below.
Conclusion
This compound is a rhodanine derivative with defined physicochemical properties and a well-established synthetic route. While its specific biological activities and mechanism of action require further detailed investigation, the broader class of rhodanine compounds continues to be a source of interest for the development of novel therapeutic agents and other functional materials. Researchers and drug development professionals are encouraged to consider the potential for non-specific interactions inherent to the rhodanine scaffold during the evaluation of this and related compounds. Further studies are warranted to fully elucidate the specific spectral characteristics and biological profile of this compound to unlock its full potential.
References
- 1. Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Hydroxybenzylidene rhodanine | C10H7NO2S2 | CID 155163574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 5-(3-Hydroxybenzylidene)-rhodanine, a rhodanine (B49660) derivative with significant potential in drug discovery. The document details the synthetic protocols, presents comparative data on reaction conditions, and elucidates the mechanistic aspects of the condensation and the biological signaling pathways associated with rhodanine derivatives.
Introduction to Knoevenagel Condensation and Rhodanine Derivatives
The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of paramount importance in the synthesis of various heterocyclic compounds, including rhodanine derivatives.
Rhodanine, a 2-thioxo-4-thiazolidinone, and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, and anticancer properties. The introduction of a benzylidene moiety at the C-5 position of the rhodanine ring, through Knoevenagel condensation, is a common strategy for the development of novel therapeutic agents. This compound, in particular, has been investigated for its potential as a selective algicide and as a scaffold for enzyme inhibitors.
Synthesis of this compound via Knoevenagel Condensation
The synthesis of this compound is achieved through the Knoevenagel condensation of 3-hydroxybenzaldehyde (B18108) and rhodanine. The reaction is typically carried out in the presence of a basic catalyst and a suitable solvent. A variety of catalysts and solvent systems have been explored to optimize the reaction conditions, aiming for high yields, short reaction times, and environmentally benign procedures.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Comparative Data of Reaction Conditions
The choice of catalyst, solvent, and reaction temperature significantly influences the yield and reaction time of the Knoevenagel condensation. Below is a summary of various reported conditions for the synthesis of 5-arylidene rhodanine derivatives, providing a comparative basis for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2-6 h | 70-90 | [1] |
| Ammonium Acetate | Acetic Acid | 100-120 | 1-4 h | 80-95 | [2] |
| Glycine | Water | 80-100 | 2-5 h | 75-92 | [2] |
| 2-Hydroxyethylammonium acetate | Solvent-free | 90 | 15-30 min | 90-98 | [3] |
| Alum (15 mol%) | Water | Microwave (400W) | 6-12 min | 85-96 | [4] |
| Diammonium hydrogen phosphate | Water | 90 | 30-60 min | 88-97 | [5] |
| Choline (B1196258) chloride:urea (B33335) (DES) | Catalyst-free | 90 | 1-2 h | 10-78 | [6] |
| CuFe2O4 Nanoparticles | Water | 100 | 30-40 min | 85-95 | [7] |
Note: The yields and reaction times are for a range of 5-arylidene rhodanine derivatives and may vary for the specific synthesis of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using both conventional and green chemistry approaches.
Protocol 1: Conventional Synthesis using Piperidine Catalyst
Materials:
-
3-Hydroxybenzaldehyde
-
Rhodanine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-hydroxybenzaldehyde and 1.0 equivalent of rhodanine in a minimal amount of absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Protocol 2: Green Synthesis using a Deep Eutectic Solvent (DES)
Materials:
-
3-Hydroxybenzaldehyde
-
Rhodanine
-
Choline chloride
-
Urea
-
Water
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 2:1 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.[6]
-
To the pre-heated DES, add 1.0 equivalent of 3-hydroxybenzaldehyde and 1.0 equivalent of rhodanine.[6]
-
Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove the DES.
-
Dry the purified this compound.
Reaction Mechanism and Biological Signaling Pathways
Knoevenagel Condensation Mechanism
The Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of the active methylene group of rhodanine by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel condensation for the synthesis of this compound.
Experimental Workflow
A general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
PIM-1 Kinase Signaling Pathway and Apoptosis Induction
Rhodanine derivatives have been identified as potent inhibitors of various kinases, including the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family. PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins. Inhibition of PIM-1 by compounds such as this compound can lead to the activation of apoptotic pathways.[6][8]
The proposed mechanism involves the inhibition of PIM-1, which prevents the phosphorylation of the pro-apoptotic protein BAD. Unphosphorylated BAD is then free to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This disruption of the Bcl-2/BAD complex leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.[9][10]
Caption: Inhibition of the PIM-1 signaling pathway by this compound, leading to apoptosis.
Conclusion
The Knoevenagel condensation provides a versatile and efficient route for the synthesis of this compound. The optimization of reaction conditions, including the use of green catalysts and solvents, can lead to high yields and environmentally friendly processes. The biological activity of rhodanine derivatives as PIM-1 kinase inhibitors highlights their potential as therapeutic agents for diseases characterized by aberrant cell survival and proliferation, such as cancer. Further research into the specific biological targets and mechanisms of action of this compound will be crucial for its development as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide on the Biological Activity of 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Hydroxybenzylidene)-rhodanine is a synthetic compound belonging to the rhodanine (B49660) class of heterocyclic molecules, which are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological profile of this compound and its closely related analogs. While data on the specific biological activities of this compound is limited, this document compiles available information and presents data from structurally similar compounds to infer its potential therapeutic applications. The primary focus is on its potential as a tyrosinase inhibitor, with additional context provided on the broader anticancer and antimicrobial properties of the rhodanine scaffold. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant pathways and workflows to support further research and drug development efforts.
Introduction
Rhodanine, a 2-thioxo-4-thiazolidinone core, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The substitution at the 5-position of the rhodanine ring, often with a benzylidene moiety, is a common strategy for modulating the pharmacological profile of these compounds. The presence of a hydroxyl group on the benzylidene ring, as in this compound, can significantly influence its interaction with biological targets through hydrogen bonding and other electronic effects. This guide aims to consolidate the current understanding of the biological activities associated with this specific rhodanine derivative and its immediate chemical neighborhood.
Enzyme Inhibition
Tyrosinase Inhibition
-
IC50: 18.1 ± 1.0 μM (against mushroom tyrosinase)[1]
The mechanism of inhibition for rhodanine derivatives against tyrosinase is often competitive, with the inhibitor binding to the active site of the enzyme. In silico docking simulations of 5-HMT have suggested a greater binding affinity to the tyrosinase catalytic site compared to kojic acid, adopting a different binding conformation[2].
Table 1: Tyrosinase Inhibitory Activity of a this compound Analog
| Compound Name | Target Enzyme | IC50 (μM) | Notes |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Mushroom Tyrosinase | 18.1 ± 1.0 | More potent than kojic acid.[1] |
Signaling Pathway of Tyrosinase in Melanogenesis
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the formation of melanin. Inhibition of tyrosinase is a key strategy for the development of agents to treat hyperpigmentation disorders.
Figure 1: Simplified signaling pathway of melanogenesis and the inhibitory action of rhodanine analogs on tyrosinase.
Anticancer Activity
Direct cytotoxic data for this compound against specific cancer cell lines is not prominently available in the reviewed scientific literature. However, the rhodanine scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity of rhodanine derivatives is often attributed to their ability to inhibit various protein kinases and other enzymes involved in cell proliferation and survival.
For context, a different derivative, (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide, has shown potent antiproliferative activity against the A549 human lung cancer cell line with an IC50 of 7.0 µM[3]. Another study on 5-isopropylidene-3-ethyl rhodanine reported induction of apoptosis in a leukemic cell line[4].
Table 2: Anticancer Activity of Representative Rhodanine Derivatives (for reference)
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action (if known) |
| (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide | A549 (Lung) | 7.0 | Microtubule-modulating agent |
| 5-Isopropylidene-3-ethyl rhodanine | CEM (Leukemia) | <10 | Induction of apoptosis |
Antimicrobial Activity
Specific minimum inhibitory concentration (MIC) values for this compound against bacterial or fungal strains have not been found in the available literature. Nevertheless, the rhodanine class of compounds is known for its broad-spectrum antimicrobial properties. The activity is often more pronounced against Gram-positive bacteria.
For reference, a study on a series of rhodanine-3-carboxyalkanoic acid derivatives reported MIC values ranging from 1.95 to 250 µg/mL against various Gram-positive bacterial strains[5]. Another study on different rhodanine derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC90 values as low as 4 μM[6].
Table 3: Antimicrobial Activity of Representative Rhodanine Derivatives (for reference)
| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) |
| Rhodanine-3-carboxyalkanoic acid derivatives | Gram-positive bacteria | 1.95 - 250 |
| Various rhodanine derivatives | Methicillin-resistant S. aureus | 4 (MIC90 in µM) |
Experimental Protocols
Tyrosinase Inhibition Assay (Dopachrome Method)
This protocol is a standard method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity using L-DOPA as a substrate.
Figure 2: General workflow for a tyrosinase inhibition assay using the dopachrome (B613829) method.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of 100 units/mL.
-
Prepare a 10 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer.
-
Dissolve the test compound (e.g., this compound) and a positive control (e.g., kojic acid) in a suitable solvent (like DMSO) to create stock solutions, and then prepare serial dilutions.
-
-
Assay in a 96-Well Plate:
-
To each well, add 40 µL of the test compound solution (or solvent for control), 80 µL of the phosphate buffer, and 40 µL of the mushroom tyrosinase solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.
-
-
Measurement and Analysis:
-
After a further 10-minute incubation, measure the absorbance at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Figure 3: General workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a density of approximately 5x10³ cells per well and incubated overnight to allow for cell attachment.
-
-
Compound Treatment:
-
The following day, the cells are treated with various concentrations of the test compound (e.g., 62.5, 125, 250, 500, and 1000 µg/ml) and incubated for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT reagent is added to each well (e.g., at a final concentration of 0.5 mg/mL) and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[8]
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Preparation:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
-
Incubation:
-
The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 24 hours for many bacteria).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6]
-
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is sparse, evidence from closely related analogs strongly suggests its potential as a tyrosinase inhibitor. Further investigation is warranted to fully characterize its inhibitory profile against tyrosinase and to explore its potential anticancer and antimicrobial activities, which are hallmarks of the broader rhodanine family. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the development of new therapeutic agents based on this promising scaffold.
References
- 1. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773) inhibits mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Hydroxybenzylidene)-rhodanine is a small molecule belonging to the rhodanine (B49660) class of heterocyclic compounds. Rhodanine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets, modulation of signaling pathways, and cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit the therapeutic potential of this compound.
Core Mechanism of Action: Enzyme Inhibition
The primary mechanism of action of this compound and its analogs is the inhibition of specific enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Key Molecular Targets
Extensive research has identified several key protein targets of rhodanine derivatives. While specific quantitative data for this compound is emerging, studies on structurally similar benzylidene rhodanines provide strong evidence for its inhibitory activity against the following enzymes:
-
Phosphatase of Regenerating Liver 3 (PRL-3): PRL-3 is a dual-specificity phosphatase that is overexpressed in various metastatic cancers. It is a key promoter of cancer cell migration, invasion, and proliferation. Benzylidene rhodanine derivatives have been shown to be potent inhibitors of PRL-3. One study reported an IC50 value of 0.9 µM for a benzylidene rhodanine derivative against PRL-3, indicating a strong inhibitory effect.[1] The inhibition of PRL-3 by this compound is a central aspect of its potential anticancer activity.
-
JNK-stimulating phosphatase-1 (JSP-1/DUSP22): JSP-1 is a dual-specificity phosphatase that can selectively activate the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in cellular responses to stress, inflammation, and apoptosis. Rhodanine-based compounds have been identified as novel and potent inhibitors of JSP-1, suggesting a role in modulating inflammatory and proliferative disorders.[2]
The inhibitory activity of this compound against these and other enzymes is attributed to the chemical structure of the rhodanine core and the nature of the benzylidene substituent.
Quantitative Data on Enzyme Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of benzylidene rhodanine derivatives against key target enzymes. It is important to note that while a specific IC50 value for this compound is not yet widely published, the data for analogous compounds strongly suggest its potential as a potent inhibitor.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Benzylidene rhodanine derivative | PRL-3 | 0.9 µM | [1] |
| Rhodanine-based inhibitors | JSP-1 | Potent inhibition observed | [2] |
Signaling Pathway Modulation
By inhibiting key enzymes like PRL-3 and JSP-1, this compound can significantly modulate critical intracellular signaling pathways.
PRL-3 Signaling Pathway
PRL-3 is known to activate several pro-oncogenic signaling pathways. Inhibition of PRL-3 by this compound is expected to disrupt these pathways, leading to anticancer effects. The diagram below illustrates the central role of PRL-3 in cancer cell signaling and the potential point of intervention for inhibitors like this compound.
Caption: Inhibition of PRL-3 by this compound.
JSP-1 (DUSP22) Signaling Pathway
JSP-1 is a key regulator of the JNK signaling cascade. While it is a phosphatase, it can paradoxically lead to the activation of JNK. The inhibition of JSP-1 by this compound could therefore modulate JNK-dependent cellular processes.
Caption: Modulation of the JNK pathway via JSP-1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.
PRL-3 Inhibition Assay (In Vitro)
This protocol describes a typical enzymatic assay to determine the inhibitory activity of a compound against PRL-3.
Materials:
-
Recombinant human PRL-3 enzyme
-
Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound (test compound) dissolved in DMSO
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the PRL-3 enzyme and the substrate to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add the diluted PRL-3 enzyme solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Detection:
-
For pNPP (colorimetric): Stop the reaction after a defined time (e.g., 30-60 minutes) by adding a stop solution (e.g., 1 M NaOH). Measure the absorbance at 405 nm.
-
For DiFMUP (fluorescent): Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over time in a kinetic mode.
-
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for in vitro enzyme inhibition assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., a line known to overexpress PRL-3, such as certain colon or breast cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound is a promising small molecule with a mechanism of action centered on the inhibition of key signaling enzymes, most notably PRL-3. By targeting these enzymes, the compound has the potential to disrupt oncogenic signaling pathways, thereby inhibiting cancer cell proliferation, migration, and survival. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other rhodanine-based compounds. Future research should focus on obtaining more specific quantitative data for this compound against a broader panel of enzymes and on elucidating its effects in relevant in vivo models to fully assess its therapeutic potential.
References
Spectroscopic Analysis of 5-(3-Hydroxybenzylidene)-rhodanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-Hydroxybenzylidene)-rhodanine, a molecule of interest in medicinal chemistry. Due to the limited availability of directly published, comprehensive experimental spectra for this specific molecule, this guide presents a combination of data from closely related rhodanine (B49660) derivatives and established spectroscopic principles. The methodologies described are standard for the structural elucidation of organic compounds.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its analogues. This data is crucial for the identification and characterization of the compound.
Table 1: ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Multiplicity |
| Aromatic-CH (ortho to -OH) | 6.8 - 7.0 | d |
| Aromatic-CH (para to -OH) | 7.2 - 7.4 | t |
| Aromatic-CH (ortho to benzylidene) | 7.0 - 7.2 | d |
| Aromatic-CH (meta to -OH) | 6.9 - 7.1 | s (broad) |
| Vinyl-CH | 7.5 - 7.8 | s |
| NH (rhodanine) | 12.0 - 13.5 | s (broad) |
| OH (phenolic) | 9.0 - 10.0 | s (broad) |
Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S (Thione) | 190 - 205 |
| C=O (Carbonyl) | 165 - 175 |
| C=C (Vinyl) | 120 - 135 |
| C-S (Rhodanine) | Not Typically Observed |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 130 - 140 |
Note: The specific assignments require 2D NMR techniques for confirmation.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Rhodanine) | Stretching | 3100 - 3300 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C=O (Carbonyl) | Stretching | 1690 - 1720 | Strong |
| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium |
| C=C (Vinyl) | Stretching | 1630 - 1650 | Medium |
| C=S (Thione) | Stretching | 1050 - 1250 | Medium |
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]+• | 237.00 | Molecular Ion |
| [M-CS]+• | 193.01 | Loss of Thiocarbonyl |
| [M-HOCS]+• | 176.00 | Loss of Hydroxythiophenol radical |
| [C₇H₅O]⁺ | 105.03 | Benzoyl Cation Fragment |
| [C₃H₂NOS₂]⁺ | 132.96 | Rhodanine Fragment |
Note: Fragmentation patterns can vary significantly based on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.[1]
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
The FID is then Fourier transformed to generate the frequency-domain NMR spectrum.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).
Sample Preparation:
-
For solid samples, a small amount of the powder is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
Alternatively, the sample can be prepared as a KBr pellet.[3]
Data Acquisition:
-
A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[4]
-
The sample is then scanned, and the resulting interferogram is recorded.
-
The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation:
-
For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized.
-
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL or less) and introduced into the ion source via direct infusion or after separation by liquid chromatography.[6]
Data Acquisition:
-
In the ion source, the sample molecules are ionized. In EI, a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[7] ESI involves the formation of ions from solution.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]
-
A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and molecular information.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mse.washington.edu [mse.washington.edu]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide on the Crystal Structure of 5-(3-Hydroxybenzylidene)-rhodanine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential biological significance of 5-(3-Hydroxybenzylidene)-rhodanine. While specific crystallographic data for this exact compound is not publicly available, this document details the established methodologies for its synthesis and characterization, presents the crystal structure of a closely related analog as a representative example, and discusses the known involvement of the rhodanine (B49660) scaffold in various signaling pathways.
Introduction
Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of a substituted benzylidene moiety at the 5-position, as in this compound, is a common strategy to modulate the pharmacological properties of the core structure. These derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and enzyme inhibitory activities. The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships and for rational drug design.
Experimental Protocols
The synthesis of 5-benzylidene-rhodanine derivatives is typically achieved through a Knoevenagel condensation reaction. The following protocols are detailed general procedures that can be adapted for the synthesis and crystallization of this compound.
Synthesis of this compound
Principle: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (rhodanine) with an aldehyde (3-hydroxybenzaldehyde) in the presence of a basic catalyst.
Materials:
-
Rhodanine
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate (B1210297)
Procedure:
-
A mixture of rhodanine (1 equivalent) and 3-hydroxybenzaldehyde (1 equivalent) is dissolved in glacial acetic acid.
-
Anhydrous sodium acetate (1.5 equivalents) is added to the solution as a catalyst.
-
The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
Single Crystal Growth
Principle: The slow evaporation of a saturated solution of the purified compound allows for the formation of high-quality single crystals suitable for X-ray diffraction.
Procedure:
-
The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at an elevated temperature to create a saturated solution.
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
-
The container is left undisturbed for several days to weeks.
-
Well-formed single crystals are carefully selected for X-ray diffraction analysis.
X-ray Crystallographic Analysis
Principle: X-ray diffraction of a single crystal provides detailed information about the atomic arrangement within the crystal lattice, allowing for the determination of the precise molecular structure.
Procedure:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
The collected data are processed, including integration of reflection intensities and absorption corrections.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Crystal Structure Data
As the specific crystallographic data for this compound is not available, the data for a structurally related compound, (Z)-5-(4-nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one , is presented below as a representative example.[1] This data provides insight into the typical bond lengths, angles, and crystal system for this class of molecules.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀N₂O₃S₂ |
| Formula Weight | 306.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available in the provided abstract |
| b (Å) | Value not available in the provided abstract |
| c (Å) | Value not available in the provided abstract |
| α (°) | 90 |
| β (°) | Value not available in the provided abstract |
| γ (°) | 90 |
| Volume (ų) | Value not available in the provided abstract |
| Z | Value not available in the provided abstract |
| Temperature (K) | 100 |
| Radiation | CuKα |
| Configuration | The exocyclic double bond has a Z-configuration.[1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a 5-benzylidene-rhodanine derivative to its structural elucidation.
Caption: Experimental workflow for the synthesis and structural analysis of 5-benzylidene-rhodanine derivatives.
Involvement in Signaling Pathways
While specific signaling pathways for this compound have not been identified, the broader class of rhodanine derivatives has been extensively studied as inhibitors of various enzymes that are key components of cellular signaling cascades.
Rhodanine-containing compounds have been reported to target a range of proteins involved in signal transduction, including:
-
Protein Tyrosine Phosphatases (PTPs): Some rhodanine derivatives have shown inhibitory activity against PTPs, which are crucial regulators of signaling pathways involved in cell growth, differentiation, and metabolism.
-
Kinases: Various kinases, which are central to most signaling pathways, have been identified as targets for rhodanine-based inhibitors.
-
Other Enzymes: Rhodanine derivatives have also been investigated as inhibitors of other enzymes that play roles in signaling, such as aldose reductase.
The therapeutic potential of rhodanine derivatives often stems from their ability to modulate these signaling pathways, which can be dysregulated in diseases like cancer and diabetes. The 3-hydroxy-benzylidene substituent in the target molecule of this guide likely influences its binding affinity and selectivity for specific protein targets within these pathways. Further research is required to elucidate the precise molecular targets and the specific signaling pathways modulated by this compound.
Conclusion
This compound is a member of a pharmacologically significant class of compounds. While its specific crystal structure remains to be publicly detailed, this guide provides the necessary theoretical and practical framework for its synthesis, crystallization, and structural analysis based on established methods for analogous compounds. The rhodanine scaffold's known interaction with key signaling proteins suggests that this compound holds potential for further investigation as a modulator of cellular signaling pathways, making it a molecule of continued interest for researchers in drug discovery and development.
References
5-(3-Hydroxybenzylidene)-rhodanine: A Technical Guide to its Known Enzyme Targets and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Hydroxybenzylidene)-rhodanine is a synthetic compound belonging to the rhodanine (B49660) family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Rhodanine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the known and potential enzyme targets of this compound and its analogs, focusing on quantitative data for related compounds, detailed experimental protocols for target validation, and the signaling pathways implicated. While specific inhibitory data for this compound is not extensively available in the public domain, the information presented herein for structurally similar rhodanine derivatives provides a strong foundation for future research and drug development efforts.
Potential Enzyme Targets of Rhodanine Derivatives
Rhodanine-based compounds have been identified as inhibitors of several key enzymes implicated in various disease pathologies. The primary targets for rhodanine derivatives, and by extension potential targets for this compound, include Aldose Reductase, Carbonic Anhydrases, and α-Amylase.
Quantitative Inhibition Data for Rhodanine Derivatives
The following table summarizes the inhibitory activities of various rhodanine derivatives against these enzyme targets. It is important to note that these values are for analogs of this compound and should be considered as a reference for guiding future inhibitory studies of the title compound.
| Enzyme Target | Rhodanine Derivative | IC50 / Ki | Reference |
| Aldose Reductase (ALR2) | 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide (B32628) derivative (3f) | IC50: 0.12 ± 0.01 µM | [1] |
| Aldehyde Reductase (ALR1) | 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivative (3c) | Lower micromolar inhibition | [1] |
| Carbonic Anhydrase II (hCA II) | Rhodanine-benzylidene derivative (3b) | Ki: 9.8 µM | |
| Carbonic Anhydrase II (hCA II) | Rhodanine-benzylidene derivative (3j) | Ki: 46.4 µM | |
| α-Amylase | Rhodanine-benzamide derivative (7) | IC50: 11.01 ± 0.07 µM | |
| α-Amylase | Rhodanine-benzamide derivative (8) | IC50: 12.01 ± 0.07 µM |
Experimental Protocols
This section provides detailed methodologies for the enzymatic assays of the key enzyme targets. These protocols can be adapted to evaluate the inhibitory potential of this compound.
General Experimental Workflow for Enzyme Inhibition Screening
The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.
Aldose Reductase Inhibition Assay
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Human recombinant aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)
-
This compound (test compound)
-
Epalrestat (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
NADPH solution
-
Test compound at various concentrations (or positive control/vehicle)
-
Aldose reductase enzyme solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution (DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm kinetically for a set duration (e.g., 10-15 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 400-405 nm.[2]
Materials:
-
Human carbonic anhydrase isoform (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-SO4 buffer (e.g., 50 mM, pH 7.4)[2]
-
This compound (test compound)
-
Acetazolamide (positive control)[2]
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Carbonic anhydrase enzyme solution
-
Test compound at various concentrations (or positive control/vehicle)
-
-
Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the pNPA substrate solution.[2]
-
Measure the increase in absorbance at 400-405 nm kinetically for a set duration.[2]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 and/or Ki values from the inhibition data.
α-Amylase Inhibition Assay (DNSA Method)
Principle: α-Amylase hydrolyzes starch to produce reducing sugars. The amount of reducing sugars is quantified using 3,5-dinitrosalicylic acid (DNSA), which reacts with the reducing sugars to form a colored product that can be measured spectrophotometrically at 540 nm.[3][4]
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch solution (1% w/v)
-
Sodium phosphate buffer (e.g., 20 mM, pH 6.9 with 6 mM NaCl)[3]
-
This compound (test compound)
-
Acarbose (positive control)[3]
-
96-well microplate
-
Microplate spectrophotometer
-
Water bath
Procedure:
-
Prepare a stock solution of the test compound and positive control.
-
In a 96-well plate, add the following to each well:
-
α-amylase solution
-
Test compound at various concentrations (or positive control/vehicle)
-
-
Pre-incubate the plate at 37°C for 10 minutes.[3]
-
Add the starch solution to each well to start the reaction and incubate at 37°C for 20 minutes.[3]
-
Stop the reaction by adding the DNSA reagent to each well.[3]
-
Heat the plate in a boiling water bath for 5 minutes to allow for color development.[3]
-
Cool the plate to room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
The enzyme targets of rhodanine derivatives are involved in critical signaling and metabolic pathways. Understanding these pathways provides context for the therapeutic potential of inhibitors like this compound.
Polyol Pathway and Diabetic Complications
Aldose reductase is the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This process contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.
pH Regulation and Carbonic Anhydrases
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport. In certain cancers, the overexpression of specific carbonic anhydrase isoforms (e.g., CA IX and CA XII) contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.
Conclusion
While direct experimental evidence for the enzyme targets of this compound is currently limited, the extensive research on the rhodanine scaffold strongly suggests its potential as an inhibitor of aldose reductase, carbonic anhydrases, and α-amylase. The quantitative data for related compounds and the detailed experimental protocols provided in this guide offer a solid framework for researchers to investigate the therapeutic potential of this compound. Further studies are warranted to elucidate the specific inhibitory profile and mechanism of action of this compound, which could lead to the development of novel therapeutics for a range of diseases.
References
- 1. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
The Enduring Legacy of a Privileged Scaffold: A Technical Guide to Rhodanine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Since its discovery in 1877, the rhodanine (B49660) scaffold has emerged as a "privileged structure" in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolution of rhodanine derivatives in drug discovery. It covers the fundamental synthetic methodologies, key therapeutic applications, and a critical discussion of the challenges associated with this class of compounds, particularly their classification as Pan-Assay Interference Compounds (PAINS). Detailed experimental protocols for the synthesis and biological evaluation of rhodanine derivatives are provided, alongside a comprehensive summary of their quantitative structure-activity relationships. Signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of the concepts discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the versatile rhodanine core.
A Historical Perspective: From Obscure Heterocycle to Privileged Scaffold
The journey of rhodanine began in 1877 when Polish-German biochemist Marceli Nencki first synthesized this 5-membered heterocyclic compound, naming it "Rhodaninsäure" (rhodanine acid) in reference to its synthesis from ammonium (B1175870) rhodanide (thiocyanate) and chloroacetic acid.[1] For many decades, rhodanine and its derivatives remained of primarily academic interest.
The turning point for rhodanine in medicinal chemistry came with the clinical introduction of Epalrestat (B1671369) , a rhodanine-3-acetic acid derivative, for the treatment of diabetic neuropathy.[2][3][4] This milestone sparked significant interest in the rhodanine core, leading to its recognition as a "privileged scaffold."[3][5][6][7] The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target, often with high affinity. The structural versatility of the rhodanine ring, with multiple sites for chemical modification, allows for the generation of large and diverse compound libraries, making it an attractive starting point for drug discovery campaigns.[2][6][8]
The Rhodanine Core: Structure and Synthesis
Rhodanine, chemically known as 2-thioxo-4-thiazolidinone, is a five-membered heterocyclic ring containing a thiazolidine (B150603) core.[1] Its structure features a reactive methylene (B1212753) group at the C-5 position, an imino group at the N-3 position, and a thiocarbonyl group at the C-2 position, all of which are amenable to chemical modification.
General Synthetic Methodologies
The synthesis of rhodanine and its derivatives can be achieved through several well-established methods.
2.1.1. Nencki's Original Synthesis
The classical synthesis of the rhodanine core, as first reported by Nencki, involves the reaction of ammonium thiocyanate (B1210189) with chloroacetic acid in water.[1]
2.1.2. Dithiocarbamate (B8719985) Method
An alternative and widely used method for the preparation of the rhodanine nucleus involves the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds through a dithiocarbamate intermediate.[1]
2.1.3. Knoevenagel Condensation for C-5 Substituted Derivatives
The most common strategy for introducing diversity to the rhodanine scaffold is the Knoevenagel condensation of the rhodanine core with various aldehydes or ketones.[9] This reaction, typically catalyzed by a weak base, targets the active methylene group at the C-5 position, leading to the formation of 5-arylidene or 5-alkylidene rhodanine derivatives.[3][5]
Logical Workflow for Rhodanine Derivative Synthesis```dot
Therapeutic Applications and Biological Activities
Rhodanine derivatives have been investigated for a wide array of therapeutic applications, demonstrating a remarkable range of biological activities.
[2][10][11][12]#### 3.1. Enzyme Inhibition
A significant portion of the research on rhodanine derivatives has focused on their ability to inhibit various enzymes implicated in disease pathogenesis.
3.1.1. Aldose Reductase Inhibition and Diabetic Complications
Epalrestat, the flagship rhodanine-based drug, is an inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. U[3][4]nder hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.
[13]Aldose Reductase (Polyol) Pathway
Caption: The polyol pathway and the site of action of Epalrestat.
3.1.2. Other Enzyme Targets
Rhodanine derivatives have shown inhibitory activity against a diverse range of other enzymes, including:
-
JNK-stimulating phosphatase-1 (JSP-1): A dual-specificity phosphatase involved in inflammatory and proliferative disorders. *[14][15] PRL-3: A phosphatase implicated in cancer metastasis. *[16] Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin (B600854) signaling, making it a target for diabetes and obesity. *[17] Carbonic Anhydrases: Involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer. *[18] Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR): A target for the development of new antimalarial drugs. *[19] Hepatitis C Virus (HCV) NS5B Polymerase: A crucial enzyme for viral replication. *[9] HIV-1 Integrase: An essential enzyme for the integration of the viral genome into the host cell's DNA.
[20]#### 3.2. Anticancer Activity
Numerous studies have highlighted the potential of rhodanine derivatives as anticancer agents. T[2][4]hey have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. T[4]he anticancer mechanisms are often linked to the inhibition of protein kinases and other signaling proteins crucial for cancer cell survival and proliferation.
Antimicrobial and Antiviral Activity
The rhodanine scaffold has also been explored for the development of antimicrobial and antiviral agents. D[2][21]erivatives have been reported to possess activity against various bacteria, fungi, and viruses.
[9][22]### 4. Quantitative Data Summary
The following tables summarize the reported biological activities of selected rhodanine derivatives against various targets.
Table 1: Anticancer Activity of Rhodanine Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-rhodanine conjugate 32 | HL-60 | 0.21 | |
| Benzimidazole-rhodanine conjugate 32 | MDA-MB-201 | 0.33 | |
| Benzimidazole-rhodanine conjugate 32 | Raji | 1.23 | |
| Benzimidazole-rhodanine conjugate 32 | A549 | 2.67 | |
| Sorafenib analog 25 | A549 | 0.8 | |
| Sorafenib analog 25 | H460 | 1.3 | |
| Sorafenib analog 25 | HT29 | 2.8 | |
| Rhodanine-piperazine hybrid 17 | MDA-MB-468 | 58 | |
| Rhodanine-piperazine hybrid 17 | MDA-MB-231 | 118 |
Table 2: Enzyme Inhibitory Activity of Rhodanine Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki (µM) | Reference |
| Compound 5e | PRL-3 | 0.9 (IC50) | |
| Compound 10b | PTP1B | 0.36 (IC50) | |
| Rhodanine-linked benzenesulfonamide (B165840) 7h | hCA I | 0.0224 (Ki) | |
| Rhodanine-linked benzenesulfonamide 9d | hCA I | 0.0358 (Ki) | |
| Rhodanine derivative IAd | OfChtI | 4.0 (Ki) | |
| Rhodanine derivative IBd | OfChtI | 2.2 (Ki) | |
| Rhodanine-3-acetamide 3f | Aldose Reductase | 0.12 (IC50) |
The PAINS in the Assay: A Critical Perspective
Despite the promising biological activities, the rhodanine scaffold, particularly 5-arylidenerhodanines, has been frequently flagged as a Pan-Assay Interference Compound (PAINS). P[23][24][25]AINS are compounds that tend to show activity in a wide range of high-throughput screening (HTS) assays through non-specific mechanisms, leading to a high rate of false positives.
[26][25]The concern with rhodanine derivatives stems from their potential to act as Michael acceptors, leading to covalent modification of proteins, their tendency to form aggregates that non-specifically inhibit enzymes, and their potential to interfere with assay readouts due to their color.
[26][23][24]However, there is an ongoing debate in the medicinal chemistry community regarding the blanket labeling of all rhodanine derivatives as PAINS. I[7]t is argued that the context of the entire molecule is crucial and that not all rhodanine-containing compounds are promiscuous. E[7][27]xperimental validation is essential to distinguish true hits from assay artifacts. Many well-characterized and selective rhodanine-based inhibitors have been developed, demonstrating that with careful design and rigorous evaluation, this scaffold can yield valuable therapeutic leads.
[7]#### Workflow for High-Throughput Screening and Hit Validation
Caption: A workflow for HTS and hit validation to mitigate PAINS.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of rhodanine derivatives.
Synthesis of 5-Arylidenerhodanine Derivatives via Knoevenagel Condensation
Objective: To synthesize a 5-substituted rhodanine derivative using a Knoevenagel condensation reaction.
Materials:
-
Rhodanine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Glacial acetic acid
Procedure:
-
Dissolve rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the pure 5-arylidenerhodanine derivative.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a rhodanine derivative against aldose reductase.
Materials:
-
Partially purified aldose reductase from rat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)
-
Test compound (rhodanine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the partially purified aldose reductase enzyme in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). A control reaction without the inhibitor should be run in parallel.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) due to the oxidation of NADPH to NADP+.
-
The rate of the reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
JNK Signaling Pathway Visualization
Caption: Simplified JNK signaling pathway and the role of JSP-1.
Conclusion and Future Directions
The rhodanine scaffold has undeniably carved a significant niche in the landscape of drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives continue to make it an attractive starting point for the development of novel therapeutic agents. While the PAINS controversy necessitates a cautious and rigorous approach to hit validation, the clinical success of Epalrestat and the vast body of research on other rhodanine derivatives underscore the immense potential of this privileged structure.
Future research in this area will likely focus on several key aspects:
-
Rational Design: Moving beyond high-throughput screening towards more rational, structure-based design of selective inhibitors for specific targets.
-
Addressing PAINS: Developing computational and experimental strategies to better predict and filter out promiscuous rhodanine derivatives early in the drug discovery process.
-
Exploring New Biological Space: Investigating the potential of rhodanine derivatives against novel and challenging therapeutic targets.
-
Drug Delivery and Formulation: Improving the physicochemical properties and bioavailability of promising rhodanine-based lead compounds.
The enduring legacy of rhodanine in medicinal chemistry is a testament to the power of a simple heterocyclic core to inspire the development of a vast and diverse array of biologically active molecules. With continued innovation in synthetic chemistry, computational modeling, and biological screening, the rhodanine scaffold is poised to remain a valuable tool in the quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A spectrophotometric method for assay of tannase using rhodanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. paulogentil.com [paulogentil.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. ahajournals.org [ahajournals.org]
- 25. JP2006104064A - Manufacturing method of epalrestat - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-(3-Hydroxybenzylidene)-rhodanine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
I. Solubility of Structurally Related Rhodanine (B49660) Derivatives
Precise, quantitative solubility data for 5-(3-Hydroxybenzylidene)-rhodanine remains to be published. However, qualitative solubility information for closely related analogs offers a preliminary understanding of its likely solubility profile. The following table summarizes the available data for these related compounds. It is crucial to note that these are analogous compounds, and their solubility characteristics may differ from that of this compound.
| Compound | Solvent | Solubility |
| 5-(4-Dimethylaminobenzylidene)-rhodanine | Water | Insoluble[1] |
| Acetone | Moderately Soluble[1] | |
| Benzene | Very Slightly Soluble[1] | |
| Chloroform | Very Slightly Soluble[1] | |
| Diethyl Ether | Very Slightly Soluble[1] | |
| Rhodanine (Parent Compound) | Methanol | Soluble (2.5%)[2] |
Note: The solubility of rhodanine derivatives can be influenced by factors such as the position and nature of substituents on the benzylidene ring, as well as the crystalline form of the compound.
II. Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain accurate and reliable solubility data for this compound, the shake-flask method, as described by Higuchi and Connors, is a well-established and recommended procedure[3]. This method determines the thermodynamic solubility of a compound.
A. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (B87167) (DMSO), etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
B. Procedure
-
Preparation of Solvent: Prepare the desired laboratory solvents. Ensure they are of high purity.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed is recommended to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent system should be prepared to ensure accurate quantification.
-
Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.
III. Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Figure 1. Experimental workflow for solubility determination.
This guide provides a framework for understanding and determining the solubility of this compound. By leveraging the data from related compounds and employing a robust experimental protocol, researchers can obtain the necessary solubility information to advance their drug development efforts.
References
5-Benzylidene Rhodanines: A Comprehensive Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzylidene rhodanines are a class of heterocyclic compounds characterized by a rhodanine (B49660) core with a benzylidene substituent at the 5-position. This structural motif has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes or the modulation of critical signaling pathways, making them attractive candidates for further drug development. This technical guide provides an in-depth overview of the current research, quantitative data, experimental protocols, and relevant biological pathways associated with 5-benzylidene rhodanines.
Anticancer Applications
5-Benzylidene rhodanine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of various 5-benzylidene rhodanine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa (Cervical Cancer) | <62.5 | [1] |
| Compound 2 | HuH7 D12 (Liver Cancer) | <10 | [2] |
| Compound 2 | HaCat (Keratinocyte) | <10 | [2] |
| Compound 2 | MDA-MB-231 (Breast Cancer) | <10 | [2] |
| Compound 3 | A2780 (Ovarian Cancer) | 4.4 | [2] |
| Compound 3 | A2780cisR (Cisplatin-resistant Ovarian Cancer) | 3.3 | [2] |
| Compound 4 | MCF-7 (Breast Cancer) | 1.732 | [3] |
| Compound 4 | MDA-MB-231 (Breast Cancer) | 2.912 | [3] |
| Compound 5 | A549 (Lung Cancer) | 0.8 | [3] |
| Compound 5 | H460 (Lung Cancer) | 1.3 | [3] |
| Compound 5 | HT29 (Colon Cancer) | 2.8 | [3] |
| Glucosylated Rhodanine 6 | MCF-7 (Breast Cancer) | 11.7 | [4] |
| Glucosylated Rhodanine 6 | HepG2 (Liver Cancer) | 0.21 | [4] |
| Glucosylated Rhodanine 6 | A549 (Lung Cancer) | 1.7 | [4] |
Key Signaling Pathway: Intrinsic Apoptosis
A primary mechanism by which 5-benzylidene rhodanines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a key target.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[6]
-
Culture medium
-
Test compound (5-benzylidene rhodanine derivative)
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630-650 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of culture medium.[7] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-benzylidene rhodanine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[10] Use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Applications
5-Benzylidene rhodanine derivatives have demonstrated significant activity against a range of pathogenic bacteria, particularly Gram-positive strains. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as those involved in cell wall biosynthesis.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of 5-benzylidene rhodanine derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID/Description | Bacterial Strain | MIC (µM) | Reference |
| Rhodanine 2 | Vancomycin-resistant Enterococcus (VRE) | 8 (MIC90) | [8][11] |
| Rhodanine 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 (MIC90) | [8][11] |
| Rhodanine 2 | Vancomycin-resistant Staphylococcus aureus (VRSA) | 4 (MIC90) | [8][11] |
| Rhodanine 2 | Staphylococcus epidermidis | 4 | [8][11] |
| Rhodanine derivatives 1-7 | Bacillus anthracis | 2-8 | [8][11] |
| Compound D2 | Gram-positive bacteria | 32 | [12] |
| Compound D5 | Gram-positive bacteria | 32 | [12] |
| Compound D6 | Candida tropicalis (antifungal) | 16 | [12] |
| Compound D10 | Candida glabrata (antifungal) | 16 | [12] |
| Pyridine-2-ylmethylidene derivatives | Gram-positive bacteria | 7.8-125 µg/mL | [13] |
Key Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition
A key target for some 5-benzylidene rhodanine derivatives is the bacterial cell wall synthesis pathway. Specifically, they have been shown to inhibit MurD ligase, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][15][16][17]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Test compound (5-benzylidene rhodanine derivative)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the 5-benzylidene rhodanine derivative in the broth directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound, as well as to the positive control wells. The final volume in each well will be 100 µL or 200 µL.
-
Incubation: Incubate the microplate at 35-37°C for 16-24 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) with a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Antiviral Applications
Certain 5-benzylidene rhodanine derivatives have shown promising activity against enveloped viruses, such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). Their mechanism often involves interfering with the early stages of the viral life cycle, such as entry into the host cell.[5]
Quantitative Antiviral Activity Data
The in vitro antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound ID/Description | Virus | Cell Line | EC50 (µM) | Reference |
| Rhodanine Derivative Series | HIV-1 | TZM-bl | Nanomolar range | [5][18] |
| Rhodanine Derivative Series | HSV-1 | Vero | Nanomolar range | [5] |
| Rhodanine Derivative Series | HSV-2 | Vero | Nanomolar range | [5] |
| Compound 1 | HIV-1 (3'-processing) | - | 15 | [6] |
| Compound 1 | HIV-1 (strand transfer) | - | 11 | [6] |
| Compound 9 | HIV-1 (3'-processing) | - | 33 | [6] |
| Compound 9 | HIV-1 (strand transfer) | - | 33 | [6] |
Key Mechanism: HIV-1 Entry Inhibition
Rhodanine derivatives have been shown to block the early steps of HIV-1 replication by preventing the virus from entering the host cell.[5] This involves the interaction of the viral envelope glycoproteins (gp120 and gp41) with the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Serum-free culture medium
-
Test compound (5-benzylidene rhodanine derivative)
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the 5-benzylidene rhodanine derivative in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Infection and Treatment: Aspirate the culture medium from the cell monolayers. In separate tubes, pre-incubate the diluted virus with each dilution of the compound for 1 hour at 37°C. Also, prepare a virus control (virus with medium only) and a cell control (medium only).
-
Adsorption: Add the virus-compound mixtures to the cell monolayers and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with the semi-solid medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix and stain the cells with a staining solution. Plaques will appear as clear zones against a stained background of uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value can be determined from a dose-response curve.
Synthesis of 5-Benzylidene Rhodanine Derivatives
The most common method for the synthesis of 5-benzylidene rhodanines is the Knoevenagel condensation of rhodanine with a substituted benzaldehyde (B42025).
General Experimental Protocol: Knoevenagel Condensation
Materials:
-
Rhodanine
-
Substituted benzaldehyde
-
Base catalyst (e.g., piperidine, sodium acetate, ethanolamine)[14]
-
Solvent (e.g., ethanol (B145695), acetic acid, water)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve rhodanine (1 equivalent) and the substituted benzaldehyde (1-1.05 equivalents) in the chosen solvent.[14]
-
Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.
-
Reaction: Heat the mixture to reflux (e.g., 90-100°C) and stir for 1-4 hours.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If necessary, acidify the solution with an acid like hydrochloric acid to a pH of 3-4 to induce precipitation.[14]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with a cold solvent (e.g., water or ethanol). The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 5-benzylidene rhodanine derivative.[14]
Conclusion
5-Benzylidene rhodanines represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against a range of diseases, including cancer, bacterial infections, and viral infections, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action. Further research and development in this area, focusing on lead optimization, pharmacokinetic profiling, and in vivo studies, are warranted to translate the potential of these compounds into novel therapeutic agents.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 4. HIV - Wikipedia [en.wikipedia.org]
- 5. researchhub.com [researchhub.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Crystallographic Study of Peptidoglycan Biosynthesis Enzyme MurD: Domain Movement Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. benchchem.com [benchchem.com]
The Rhodanine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodanine (B49660) scaffold, a five-membered heterocyclic core (2-thioxo-1,3-thiazolidin-4-one), has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature allows for facile derivatization at multiple positions, leading to a vast chemical space of analogues with a broad spectrum of biological activities. This technical guide provides an in-depth review of the rhodanine scaffold, focusing on its synthesis, mechanism of action, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Synthesis of Rhodanine Derivatives
The rhodanine core is typically synthesized via the reaction of carbon disulfide, an amine, and an α-haloacetic acid. A common and versatile method for introducing diversity is the Knoevenagel condensation of the rhodanine core with various aldehydes or ketones.
General Experimental Protocol: Knoevenagel Condensation for 5-Benzylidenerhodanine (B7764880) Synthesis
This protocol describes a general method for the synthesis of 5-benzylidenerhodanine derivatives, a common class of rhodanine-based compounds.
Materials:
-
Rhodanine (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Anhydrous sodium acetate (B1210297) (3 equivalents)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
A mixture of rhodanine (1.0 eq), the corresponding aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (3.0 eq) is taken in glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-benzylidenerhodanine derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General Experimental Protocol: Synthesis of N-Substituted Rhodanine Derivatives
This protocol outlines a general procedure for the synthesis of N-substituted rhodanines.[1][2]
Materials:
-
Primary amine (1 equivalent)
-
Carbon disulfide (1 equivalent)
-
Ethyl chloroacetate (B1199739) (1 equivalent)
-
Sodium hydroxide (B78521)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
To a solution of the primary amine (1.0 eq) in ethanol, carbon disulfide (1.0 eq) is added dropwise at 0-5 °C with constant stirring.
-
A solution of sodium hydroxide in water is then added, and the mixture is stirred for 1-2 hours at room temperature to form the dithiocarbamate (B8719985) salt.
-
Ethyl chloroacetate (1.0 eq) is added, and the reaction mixture is refluxed for 4-6 hours.
-
The solvent is evaporated under reduced pressure, and the residue is treated with water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is then cyclized by heating in the presence of a dehydrating agent (e.g., acetic anhydride (B1165640) or concentrated sulfuric acid) to yield the N-substituted rhodanine.
-
The final product is purified by recrystallization or column chromatography.
Biological Activities and Quantitative Data
Rhodanine derivatives have demonstrated a remarkable range of pharmacological activities. The following tables summarize the quantitative data for some of the most significant biological targets.
Anticancer Activity
Rhodanine derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inhibiting key signaling kinases.
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| 1 | A549 (Lung) | 0.8 | VEGFR/EGFR | [3] |
| 2 | H460 (Lung) | 1.3 | VEGFR/EGFR | [3] |
| 3 | HT29 (Colon) | 2.8 | VEGFR/EGFR | [3] |
| 4 | MCF-7 (Breast) | 7.67 (µg/mL) | Not specified | |
| 5 | HeLa (Cervical) | 7.9 | Not specified | |
| 6 | HepG2 (Liver) | 6.1 | Not specified | |
| 7 | K562 (Leukemia) | 20.3 (µg/mL) | Not specified | [4] |
Antibacterial Activity
Rhodanines have been investigated as antibacterial agents, with some derivatives showing significant activity against drug-resistant strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Rhodanine Derivative A | Staphylococcus aureus (MRSA) | 1.95 - 3.90 | |
| Rhodanine Derivative B | Enterococcus faecalis (VRE) | 4-32 (µM) | [5] |
| Rhodanine Derivative C | Mycobacterium tuberculosis | 8-16 (µM) |
Antiviral Activity (HIV-1)
Certain rhodanine derivatives have been identified as potent inhibitors of HIV-1 replication.
| Compound | HIV-1 Strain | EC50 (nM) | Target | Reference |
| Rhodanine Derivative X | NL4.3 | 4 | Not Integrase | [3][6] |
| Rhodanine Derivative Y | AD8 | 6.9 | Not Integrase | [3][6] |
| Rhodanine Derivative Z | NL4.3 | 5.4 | Not Integrase | [6] |
Enzyme Inhibition
Rhodanine-based compounds are known to inhibit a variety of enzymes implicated in different diseases.
| Compound | Enzyme | IC50 / Ki | Reference |
| Rhodanine-based acylsulfonamide 10 | Bcl-2 | Ki = 20 nM | [7] |
| Rhodanine-based acylsulfonamide 11 | Bcl-2 | Ki = 25 nM | [7] |
| 5e | PRL-3 | IC50 = 0.9 µM | [8] |
| Rhodanine-3-hippuric acid derivative 6g | Aldose Reductase (ALR2) | IC50 = 0.04 µM | |
| Rhodanine-3-hippuric acid derivative 6e | Aldose Reductase (ALR2) | IC50 = 0.06 µM | |
| Rhodanine-linked isoxazole (B147169) 8db | Carbonic Anhydrase II | Ki = 4.7 µM | |
| Compound VIIa | COX-2 | IC50 = 0.29 µM | [9] |
Key Signaling Pathways and Mechanisms of Action
Rhodanine derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.
EGFR Signaling Pathway Inhibition
Many rhodanine-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[10][11][12][13][14][15][16][17]
Induction of Apoptosis via the Intrinsic Pathway
Several rhodanine derivatives induce apoptosis in cancer cells by targeting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. This leads to the activation of the intrinsic apoptotic pathway.[7][18][19][20][21]
Detailed Experimental Protocols for Key Assays
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][19]
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete culture medium
-
Rhodanine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Prepare serial dilutions of the rhodanine derivative in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mur Ligase Inhibition Assay
This assay is used to identify inhibitors of Mur ligases, which are essential enzymes in bacterial cell wall biosynthesis. The assay measures the release of inorganic phosphate (B84403) from ATP hydrolysis.[6][22][23]
Materials:
-
Purified Mur ligase enzyme (e.g., MurD)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 0.005% Triton X-114)
-
Substrates for the specific Mur ligase (e.g., for MurD: UDP-N-acetylmuramoyl-L-alanine (UMA), D-glutamic acid, and ATP)
-
Rhodanine derivative stock solution (in DMSO)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare the reaction mixture containing the assay buffer, Mur ligase enzyme, and the substrates (except ATP).
-
Add the rhodanine derivative at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Pre-incubate the mixture for a defined period at 37 °C.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37 °C.
-
Stop the reaction by adding the malachite green reagent.
-
After a short incubation for color development, measure the absorbance at a wavelength of ~620-650 nm.
-
The amount of phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the rhodanine derivative and determine the IC50 or Ki value.[22]
Conclusion
The rhodanine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns targeting a diverse range of diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel rhodanine-based drug candidates with improved potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships and mechanisms of action of rhodanine derivatives will undoubtedly lead to the development of new and effective therapies for a variety of human ailments.
References
- 1. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Chemical Synthesis and Biological Evaluation of Novel N-substituted Rhodanine Derivatives as Potential Antifungal Agents - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 3. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]
- 7. Structure-based design of rhodanine-based acylsulfonamide derivatives as antagonists of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]
- 13. Inhibition of MEK/ERK signalling pathway promotes erythroid differentiation and reduces HSCs engraftment in ex vivo expanded haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiation stage-specific inhibition of the Raf-MEK-ERK pathway by Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 19. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
An In-depth Technical Guide to 5-(3-Hydroxybenzylidene)-rhodanine (CAS 37530-35-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Hydroxybenzylidene)-rhodanine, a member of the rhodanine (B49660) class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery. The rhodanine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and known and potential biological activities. While specific data for this particular analog is limited in publicly available literature, this guide extrapolates from the vast research on rhodanine derivatives to highlight its potential as a lead compound for further investigation in various therapeutic areas, including as an algicidal, anticancer, and antimicrobial agent.
Chemical Properties and Structure
This compound is characterized by a central rhodanine ring substituted at the 5-position with a 3-hydroxybenzylidene group. The rhodanine core, a 2-thioxothiazolidin-4-one, provides a unique combination of hydrogen bond donors and acceptors, as well as a Michael acceptor system, which are crucial for its diverse biological interactions.[3]
| Property | Value | Reference |
| CAS Number | 37530-35-1 | [4] |
| Molecular Formula | C₁₀H₇NO₂S₂ | [4] |
| Molecular Weight | 237.30 g/mol | [4] |
| Appearance | Likely a yellow or orange solid | General observation for this class |
| Synonyms | 5-(m-Hydroxybenzylidene)rhodanine, (5E)-5-(3-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | [4] |
Synthesis
The primary synthetic route to this compound is through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (rhodanine) with a carbonyl compound (3-hydroxybenzaldehyde).
General Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on common methods for the synthesis of 5-benzylidene rhodanine derivatives.[5][6]
Materials:
-
Rhodanine (1.0 equivalent)
-
3-Hydroxybenzaldehyde (B18108) (1.0 - 1.2 equivalents)
-
Base catalyst (e.g., piperidine, sodium acetate, ammonium (B1175870) acetate)
-
Solvent (e.g., ethanol, acetic acid, water)
Procedure:
-
To a solution of rhodanine in a suitable solvent, add 3-hydroxybenzaldehyde and the base catalyst.
-
The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol, water) to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure this compound.
Workflow Diagram:
Biological Activities and Therapeutic Potential
The rhodanine scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[6][7][8] While specific quantitative data for this compound is sparse, its potential can be inferred from studies on analogous compounds.
Algicidal Activity
Recent studies have highlighted the potential of rhodanine derivatives as selective algicides against harmful algal blooms, such as those caused by Microcystis aeruginosa.[7][9] In a study evaluating a series of rhodanine derivatives, compounds with halogenated phenyl substituents showed significant inhibitory potency.[7][9] Although the specific activity of the 3-hydroxy substituted analog was not detailed in the available literature, it is plausible that it was included in the screening and may possess algicidal properties. Further investigation into the supplementary data of such studies is warranted to uncover specific LC50 values.
Anticancer Activity
The rhodanine core is a common feature in many compounds with demonstrated anticancer activity.[10][11] These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.
Known Anticancer Mechanisms of Rhodanine Derivatives:
-
Tyrosine Kinase Inhibition: Many rhodanine derivatives have been developed as inhibitors of tyrosine kinases, which are crucial for cancer cell growth and survival.[11]
-
Enzyme Inhibition: Other enzymatic targets for rhodanine-based anticancer agents include topoisomerase II and other enzymes involved in DNA replication and repair.
-
Induction of Apoptosis: Some rhodanine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
While no specific anticancer data for this compound has been found, the presence of the rhodanine scaffold suggests it is a promising candidate for screening against various cancer cell lines. The hydroxyl group on the benzylidene ring could also play a role in its activity through hydrogen bonding interactions with target proteins.
Comparative IC50 Values of Other Rhodanine Derivatives (Anticancer Activity):
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | HeLa | 28.3 | [10] |
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | HT29 | 24.5 | [10] |
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | A549 | 26.6 | [10] |
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | MCF-7 | 28.6 | [10] |
Antimicrobial Activity
Rhodanine derivatives have been reported to possess antibacterial and antifungal properties.[1][2][8] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The activity spectrum can be modulated by the nature of the substituent at the 5-position of the rhodanine ring. The presence of a hydroxyl group on the aromatic ring of this compound could influence its antimicrobial profile.
Enzyme Inhibition
The rhodanine scaffold has been successfully employed in the design of inhibitors for a wide range of enzymes.
Examples of Enzymes Targeted by Rhodanine Derivatives:
-
Hepatitis C Virus (HCV) NS3 Protease[12]
-
Aldose Reductase[12]
-
β-lactamases
-
JNK-stimulating phosphatase-1 (JSP-1)[12]
The potential for this compound to act as an enzyme inhibitor is high, and it would be a valuable candidate for screening against various enzymatic targets relevant to human diseases.
Signaling Pathways
While specific signaling pathways modulated by this compound have not been elucidated, the broader class of rhodanine derivatives is known to interfere with multiple signaling cascades critical for cell proliferation, survival, and inflammation. For instance, rhodanine-based tyrosine kinase inhibitors would directly impact pathways such as the EGFR, VEGFR, and PDGFR signaling cascades, which are often dysregulated in cancer.
Potential Signaling Pathway Modulation:
Future Directions
This compound represents an under-investigated molecule with significant therapeutic potential, given the well-documented activities of the rhodanine class. Future research should focus on:
-
Detailed Synthesis and Characterization: A comprehensive report on the optimized synthesis and full spectral characterization of this compound is needed.
-
Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes is crucial to identify its primary biological activities and determine its potency (e.g., IC50, MIC values).
-
Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs with modifications to the 3-hydroxybenzylidene moiety will help in understanding the SAR and in optimizing the lead compound for improved potency and selectivity.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. While specific data on this compound is currently limited, the extensive research on the rhodanine class of molecules strongly suggests its potential in various fields, particularly as an algicide and an anticancer agent. This technical guide serves as a call to the research community to further explore the pharmacological profile of this intriguing molecule. The straightforward synthesis and the privileged nature of its core structure make this compound an attractive starting point for drug discovery and development programs.
References
- 1. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Rhodanine Derivatives are Selective Algicides against Microcystis aeruginosa [agris.fao.org]
- 10. mdpi.com [mdpi.com]
- 11. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Algicidal Properties of Novel Rhodanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging algicidal properties of novel rhodanine (B49660) derivatives. Rhodanine, a heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as potent agents for controlling harmful algal blooms (HABs), offering a promising avenue for the development of novel, selective, and environmentally safer algicides. This document summarizes the current state of research, presenting key quantitative data, detailed experimental protocols, and insights into the potential mechanisms of action.
Quantitative Data on Algicidal Activity
The algicidal efficacy of rhodanine derivatives has been demonstrated against various algal species, with certain structural modifications significantly enhancing their potency. The following tables summarize the key quantitative data from published studies, focusing on the 50% lethal concentration (LC50) and 50% inhibitory concentration (IC50) values.
| Compound | Algal Species | LC50 (µM) | Reference |
| 5-(2,4-dichlorobenzylidene)rhodanine | Microcystis aeruginosa | 0.65 | [1] |
| 5-(2,4-dichlorobenzylidene)rhodanine | Selenastrum capricornutum | 0.82 | [1] |
| Rhodanine derivative with phenyl substituents and halogen groups | Microcystis aeruginosa | Potent inhibition | [1] |
Table 1: Lethal Concentration (LC50) of Rhodanine Derivatives against Algae.
| Compound | Algal Species | IC50 (µM) | Reference |
| 5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Not Specified | 1.3 | |
| Thiazolidinedione derivatives | Cochlodinium polykrikoides | <0.5 | |
| Thiazolidinedione derivatives | Chattonella marina | 30 - 130 | |
| Thiazolidinedione derivatives | Heterosigma akashiwo | 30 - 130 |
Table 2: Inhibitory Concentration (IC50) of Rhodanine and Related Derivatives against Algae.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis of algicidal rhodanine derivatives and the assessment of their algicidal activity.
Synthesis of 5-Substituted Rhodanine Derivatives
A common and effective method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation. This reaction involves the condensation of rhodanine with an appropriate aldehyde in the presence of a basic catalyst.
General Procedure for the Synthesis of 5-(2,4-dichlorobenzylidene)rhodanine:
-
Reactant Preparation: Dissolve rhodanine (1 mmol) and 2,4-dichlorobenzaldehyde (B42875) (1 mmol) in a suitable solvent, such as ethanol (B145695) or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, sodium acetate, or ammonium (B1175870) acetate, to the reaction mixture.
-
Reaction: Reflux the mixture for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Washing: Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of 5-(2,4-dichlorobenzylidene)rhodanine.
In Vitro Algicidal Activity Assay
The algicidal activity of the synthesized rhodanine derivatives is typically assessed through in vitro assays using pure algal cultures.
Protocol for Algicidal Activity against Microcystis aeruginosa:
-
Algal Culture: Cultivate Microcystis aeruginosa in a suitable growth medium (e.g., BG-11 medium) under controlled conditions of temperature (25 ± 1°C), light intensity (40 µmol photons m⁻² s⁻¹), and photoperiod (12:12 h light:dark cycle).
-
Preparation of Test Solutions: Prepare a stock solution of the rhodanine derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Make serial dilutions of the stock solution with the algal growth medium to achieve the desired test concentrations. The final concentration of the solvent in the culture should be kept low (typically <0.1%) to avoid solvent toxicity.
-
Exposure: Inoculate the algal culture in the exponential growth phase into 24-well plates or flasks containing the test solutions with different concentrations of the rhodanine derivative. Include a control group with the solvent only and a blank group with only the growth medium.
-
Incubation: Incubate the plates or flasks under the same conditions as the algal culture for a specified period (e.g., 24, 48, 72, or 96 hours).
-
Assessment of Algicidal Activity: Determine the algal cell density at the end of the incubation period. This can be done using several methods:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Chlorophyll (B73375) a Measurement: Extracting chlorophyll a from the algal cells and measuring its fluorescence or absorbance.
-
Pulse-Amplitude-Modulated (PAM) Fluorometry: Measuring the maximum quantum yield of photosystem II (Fv/Fm) as an indicator of photosynthetic health.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the LC50 or IC50 value using probit analysis or a similar statistical method.
Caption: Workflow for the in vitro algicidal activity assay.
Mechanism of Action
The precise molecular mechanism by which rhodanine derivatives exert their algicidal effects is an active area of investigation. However, based on their known activities in other biological systems and the general mechanisms of algicides, a putative mechanism can be proposed. Evidence from studies on cancer cells suggests that some rhodanine derivatives can induce apoptosis and the production of reactive oxygen species (ROS).[2] It is plausible that a similar mechanism is at play in algal cells.
Proposed Mechanism of Action:
-
Cellular Uptake: The rhodanine derivative is taken up by the algal cell.
-
Induction of Oxidative Stress: The compound may interfere with cellular processes, such as mitochondrial respiration or photosynthesis, leading to the overproduction of ROS.
-
Oxidative Damage: The excess ROS can cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids.
-
Initiation of Apoptosis-like Cell Death: The cellular damage and oxidative stress can trigger a programmed cell death pathway in the algae, which shares similarities with apoptosis in higher organisms. This can involve caspase-like enzyme activation, DNA fragmentation, and cell shrinkage.
-
Enzyme Inhibition: Rhodanine derivatives are known to inhibit various enzymes in other organisms. It is possible that they target specific enzymes crucial for algal metabolism, photosynthesis, or cell division.
Caption: Proposed mechanism of action for algicidal rhodanine derivatives.
Conclusion and Future Perspectives
Novel rhodanine derivatives represent a promising class of compounds for the development of effective and selective algicides. The quantitative data presented in this guide highlight their potent activity against harmful algal species. The provided experimental protocols offer a foundation for further research and development in this area.
Future research should focus on:
-
Elucidating the precise mechanism of action: Investigating the role of ROS, apoptosis-like cell death, and specific enzyme inhibition in the algicidal activity of rhodanine derivatives.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and screening a wider range of derivatives to identify the key structural features responsible for high algicidal potency and selectivity.
-
Ecotoxicological studies: Conducting comprehensive studies to assess the environmental impact and safety of these compounds for non-target organisms.
-
Field trials: Evaluating the efficacy of the most promising candidates in controlling harmful algal blooms in natural water bodies.
By addressing these research areas, the full potential of rhodanine derivatives as a novel tool for managing harmful algal blooms can be realized, contributing to the health of our aquatic ecosystems.
References
Methodological & Application
Application Notes and Protocols: 5-(3-Hydroxybenzylidene)-rhodanine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(3-Hydroxybenzylidene)-rhodanine, a rhodanine-based compound, in enzyme inhibition assays. This document outlines its potential enzymatic targets, detailed protocols for performing inhibition assays, and the relevant signaling pathways.
Introduction
This compound belongs to the rhodanine (B49660) class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. Rhodanine derivatives have been identified as inhibitors of various enzymes, making them attractive candidates for drug discovery in therapeutic areas such as metabolic disorders, infectious diseases, and oncology. This document focuses on two key enzyme families that are potential targets for this compound: Protein Tyrosine Phosphatase 1B (PTP1B) and the bacterial Mur ligase family.
Potential Enzyme Targets and Therapeutic Indications
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in insulin (B600854) and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates insulin signaling. Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[2] Therefore, inhibitors of PTP1B are being investigated as potential therapeutics for these metabolic diseases.[2]
Mur Ligases (MurC, MurD, MurE, MurF): The Mur ligase family (MurC, MurD, MurE, and MurF) are essential enzymes in the cytoplasmic steps of bacterial peptidoglycan biosynthesis.[3][4] These ATP-dependent enzymes are responsible for the sequential addition of amino acids to UDP-N-acetylmuramic acid, forming the pentapeptide precursor of the bacterial cell wall.[3][4] As these enzymes are crucial for bacterial survival and are absent in eukaryotes, they represent excellent targets for the development of novel antibacterial agents.
Data Presentation: Inhibitory Activity of Rhodanine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Rhodanine Derivatives | PTP1B | 0.67 - 53.47 | [5][6] |
| Benzylidene Rhodanines | MurC | 12 - 24 | [4] |
| Rhodanine Derivative 9 | MurD (E. coli) | 8.2 | [3] |
| Rhodanine Derivative 9 | MurD (S. aureus) | 6.4 | [3] |
| Rhodanine Derivative 9 | MurE (E. coli) | 180 | [3] |
| Rhodanine Derivative 9 | MurE (S. aureus) | 17 | [3] |
Experimental Protocols
PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human recombinant PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials and Reagents:
-
Human Recombinant PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer to achieve a range of desired final concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the PTP1B enzyme solution.
-
Add 10 µL of the this compound solution at various concentrations (or assay buffer for the control).
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 2 mM pNPP substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mur Ligase Inhibition Assay (General Protocol for MurC, MurD, MurE, MurF)
This protocol outlines a general method for assessing the inhibition of Mur ligases using the malachite green assay, which quantifies the inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.[1][2]
Materials and Reagents:
-
Purified Mur ligase (MurC, MurD, MurE, or MurF)
-
This compound
-
ATP
-
Specific substrates for each Mur ligase:
-
MurC: UDP-N-acetylmuramic acid (UNAM) and L-alanine
-
MurD: UDP-N-acetylmuramoyl-L-alanine (UMA) and D-glutamate
-
MurE: UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UAG) and meso-diaminopimelic acid (m-DAP) or L-lysine
-
MurF: UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelic acid (UAT) and D-alanyl-D-alanine
-
-
Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl2, 0.005% Triton X-114
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer to obtain various final concentrations.
-
Assay Reaction:
-
In a 96-well plate, combine the assay buffer, the specific UDP-sugar substrate, and the specific amino acid/dipeptide substrate for the Mur ligase being tested.
-
Add 5 µL of the this compound solution at different concentrations (or assay buffer for the control).
-
Add the purified Mur ligase to each well.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 50 µL.[1]
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Termination and Color Development: Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.
-
Measurement: After a 5-minute incubation at room temperature for color stabilization, measure the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: The amount of phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: The Mur ligase pathway in bacterial cell wall synthesis.
Experimental Workflow Diagrams
Caption: Workflow for the PTP1B enzyme inhibition assay.
Caption: Workflow for the Mur ligase enzyme inhibition assay.
References
- 1. Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assays for inhibition of Mur ligases [bio-protocol.org]
- 3. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(3-Hydroxybenzylidene)-rhodanine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine (B49660) and its derivatives are a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These compounds have demonstrated potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][5] The 5-benzylidene-rhodanine core, in particular, has been a focus of drug discovery efforts. This document provides detailed protocols and application notes for the use of a specific derivative, 5-(3-Hydroxybenzylidene)-rhodanine, in cell culture experiments. The provided methodologies are based on established techniques for evaluating the cellular effects of small molecule inhibitors.
Compound Information
| Compound Name | This compound |
| CAS Number | Not readily available. |
| Molecular Formula | C10H7NO2S2 |
| Molecular Weight | 237.3 g/mol |
| Appearance | Typically a yellow solid. |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is limited. |
Quantitative Data Summary
Quantitative data for this compound is not extensively available in the public domain. The following table presents representative IC50 values for structurally related rhodanine derivatives to provide a general indication of the potential potency. It is crucial to experimentally determine the IC50 for this compound in the specific cell line of interest.
| Cell Line | Compound | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | A 3,5-disubstituted rhodanine derivative | 145 | [6] |
| MCF-7 (Breast Cancer) | A 3,5-disubstituted rhodanine derivative | 67 | [6] |
| MDA-MB-468 (Breast Cancer) | A 5-substituted rhodanine derivative | 92 | [6] |
| A549 (Lung Cancer) | A rhodanine-containing sorafenib (B1663141) analog | 0.8 | [3] |
| H460 (Lung Cancer) | A rhodanine-containing sorafenib analog | 1.3 | [3] |
| HT29 (Colon Cancer) | A rhodanine-containing sorafenib analog | 2.8 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression or phosphorylation of specific proteins in a target signaling pathway (e.g., MAPK pathway).
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Experimental Workflow
Caption: A general workflow for in vitro evaluation of this compound.
Hypothesized Signaling Pathway Inhibition
Rhodanine derivatives have been reported to modulate various signaling pathways, including the MAPK pathway, which is crucial for cell proliferation and survival. The following diagram illustrates a hypothesized mechanism where this compound inhibits the MAPK/ERK pathway. This is a putative pathway and requires experimental validation for this specific compound.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. molecular-interactions.si [molecular-interactions.si]
- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Development of an Antibacterial Assay Using 5-(3-Hydroxybenzylidene)-rhodanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodanine (B49660) and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent antibacterial properties.[1][2][3][4] The 5-benzylidene rhodanine scaffold, in particular, has been the focus of extensive research for developing novel antimicrobial agents to combat the growing threat of multidrug-resistant bacteria.[4][5][6] These compounds have demonstrated efficacy against a range of pathogens, particularly Gram-positive bacteria.[1][6][7][8][9][10] This document provides a detailed protocol for evaluating the antibacterial activity of a specific derivative, 5-(3-Hydroxybenzylidene)-rhodanine, using standard microbiology assays.
Mechanism of Action
While the precise mechanism for all rhodanine derivatives is not fully elucidated, a primary mode of action is believed to be the inhibition of essential bacterial enzymes.[1] One of the key targets identified is the enzyme MurB, an NADPH-dependent enolpyruvyl reductase.[1] MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] By inhibiting MurB, rhodanine derivatives can disrupt cell wall synthesis, leading to bacterial cell death, which suggests a bactericidal mode of action.[1] Other reported targets for rhodanine-based compounds include DNA gyrase B, metallo-β-lactamases, and RNA polymerase, highlighting their potential for multi-target activity.[5]
Caption: Proposed mechanism of action for rhodanine derivatives.
Quantitative Data: Antibacterial Activity of Rhodanine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various 5-benzylidene rhodanine derivatives against representative bacterial strains. This data provides a baseline for the expected potency of compounds like this compound.
| Compound Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-arylmethylidene rhodanine derivatives | Staphylococcus aureus | 0.125 - 8 | - | [5] |
| Acinetobacter baumannii | 8 | - | [5] | |
| 5-benzylidene-rhodanine derivatives | Methicillin-Resistant S. aureus (MRSA) | 1 - 32 | - | [6] |
| Quinolone-Resistant S. aureus (QRSA) | 1 - 32 | - | [6] | |
| Rhodanine-3-propionic acid derivatives | Staphylococcus aureus ATCC 25923 | 1.95 - 7.8 | 3.9 - 15.6 | [1] |
| Bacillus subtilis ATCC 6633 | 1.95 | 1.95 | [1] | |
| Rhodanine-N-acetic acid derivatives | Staphylococcus aureus | - | - | [11] |
| Bacillus subtilis | - | - | [11] | |
| Rhodanine azo compounds | Staphylococcus aureus | 1.25 - 2.5 | - | [3] |
| Escherichia coli | 2.5 - 5.0 | - | [3] | |
| Pseudomonas aeruginosa | 5.0 | - | [3] | |
| Various Rhodanine Compounds | Vancomycin-Resistant Enterococci (VRE) | 4 - 16 µM | 4 - 32 µM | [12][13] |
| Bacillus species | - | - | [14] |
Note: The activity of rhodanine derivatives is often more potent against Gram-positive bacteria than Gram-negative bacteria, which may be attributed to differences in their cell wall structures.[11]
Experimental Protocols
Two standard methods are detailed below for assessing the antibacterial activity of this compound.
Protocol 1: Broth Microdilution for MIC & MBC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).[12]
References
- 1. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of rhodanine compounds (μM) against vancomycin resistant enterococci (VRE). - figshare - Figshare [figshare.com]
- 14. Item - Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of rhodanine compounds (μM) against Bacillus Strains. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for 5-(3-Hydroxybenzylidene)-rhodanine as a Photosynthesis Inhibitor in Spinach Chloroplasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Hydroxybenzylidene)-rhodanine is a rhodanine (B49660) derivative that has been investigated for its potential as a photosynthesis inhibitor. Like many rhodanine-based compounds, its mechanism of action is believed to involve the disruption of the photosynthetic electron transport (PET) chain in chloroplasts. Specifically, these types of compounds are known to target Photosystem II (PSII), a key protein complex in the thylakoid membranes of spinach chloroplasts. By inhibiting PSII, this compound can effectively block the light-dependent reactions of photosynthesis, leading to a cessation of oxygen evolution and ATP synthesis. These application notes provide a summary of its inhibitory activity and detailed protocols for its characterization in isolated spinach chloroplasts.
Data Presentation
| Compound | Target | Assay | Organism | IC50 (µM) | Reference |
| (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Photosystem II | PET Inhibition | Spinacia oleracea (Spinach) | 3.0 | [1] |
| Diuron (DCMU) | Photosystem II | PET Inhibition | Spinacia oleracea (Spinach) | 1.9 | [1] |
Mechanism of Action: Inhibition of Photosystem II
This compound and other rhodanine derivatives act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[1] The primary site of action is the D1 protein of the PSII reaction center. These inhibitors compete with plastoquinone (B1678516) (PQ), the native electron acceptor, for its binding site (the QB site).[2] By binding to the D1 protein, the inhibitor blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This blockage halts the linear electron flow, preventing the reduction of NADP+ to NADPH and the generation of a proton gradient for ATP synthesis. The interruption of electron flow also leads to the formation of reactive oxygen species, which can cause oxidative damage to the photosynthetic apparatus.
Caption: Inhibition of Photosystem II by this compound.
Experimental Protocols
The following are detailed protocols for the isolation of spinach chloroplasts and the subsequent measurement of photosynthetic inhibition.
Protocol 1: Isolation of Intact Spinach Chloroplasts
This protocol describes a method for isolating functional chloroplasts from fresh spinach leaves, suitable for photosynthetic activity assays.
Caption: Workflow for the isolation of spinach chloroplasts.
Materials:
-
Fresh spinach leaves (approx. 50 g)
-
Isolation Buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbic acid, and 0.1% (w/v) BSA.
-
Blender or mortar and pestle
-
Cheesecloth or muslin
-
Refrigerated centrifuge and centrifuge tubes
-
Soft brush
Procedure:
-
Wash spinach leaves thoroughly with cold water and remove the midribs.
-
Cut the leaves into small pieces and place them in a pre-chilled blender.
-
Add approximately 100 mL of ice-cold isolation buffer.
-
Homogenize the leaves with short bursts (e.g., 3 x 5 seconds) at high speed.
-
Filter the homogenate through four to eight layers of cheesecloth or muslin into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes at 4°C to pellet cell debris and nuclei.
-
Carefully decant the supernatant into clean, chilled centrifuge tubes.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 7-10 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold isolation buffer using a soft brush.
-
Determine the chlorophyll (B73375) concentration of the chloroplast suspension spectrophotometrically.
Protocol 2: Measurement of Photosynthetic Electron Transport (PET) Inhibition - The Hill Reaction
This protocol utilizes the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) to measure the rate of photosynthetic electron transport in isolated chloroplasts. The reduction of blue, oxidized DCPIP to a colorless form by electrons from PSII is monitored spectrophotometrically.
Caption: Experimental workflow for determining the IC50 of a photosynthesis inhibitor.
Materials:
-
Isolated spinach chloroplast suspension
-
Reaction Buffer: 50 mM phosphate (B84403) buffer (pH 6.8), 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl.
-
0.1 mM DCPIP solution
-
This compound stock solution (in DMSO or ethanol)
-
Spectrophotometer and cuvettes
-
Light source (e.g., a 100W lamp)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution.
-
In a series of cuvettes, prepare the reaction mixtures containing the reaction buffer, DCPIP solution, and the different concentrations of the inhibitor. Include a control with no inhibitor.
-
Equilibrate the cuvettes at a constant temperature (e.g., 25°C).
-
To start the reaction, add a small volume of the chloroplast suspension to each cuvette, mix quickly, and place the cuvette in the spectrophotometer.
-
Immediately illuminate the sample and record the absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
The rate of DCPIP reduction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Measurement of Oxygen Evolution
This protocol measures the rate of photosynthetic oxygen evolution using an oxygen electrode. The inhibition of this process by this compound provides a direct measure of its effect on the water-splitting activity of PSII.
Materials:
-
Isolated spinach chloroplast suspension
-
Reaction Medium: 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, and 10 mM NaHCO₃ (as a carbon source).
-
This compound stock solution
-
Oxygen electrode system (e.g., Clark-type electrode)
-
Light source
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the reaction medium to the electrode chamber and allow it to equilibrate to the desired temperature.
-
Add the chloroplast suspension to the chamber.
-
Record the rate of oxygen consumption in the dark (respiration).
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Add a specific concentration of this compound to the chamber and record the new rate of oxygen evolution under illumination.
-
Repeat step 6 with a range of inhibitor concentrations to determine the dose-dependent inhibition of oxygen evolution and calculate the IC50 value.
Concluding Remarks
The protocols and information provided here serve as a comprehensive guide for researchers interested in the application of this compound as a tool for studying photosynthesis in spinach chloroplasts. The methodologies described allow for the robust determination of its inhibitory activity and provide a framework for further investigation into the specific molecular interactions at the QB site of the D1 protein. The use of standardized protocols is crucial for obtaining reproducible and comparable data in the field of herbicide and photosynthesis research.
References
Application Notes and Protocols: Molecular Docking Studies with 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and molecular docking protocols for 5-(3-Hydroxybenzylidene)-rhodanine, a rhodanine (B49660) derivative with significant therapeutic potential. This document outlines its plausible biological targets, summarizes relevant quantitative data from similar compounds, provides detailed experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The this compound moiety, in particular, has been investigated for its potential to inhibit various enzymes implicated in a range of diseases, including cancer, diabetic complications, and inflammatory disorders. Molecular docking studies are a crucial computational tool to predict the binding affinity and interaction patterns of this compound with its putative biological targets, thereby guiding further drug design and development efforts.
Potential Biological Targets and Therapeutic Areas
Based on studies of structurally related rhodanine derivatives, this compound is a promising candidate for targeting the following enzymes:
-
Aldose Reductase: Implicated in the pathogenesis of diabetic complications.
-
Tyrosine Kinases: Key regulators of cellular proliferation, differentiation, and survival, and prominent targets in oncology.
-
Carbonic Anhydrases (e.g., CA II and CA IX): Involved in pH regulation and overexpressed in various tumors.
-
JNK-stimulating phosphatase-1 (JSP-1): A dual-specificity phosphatase involved in inflammatory and proliferative disorders.[1]
Data Presentation: Quantitative Insights from Related Compounds
Table 1: Inhibition of Aldose Reductase by Rhodanine Derivatives
| Compound Type | IC50 / Ki | Reference |
| Rhodanine-based inhibitors with a p-hydroxybenzylidene group | IC50 values ranging from 20 nM to 2000 nM | [2] |
| Rhodanine-sulfonate hybrids | Ki = 0.43 µM and 0.48 µM for compounds 6 and 8, respectively | [3] |
Table 2: Inhibition of Tyrosine Kinases by Structurally Similar Compounds
| Compound Type | Target | IC50 | Reference |
| 4-hydroxycinnamamide (B120813) derivatives | Epidermal Growth Factor (EGF) receptor | 0.37 µM to 0.85 µM | [4] |
| 5-benzylidene hydantoin (B18101) derivatives | HER2 | Moderate inhibition (e.g., 34% enzyme activity at 10 µM for one analog) | [5] |
| Rhodanine-piperazine hybrids | MDA-MB-468, MDA-MB-231, MCF-7 cell lines | IC50 values ranging from 37 µM to >200 µM | [6] |
Table 3: Inhibition of Carbonic Anhydrases by Rhodanine Derivatives
| Compound Type | Target | Ki | Reference |
| N-substituted rhodanine derivatives | hCA I | 43.55 ± 14.20 to 89.44 ± 24.77 nM | [7] |
| N-substituted rhodanine derivatives | hCA II | 16.97 ± 1.42 to 64.57 ± 13.27 nM | [7] |
| Rhodanine-benzylidene derivatives | hCA II | 9.8 µM, 46.4 µM for specific derivatives | [8] |
| Rhodanine-N-carboxylate derivatives | hCA IX | Highly selective inhibition | [8] |
Table 4: Inhibition of JNK-stimulating phosphatase-1 (JSP-1) by a Rhodanine Derivative
| Compound Type | Target | IC50 | Reference |
| 5-benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one | JSP-1 | 1.3 µM | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing molecular docking studies of this compound with a target protein of interest. The protocol is generalized and can be adapted for various docking software such as AutoDock Vina or Glide.
Protocol 1: Molecular Docking using AutoDock Vina
1. Preparation of the Receptor Protein:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Steps:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio).
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand: this compound:
-
Objective: To generate a 3D structure of the ligand and prepare it for docking.
-
Steps:
-
Obtain the 2D structure of this compound from a chemical database like PubChem or draw it using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure into a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation on the receptor.
-
Steps:
-
Identify the active site or binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
Define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
4. Docking Simulation:
-
Objective: To run the docking simulation to predict the binding pose and affinity.
-
Steps:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.
-
Execute AutoDock Vina using the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
5. Analysis of Results:
-
Objective: To visualize and analyze the docking results.
-
Steps:
-
The output file will typically contain multiple binding modes ranked by their binding energy. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the predicted binding poses of the ligand within the active site of the protein using molecular visualization software.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the potential targets of this compound are involved.
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity studies of new rhodanine derivatives as carbonic anhydrase II, IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Rhodanine-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine-based compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The rhodanine (B49660) core, a five-membered heterocyclic moiety, serves as a versatile template for the design of novel therapeutic agents targeting a wide array of proteins, including kinases, proteases, and nuclear receptors. High-throughput screening (HTS) of rhodanine-based compound libraries offers a powerful approach to identify novel hit compounds for various diseases.
However, it is crucial to acknowledge that rhodanine-containing compounds are frequently identified as Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are molecules that tend to show activity in numerous HTS assays through non-specific mechanisms, leading to a high rate of false positives.[1][2][3] These mechanisms can include compound aggregation, reactivity with proteins, interference with assay signals (e.g., fluorescence), or metal chelation.[3] Therefore, a robust HTS campaign for rhodanine libraries must incorporate rigorous hit validation and counter-screening strategies to distinguish true, target-specific activity from assay artifacts.
These application notes provide detailed protocols for conducting HTS of rhodanine-based compound libraries, with a strong emphasis on identifying and mitigating the challenges posed by PAINS. The protocols cover both biochemical and cell-based assay formats and include a comprehensive guide to data analysis and hit validation.
Data Presentation: Representative HTS Campaign of a Rhodanine-Based Library
The following table summarizes hypothetical yet realistic data from a primary HTS campaign of a 100,000-member rhodanine-based compound library, followed by a rigorous hit validation cascade. This data illustrates the typical attrition rate of initial hits due to the prevalence of PAINS within this chemical class.
| Screening Stage | Number of Compounds | Hit Criteria | Hit Rate (%) | Notes |
| Primary Screen | 100,000 | >50% inhibition at 10 µM | 2.5% | Initial screen often yields a high number of hits, many of which are false positives. |
| Confirmation Screen | 2,500 | IC50 < 20 µM | 1.0% | Re-testing of initial hits in triplicate to confirm activity. |
| Orthogonal Assay | 1,000 | Activity in a label-free assay format | 0.3% | Use of a different assay technology to eliminate technology-specific artifacts. |
| Counter-Screen (PAINS) | 300 | Inactive in non-specific protein binding assay | 0.1% | Specifically designed to identify and remove promiscuous binders and aggregators. |
| Structural Analysis | 100 | Removal of known reactive moieties | 0.05% | Computational and medicinal chemistry review to flag problematic chemical structures. |
| Validated Hits | 50 | Confirmed, target-specific activity | 0.05% | Final set of compounds for further lead optimization. |
Experimental Protocols
Biochemical HTS Protocol: Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic, fluorescence-based biochemical assay for screening a rhodanine-based compound library against a purified kinase.
Materials and Reagents:
-
Purified Kinase (e.g., EGFR, VEGFR, HER2)
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescent Detection Reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Rhodanine Compound Library (solubilized in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, low-volume, black assay plates
Experimental Workflow:
Caption: Biochemical HTS workflow for kinase inhibitor screening.
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of each rhodanine compound (typically at 10 mM in 100% DMSO) to the wells of a 384-well assay plate. Also, plate positive and negative controls.
-
Enzyme Addition: Add 5 µL of kinase solution (at 2X final concentration) in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a substrate and ATP mixture (at 2X final concentration) in kinase assay buffer to each well to start the kinase reaction. The final reaction volume is 10 µL. The final compound concentration is typically 10 µM.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation: Add 10 µL of the fluorescent detection reagent according to the manufacturer's instructions. This will stop the kinase reaction and initiate the signal generation.
-
Signal Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader at the appropriate excitation and emission wavelengths.
Cell-Based HTS Protocol: Reporter Gene Assay
This protocol describes a generic cell-based reporter gene assay to screen a rhodanine library for modulators of a specific signaling pathway.
Materials and Reagents:
-
Mammalian cell line stably expressing a reporter gene (e.g., Luciferase or GFP) under the control of a pathway-specific promoter.
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Rhodanine Compound Library (solubilized in 100% DMSO)
-
Stimulant (if required to activate the pathway)
-
Positive Control Compound
-
Negative Control (DMSO)
-
384-well, clear-bottom, white or black cell culture plates
-
Reporter Gene Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)
Experimental Workflow:
Caption: Cell-based HTS workflow for a reporter gene assay.
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 384-well cell culture plates at an optimized density (e.g., 5,000 cells per well) in 40 µL of cell culture medium.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Compound Addition: Add 100 nL of each rhodanine compound (typically at 10 mM in 100% DMSO) to the wells. Include positive and negative controls.
-
Pathway Stimulation (if applicable): If the signaling pathway requires activation, add a stimulant at a pre-determined optimal concentration.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Lysis and Signal Generation: Equilibrate the plates to room temperature. Add the reporter gene assay reagent according to the manufacturer's protocol (this step typically lyses the cells and provides the substrate for the reporter enzyme).
-
Signal Stabilization: Incubate the plates for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Hit Validation and Counter-Screening Protocol: Nephelometry-Based Aggregation Assay
This protocol is essential for identifying and eliminating false positives due to compound aggregation.
Materials and Reagents:
-
Confirmed hits from the primary screen
-
Assay Buffer from the primary screen
-
Positive Control for aggregation (e.g., a known aggregator compound)
-
Negative Control (DMSO)
-
384-well, clear-bottom plates
-
Nephelometer or a plate reader capable of measuring light scattering
Experimental Workflow:
Caption: Workflow for a nephelometry-based aggregation assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the hit compounds in the primary assay buffer.
-
Incubation: Add the compound dilutions to a 384-well clear-bottom plate and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the light scattering of each well using a nephelometer or a plate reader with a nephelometry module.
-
Data Analysis: Compounds that show a concentration-dependent increase in light scattering are flagged as potential aggregators and should be deprioritized or subjected to further investigation.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by rhodanine-based compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Human Epidermal Growth Factor Receptor 2 (HER2) Signaling Pathway
Caption: Key pathways in HER2 signaling.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
Caption: Overview of VEGFR signaling in angiogenesis.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Signaling Pathway
Caption: PPAR-γ nuclear receptor signaling pathway.
References
5-(3-Hydroxybenzylidene)-rhodanine: A Chemical Probe for Investigating Algicidal Activity Against Microcystis aeruginosa
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Hydroxybenzylidene)-rhodanine is a rhodanine (B49660) derivative that has been identified as a selective algicidal agent, particularly effective against the harmful cyanobacterium Microcystis aeruginosa. Rhodanine-based compounds are a class of heterocyclic molecules known for a wide range of biological activities.[1] While a definitive single enzyme target for the algicidal action of this compound has not been explicitly identified in the current literature, evidence suggests that its mechanism of action, like other rhodanine derivatives, may involve the inhibition of critical biological processes in algae, such as photosynthesis.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe to study and quantify algicidal effects.
Physicochemical Properties and Data Presentation
For effective experimental design, the physicochemical properties of this compound are crucial. Below is a summary of its key characteristics and a compilation of reported algicidal activities for related rhodanine derivatives to provide a comparative context.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇NO₂S₂ |
| Molecular Weight | 237.30 g/mol |
| Appearance | Solid |
| CAS Number | 37530-35-1 |
| Solubility | Soluble in DMSO |
Table 2: Algicidal Activity of Selected Rhodanine Derivatives against Microcystis aeruginosa
| Compound | LC₅₀/IC₅₀ (µM) | Exposure Time | Reference |
| This compound | Data Not Available | - | - |
| 5-(2,4-dichlorobenzylidene)-rhodanine | 0.65 (LC₅₀) | Not Specified | |
| (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 1.3 (IC₅₀) | Not Specified | [2] |
| (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 3.0 (IC₅₀) | Not Specified | [2] |
Proposed Mechanism of Action: Photosynthesis Inhibition
While the precise molecular target is still under investigation, a plausible mechanism for the algicidal activity of rhodanine derivatives is the disruption of photosynthesis.[2][4] This process is fundamental to the survival and proliferation of algae. Inhibition of the photosynthetic electron transport chain would lead to a cascade of events, ultimately resulting in cell death.
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the algicidal properties of this compound.
Protocol 1: Determination of Algicidal Activity (LC₅₀/IC₅₀) using Growth Inhibition Assay
This protocol is adapted from the OECD 201 guideline for testing the growth inhibition of freshwater algae and cyanobacteria.[5]
Objective: To determine the concentration of this compound that causes 50% mortality (Lethal Concentration, LC₅₀) or 50% inhibition of growth (Inhibitory Concentration, IC₅₀) of Microcystis aeruginosa.
Materials:
-
Microcystis aeruginosa culture in exponential growth phase
-
BG-11 medium (or other appropriate growth medium)
-
This compound
-
DMSO (for stock solution)
-
Sterile culture flasks or multi-well plates
-
Spectrophotometer or fluorometer
-
Incubator with controlled temperature, light, and agitation
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Culture Preparation: Dilute the exponentially growing M. aeruginosa culture with fresh BG-11 medium to a starting cell density of approximately 10⁴ - 10⁵ cells/mL.
-
Experimental Setup:
-
In sterile culture flasks or a multi-well plate, add the diluted algal culture.
-
Add varying concentrations of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).
-
Include a solvent control (DMSO only) and a negative control (no treatment).
-
Prepare each concentration and control in triplicate.
-
-
Incubation: Incubate the cultures under controlled conditions (e.g., 25°C, continuous illumination of 60-120 µE/m²/s, and gentle agitation) for 72-96 hours.
-
Growth Measurement: At 24, 48, 72, and 96 hours, measure the algal growth. This can be done by:
-
Spectrophotometry: Measuring the optical density at a specific wavelength (e.g., 680 nm).
-
Fluorometry: Measuring the in vivo chlorophyll (B73375) fluorescence.
-
Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the LC₅₀ or IC₅₀ value using a suitable statistical method (e.g., probit analysis or non-linear regression).
-
Caption: Workflow for algicidal activity determination.
Protocol 2: Assessment of Photosynthesis Inhibition
Objective: To determine if this compound inhibits photosynthesis in M. aeruginosa.
Materials:
-
M. aeruginosa culture
-
This compound
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Spectrophotometer
-
Ethanol (B145695) or acetone (B3395972) (for chlorophyll extraction)
Procedure:
-
Experimental Setup: Prepare algal cultures with and without the test compound at a concentration close to its IC₅₀ (if determined) or a range of concentrations.
-
Chlorophyll Content Measurement:
-
After a defined exposure time (e.g., 24 hours), take a known volume of the algal culture.
-
Centrifuge to pellet the cells.
-
Extract chlorophyll by resuspending the pellet in a known volume of 90% ethanol or acetone.
-
Incubate in the dark (e.g., at 4°C for 24 hours).
-
Centrifuge to remove cell debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm.
-
Calculate the chlorophyll a concentration using established equations.
-
-
Photosynthetic Efficiency Measurement (PAM Fluorometry):
-
After the exposure time, take samples from the treated and control cultures.
-
Dark-adapt the samples for 15-20 minutes.
-
Measure the maximum quantum yield of photosystem II (Fv/Fm) using a PAM fluorometer. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.
-
-
Data Analysis: Compare the chlorophyll content and Fv/Fm values between the treated and control groups. A significant reduction in these parameters in the treated group suggests inhibition of photosynthesis.
Caption: Workflow for assessing photosynthesis inhibition.
Conclusion
This compound serves as a valuable chemical probe for studying the mechanisms of algicidal agents, particularly those targeting cyanobacteria like Microcystis aeruginosa. Although its precise molecular target requires further elucidation, its likely role as a photosynthesis inhibitor provides a strong basis for its application in algicidal research. The protocols outlined above offer a standardized approach to quantify its activity and investigate its mode of action, contributing to the development of novel strategies for controlling harmful algal blooms. Researchers are encouraged to establish full dose-response curves and further investigate the downstream cellular effects to fully characterize the biological activity of this compound.
References
- 1. [보고서]해양 유해 미세조류 대발생/소멸기작 규명 및 제어기술 개발 [scienceon.kisti.re.kr]
- 2. Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. researchgate.net [researchgate.net]
Application of Rhodanine Derivatives in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A key pathological hallmark of these conditions is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and huntingtin in Huntington's disease. The rhodanine (B49660) scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of novel therapeutic agents targeting these pathologies. Rhodanine derivatives have demonstrated a diverse range of biological activities, including the inhibition of protein aggregation and the modulation of key enzymatic pathways implicated in neurodegeneration.
These application notes provide a comprehensive overview of the use of rhodanine derivatives in various in vitro and cell-based models of neurodegenerative diseases. Detailed protocols for key experiments are provided to enable researchers to evaluate the potential of their own rhodanine-based compounds.
I. Inhibition of Protein Aggregation
A primary therapeutic strategy in neurodegenerative diseases is the prevention of pathogenic protein aggregation. Rhodanine derivatives have been identified as potent inhibitors of both tau and α-synuclein fibrillization.
Quantitative Data Summary: Inhibition of Protein Aggregation
| Compound ID | Target Protein | Assay Type | Concentration (µM) | % Inhibition / Effect | Reference |
| Compound I | Tau | Cell-based | 15 | 70% reduction in aggregates | [1] |
| Indolyl-rhodanine 5j | α-synuclein | Cell-based | 5 | Prevention of α-synuclein inclusion | [1] |
| Indolyl-rhodanines 5l & 5r | α-synuclein | Thioflavin T (ThT) | 100 | >95% reduction in ThT fluorescence | [1] |
| Indolyl-rhodanine 5r | Tau (0N4R, 2N4R, 1N4R) | Thioflavin S (ThS) | Not Specified | Remarkable decrease in ThS fluorescence | [1] |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay for α-Synuclein
This protocol is adapted from established methods to assess the inhibitory effect of rhodanine derivatives on α-synuclein aggregation.[2][3][4][5][6]
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered deionized water. This solution should be prepared fresh.
-
Prepare the α-synuclein monomer solution at the desired final concentration (e.g., 100 µM) in PBS.
-
Prepare solutions of rhodanine derivatives at various concentrations in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
PBS to the final volume.
-
ThT solution to a final concentration of 25 µM.
-
Rhodanine derivative solution or vehicle control (e.g., DMSO).
-
α-synuclein monomer solution.
-
-
Include control wells containing:
-
α-synuclein monomer with vehicle.
-
α-synuclein monomer alone.
-
ThT alone (blank).
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
The inhibitory effect of the rhodanine derivatives can be quantified by comparing the lag time, slope, and final fluorescence intensity of the treated samples to the vehicle control.
-
Workflow for Protein Aggregation Inhibition Assay
Workflow for assessing the inhibition of protein aggregation by rhodanine derivatives using a Thioflavin T assay.
II. Modulation of Key Enzymes in Neurodegeneration
Rhodanine derivatives have also been investigated as inhibitors of several key enzymes implicated in the pathology of neurodegenerative diseases.
Quantitative Data Summary: Enzyme Inhibition
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Rhodanine & Thiohydantoin Derivatives | Tau Aggregates (binding affinity) | Ki = 64 - 489 nM | [7] |
| Rhodanine-3-acetic acid derivatives | Acetylcholinesterase (AChE) | IC50 = 24.05 - 86.85 µM | [8] |
| Rhodanine-3-acetic acid derivatives | Butyrylcholinesterase (BChE) | IC50 = 7.92 - 227.19 µM | [8] |
Experimental Protocol: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of rhodanine derivatives against GSK-3β using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[9][10][11]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the rhodanine derivative in a suitable solvent (e.g., DMSO).
-
Prepare the GSK-3β enzyme, substrate, and ATP solutions in kinase buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Kinase buffer.
-
Rhodanine derivative solution or vehicle control.
-
GSK-3β enzyme.
-
-
Initiate the reaction by adding the ATP/substrate mixture.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the rhodanine derivative relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The role of BACE1 in the amyloidogenic pathway and its inhibition by rhodanine derivatives.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method to screen for MAO-A and MAO-B inhibitors using a fluorometric assay. [12][13][14][15][16] Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~530-540 nm, Emission: ~585-590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the rhodanine derivatives.
-
Prepare working solutions of MAO-A or MAO-B, substrate, HRP, and the fluorescent probe in assay buffer.
-
-
Assay Setup:
-
In separate plates for MAO-A and MAO-B, add to each well:
-
Assay buffer.
-
Rhodanine derivative solution or vehicle control.
-
MAO enzyme (A or B).
-
-
Pre-incubate for a specified time at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of the substrate, HRP, and fluorescent probe.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each rhodanine derivative concentration for both MAO-A and MAO-B.
-
Determine the IC50 values and assess the selectivity of the inhibitors.
-
III. Cell-Based and In Vivo Models
While in vitro assays are crucial for initial screening, evaluating the efficacy of rhodanine derivatives in more complex biological systems is a critical next step.
Cell-Based Models
-
Tauopathy Model: Inducible N2a neuroblastoma cells expressing the repeat domain of tau can be used to assess the ability of rhodanine derivatives to inhibit intracellular tau aggregation. [17][18][19]Treatment with rhodanine derivatives can be followed by immunofluorescence staining for aggregated tau (e.g., using Thioflavin S) and cell viability assays.
-
α-Synucleinopathy Model: SH-SY5Y cells overexpressing α-synuclein can be utilized to study the effect of rhodanine derivatives on α-synuclein aggregation and toxicity.
In Vivo Models
-
Alzheimer's Disease Models: Transgenic mouse models of AD (e.g., 5XFAD) can be treated with rhodanine derivatives, followed by behavioral testing (e.g., Morris water maze) and histopathological analysis of amyloid plaques and neuroinflammation. [20][21]* Parkinson's Disease Models: Rodent models using neurotoxins like rotenone (B1679576) or MPTP can be employed to evaluate the neuroprotective effects of rhodanine derivatives. [22][23]Behavioral assessments (e.g., rotarod test) and analysis of dopaminergic neuron survival are key outcome measures.
-
Huntington's Disease Models: Transgenic mouse models of HD (e.g., R6/2) can be used to assess the impact of rhodanine derivatives on motor function, survival, and the formation of huntingtin aggregates.
Conclusion
Rhodanine derivatives represent a versatile and promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to target multiple pathogenic mechanisms, including protein aggregation and enzymatic activity, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a valuable resource for researchers in the field to explore the potential of rhodanine-based compounds in their own research and drug discovery efforts.
References
- 1. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 3. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. protocols.io [protocols.io]
- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 7. Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer’s Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Monoamine oxidase inhibition by Rhodiola rosea L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Tau Protein Aggregation by Rhodanine-based Compounds Solubilized Via Specific Formulation Additives to Improve Bioavailability and Cell Viability | Bentham Science [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. uclahealth.org [uclahealth.org]
- 22. Effects of a Rosiridin against Rotenone-induced Rats' Model of Parkinson's Disease: In-vivo Study and in silico Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity Screening of Rhodanine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rhodanine (B49660), a 2-thioxothiazolidin-4-one heterocyclic moiety, and its derivatives have emerged as a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The structural versatility of the rhodanine scaffold allows for modifications at various positions, leading to a wide array of analogs with potentially enhanced biological activities.[1] This document provides detailed protocols for screening the antifungal activity of rhodanine analogs, methods for data interpretation, and a summary of reported quantitative data to guide future research and development in this area.
Experimental Protocols
The following protocols are based on established methodologies for in vitro antifungal susceptibility testing, primarily adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are frequently cited in the evaluation of rhodanine derivatives.[5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antifungal agent against planktonic fungal cells.[5][6][7]
Materials:
-
96-well microtiter plates
-
Test rhodanine analogs
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, typically DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each rhodanine analog and the positive control antifungal in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted compound solutions to the wells of the test microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.[6] The final volume in each well will be 200 µL.
-
Include a positive control (fungal inoculum with a known antifungal drug), a negative control (fungal inoculum with the vehicle, e.g., DMSO), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the control well.
-
Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Agar Disk Diffusion Method (Kirby-Bauer Technique)
This method is a qualitative or semi-quantitative screening tool to assess the antifungal activity of compounds.
Materials:
-
Muller-Hinton agar or Sabouraud Dextrose agar plates
-
Sterile paper disks (6 mm diameter)
-
Test rhodanine analogs
-
Positive and negative control compounds
-
Fungal strains
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Fungal Lawn:
-
Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution method.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.
-
-
Application of Test Compounds:
-
Impregnate sterile paper disks with a known concentration of the rhodanine analogs.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Data Presentation
The antifungal activity of rhodanine analogs is typically reported as the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values for various rhodanine derivatives against different fungal species.
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| Chiral Rhodanine Derivative (12h) | Fungi | 0.5 | [8][9] |
| Rhodanine Derivative (D6) | Candida tropicalis | 16 | [10] |
| Rhodanine Derivative (D10) | Candida glabrata | 16 | [10] |
| Rhodanine Compound 1 | Candida albicans | 16 | [11] |
| Rhodanine Compound 3d | Candida albicans | 16 | [11] |
| Positive Control (Fluconazole) | Fungi | 1 | [8][9] |
Visualization of Experimental Workflow and Signaling Pathways
General Workflow for Antifungal Activity Screening
The following diagram illustrates the general workflow for screening the antifungal activity of rhodanine analogs, from compound preparation to data analysis.
Caption: General workflow for antifungal screening of rhodanine analogs.
Potential Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Some rhodanine derivatives have been found to inhibit fungal protein mannosyl transferase 1 (PMT1), an enzyme involved in the synthesis of the fungal cell wall.[12] The following diagram illustrates this potential signaling pathway.
Caption: Inhibition of fungal cell wall synthesis by rhodanine analogs.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Chiral Rhodanine Derivatives Bearing Quinoxalinyl Imidazole Moiety as ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Chiral Rhodanine Derivatives Bearing ...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Rhodanine Compounds In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine (B49660) and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory properties.[1][2] These compounds have shown potential in modulating key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.[3][4] This document provides detailed application notes and standardized protocols for the in vitro evaluation of the anti-inflammatory effects of rhodanine compounds, intended for researchers, scientists, and professionals in drug development.
The protocols outlined herein describe the use of a common in vitro inflammation model utilizing lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory cascade, leading to the production of various pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[5] The anti-inflammatory potential of rhodanine compounds is assessed by their ability to inhibit these markers.
Core Concepts and Signaling Pathways
Rhodanine compounds have been shown to exert their anti-inflammatory effects by modulating several key signaling pathways. Mechanistic studies have revealed that some rhodanine derivatives can suppress the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[6][7] Additionally, the NLRP3 inflammasome is another critical pathway in the inflammatory response that can be targeted by anti-inflammatory compounds.[8][9]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6] Rhodanine compounds can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[6]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including p38, JNK, and ERK, that are activated by inflammatory stimuli.[10] Once activated, these MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory genes.[11] Some compounds exert their anti-inflammatory effects by suppressing the activation of these MAPKs.[7]
Experimental Workflow
A typical workflow for assessing the anti-inflammatory effects of rhodanine compounds in vitro involves several key steps, from initial cytotoxicity assessment to the quantification of inflammatory markers and investigation of the underlying molecular mechanisms.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
It is essential to first determine the non-toxic concentration range of the rhodanine compounds.[5]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere for 24 hours.[5]
-
Treat the cells with various concentrations of the rhodanine compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Overproduction of NO by iNOS is a key indicator of inflammation.[5]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere.[5]
-
Pre-treat the cells with non-toxic concentrations of the rhodanine compound for 1 hour.[5]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
Collect 100 µL of the cell culture supernatant.[5]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[5]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[5]
-
Quantify nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the production of pro-inflammatory cytokines like TNF-α and IL-6.[12]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and pre-treat with the rhodanine compound.[5]
-
Induce inflammation with LPS (1 µg/mL) for 24 hours.[5]
-
Collect the cell culture supernatant.[5]
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5][12] Briefly, this involves coating a plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.[13]
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to investigate the effect of rhodanine compounds on the protein expression and activation of key signaling molecules in the NF-κB and MAPK pathways.[3]
-
Protocol:
-
Lyse the cells treated as in the ELISA protocol in a suitable lysis buffer.[12]
-
Determine the protein concentration of the lysates.[12]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Densitometry analysis can be used to quantify the relative protein expression levels.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison of the anti-inflammatory effects of different rhodanine compounds.
Table 1: Effect of Rhodanine Compounds on Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 5.2 |
| Rhodanine A | 1 | 98.7 ± 4.5 |
| 10 | 95.3 ± 3.8 | |
| 50 | 89.1 ± 6.1 | |
| Rhodanine B | 1 | 99.2 ± 3.9 |
| 10 | 97.8 ± 4.2 | |
| 50 | 92.5 ± 5.5 |
Data are representative and should be replaced with experimental results. Values are mean ± SD.
Table 2: Inhibition of Nitric Oxide Production by Rhodanine Compounds in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Production (% of LPS control) | IC₅₀ (µM) |
| LPS Control | - | 100 ± 8.7 | - |
| Rhodanine A | 1 | 85.4 ± 6.3 | 22.5 |
| 10 | 52.1 ± 5.1 | ||
| 50 | 25.8 ± 3.9 | ||
| Rhodanine B | 1 | 90.1 ± 7.2 | 35.8 |
| 10 | 65.7 ± 4.8 | ||
| 50 | 38.2 ± 4.1 |
Data are representative and should be replaced with experimental results. Values are mean ± SD.
Table 3: Effect of Rhodanine Compounds on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | < 20 | < 15 |
| LPS Control | - | 1500 ± 120 | 850 ± 75 |
| Rhodanine A | 10 | 850 ± 95 | 450 ± 60 |
| 50 | 400 ± 50 | 200 ± 35 | |
| Rhodanine B | 10 | 1000 ± 110 | 550 ± 70 |
| 50 | 550 ± 65 | 300 ± 45 |
Data are representative and should be replaced with experimental results. Values are mean ± SD.
References
- 1. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-NLRP3 Inflammasome Natural Compounds: An Update [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3-Hydroxybenzylidene)-rhodanine in Carbonic Anhydrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. Dysregulation of specific CA isoforms is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[2][3] Rhodanine (B49660) and its derivatives have emerged as a promising class of non-sulfonamide carbonic anhydrase inhibitors.[4] This document provides detailed protocols for assessing the inhibitory potential of 5-(3-Hydroxybenzylidene)-rhodanine against various human carbonic anhydrase (hCA) isoforms.
Data Presentation: Inhibitory Activity of Rhodanine Derivatives
The following table summarizes the inhibition constants (Kᵢ) of a series of rhodanine-benzylidene derivatives against the cytosolic isoform human carbonic anhydrase II (hCA II). This data is crucial for understanding the structure-activity relationship (SAR) and for comparing the potential efficacy of this compound.
| Compound ID | Substitution on Benzylidene Ring | hCA II Kᵢ (µM) |
| 3b | 4-hydroxy | 9.8 |
| 3j | 4-dimethylaminobenzaldehyde | 46.4 |
| Hypothetical | 3-hydroxy | To be determined |
Table 1: Inhibition constants (Kᵢ) of selected rhodanine-benzylidene derivatives against hCA II. Data extracted from a study on new rhodanine derivatives as carbonic anhydrase inhibitors.[4] Note that compounds 6d and 8db from the source are not included as they are not benzylidene derivatives.
Experimental Protocols
Two primary methods are widely used to determine the inhibitory activity of compounds against carbonic anhydrase: the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (B1210297) (p-NPA) esterase assay.
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the physiological catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's ability to hydrate (B1144303) CO₂.
Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of an inhibitor is used to determine the inhibition constant (Kᵢ).[5]
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (test compound)
-
Acetazolamide (B1664987) (standard inhibitor)
-
HEPES buffer (10 mM, pH 7.4)[5]
-
Sodium perchlorate (B79767) (NaClO₄)[5]
-
Phenol Red (0.2 mM) as a pH indicator[5]
-
CO₂-saturated water
-
Stopped-flow spectrophotometer[5]
-
DMSO for dissolving the test compound
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare the assay buffer (HEPES with NaClO₄) and the indicator solution.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through distilled water for at least 30 minutes at 4°C.
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a solution of the CA isoenzyme in the assay buffer.
-
For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for binding.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme solution (with or without the inhibitor) and the pH indicator.
-
Load the second syringe with CO₂-saturated water.
-
Initiate the rapid mixing of the two solutions.
-
Monitor the change in absorbance of Phenol Red at 557 nm over time.[5]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 2: p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This is a colorimetric, high-throughput compatible method that measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 400-405 nm.[6] The rate of p-nitrophenol formation is proportional to the enzyme's activity.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms
-
This compound (test compound)
-
Acetazolamide (standard inhibitor)
-
Tris-SO₄ buffer (50 mM, pH 7.4)[6]
-
p-Nitrophenyl acetate (p-NPA)[6]
-
96-well microplates[6]
-
Microplate reader[6]
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
Prepare serial dilutions of the stock solutions.
-
Prepare the p-NPA substrate solution in acetonitrile (B52724) or a minimal amount of organic solvent and then dilute with the assay buffer.[6]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Enzyme control wells (100% activity): Assay buffer, enzyme solution, and DMSO (solvent control).
-
Inhibitor wells: Assay buffer, enzyme solution, and the test compound at various concentrations.[6]
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.[6]
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-20 minutes at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow: p-NPA Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the p-NPA based carbonic anhydrase inhibition assay.
Signaling Pathway: General Mechanism of Non-Sulfonamide CA Inhibition
Caption: General mechanism of non-sulfonamide CA inhibitors occluding the active site.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity studies of new rhodanine derivatives as carbonic anhydrase II, IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Algicides: 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmful algal blooms (HABs) pose a significant threat to aquatic ecosystems, public health, and the economy. The development of effective and selective algicides is crucial for mitigating the detrimental effects of these blooms. Rhodanine (B49660) and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent algicidal effects. This document provides detailed application notes and experimental protocols for testing the efficacy and mechanism of action of 5-(3-Hydroxybenzylidene)-rhodanine and related rhodanine derivatives as algicides.
The protocols outlined below are based on established methods for algicide testing, including those recommended by the Organization for Economic Co-operation and Development (OECD). They cover the assessment of algal growth inhibition, cytotoxicity, and key mechanistic indicators such as impacts on chlorophyll (B73375) content, cell membrane integrity, and the generation of reactive oxygen species (ROS). While specific data for this compound is limited in publicly available literature, the provided protocols are designed to be broadly applicable for the evaluation of this and other rhodanine-based compounds. Data from closely related analogs, such as 5-(2,4-dichlorobenzylidene)-rhodanine, are included to provide a comparative baseline.
Data Presentation: Algicidal Activity of Rhodanine Derivatives
The following tables summarize the reported algicidal activity of various rhodanine derivatives against different algal species. This data is crucial for comparative analysis and for establishing effective concentration ranges in experimental designs.
Table 1: Lethal Concentration (LC50) of Rhodanine Derivatives against Algal Species
| Compound | Algal Species | LC50 (µM) | Exposure Time (h) | Reference |
| 5-(2,4-dichlorobenzylidene)-rhodanine | Microcystis aeruginosa | 0.65 | Not Specified | [1] |
| 5-(2,4-dichlorobenzylidene)-rhodanine | Selenastrum capricornutum | 0.82 | Not Specified | [1] |
Table 2: Effective Concentration (EC50) of Rhodanine Derivatives against Algal Species
| Compound | Algal Species | EC50 (µM) | Endpoint | Exposure Time (h) | Reference |
| Thiazolidinedione derivative (TD49) | Skeletonema costatum | 0.34 | Growth Inhibition | 96 | |
| Thiazolidinedione derivative (TD53) | Skeletonema costatum | 1.53 | Growth Inhibition | 96 | |
| Thiazolidinedione derivative (TD49) | Ulva pertusa | 0.18 | Growth Inhibition | Not Specified | |
| Thiazolidinedione derivative (TD53) | Ulva pertusa | 1.65 | Growth Inhibition | Not Specified |
Experimental Protocols
Protocol 1: Algal Growth Inhibition Test (Adapted from OECD 201)
This protocol is designed to determine the concentration of the test compound that inhibits the growth of a selected algal species by 50% (EC50).
1.1. Materials
-
Test Algal Species (e.g., Microcystis aeruginosa, Selenastrum capricornutum)
-
Appropriate Algal Growth Medium (e.g., BG-11 for cyanobacteria, OECD TG 201 medium for green algae)
-
This compound (or other test compound)
-
Solvent for test compound (e.g., DMSO, ethanol)
-
Sterile culture flasks or multi-well plates
-
Spectrophotometer or fluorometer
-
Incubator with controlled temperature, lighting, and shaking capabilities
1.2. Procedure
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent to prepare a concentrated stock solution.
-
Prepare Test Concentrations: Prepare a series of dilutions of the stock solution in the algal growth medium to achieve the desired final test concentrations. A geometric series of concentrations is recommended. Include a solvent control (medium with solvent but no test compound) and a negative control (medium only).
-
Inoculation: Inoculate the test and control flasks/wells with a known concentration of exponentially growing algal cells (e.g., 1 x 10^4 cells/mL).
-
Incubation: Incubate the cultures under controlled conditions (e.g., 24 ± 2°C, continuous illumination with cool white fluorescent light, and constant shaking).
-
Growth Measurement: Measure the algal biomass at 24, 48, and 72 hours. This can be done by measuring the absorbance (e.g., at 680 nm or 750 nm) or fluorescence of chlorophyll.
-
Data Analysis: For each test concentration, calculate the percent inhibition of the growth rate relative to the solvent control. Determine the EC50 value using a suitable statistical method (e.g., probit analysis).
Protocol 2: Chlorophyll a Content Assay
This protocol measures the chlorophyll a content in algal cells, which is an indicator of photosynthetic health.
2.1. Materials
-
Algal cultures treated with the test compound
-
Centrifuge
-
Ethanol (B145695) (90-95%) or Acetone (90%)
-
Spectrophotometer
-
Glass fiber filters
2.2. Procedure
-
Harvest Cells: Harvest a known volume of algal culture from each treatment group by centrifugation or filtration through a glass fiber filter.
-
Pigment Extraction: Resuspend the cell pellet or place the filter in a known volume of ethanol or acetone. Incubate in the dark at 4°C for 12-24 hours to allow for complete pigment extraction.
-
Clarification: Centrifuge the extract to pellet cell debris.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 663 nm and 750 nm (for turbidity correction). For trichromatic measurements to account for chlorophyll b and c, also measure absorbance at 645 nm and 630 nm.
-
Calculation: Calculate the chlorophyll a concentration using established equations (e.g., for 90% acetone: Chl a (µg/L) = [11.85(A664 - A750) - 1.54(A647 - A750) - 0.08(A630 - A750)] * (volume of extract / volume of sample)).
Protocol 3: Cell Membrane Integrity Assay
This assay uses a fluorescent dye that can only enter cells with compromised membranes to assess cytotoxicity.
3.1. Materials
-
Algal cultures treated with the test compound
-
SYTOX Green nucleic acid stain (or similar membrane-impermeant dye)
-
Fluorescence microplate reader or fluorescence microscope
-
Phosphate-buffered saline (PBS)
3.2. Procedure
-
Harvest and Wash Cells: Harvest algal cells from each treatment group by centrifugation and wash them with PBS.
-
Staining: Resuspend the cells in PBS containing the fluorescent dye at the manufacturer's recommended concentration. Incubate in the dark for a specified period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye (e.g., ~488 nm excitation and ~525 nm emission for SYTOX Green).
-
Data Analysis: Compare the fluorescence intensity of the treated samples to that of the control samples. An increase in fluorescence indicates a loss of membrane integrity.
Protocol 4: Reactive Oxygen Species (ROS) Measurement
This protocol measures the intracellular accumulation of ROS, which can be an indicator of cellular stress.
4.1. Materials
-
Algal cultures treated with the test compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other ROS-sensitive fluorescent probe
-
Fluorescence microplate reader or flow cytometer
4.2. Procedure
-
Harvest and Wash Cells: Harvest algal cells from each treatment group by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Probe Loading: Resuspend the cells in the buffer containing the H2DCFDA probe at a suitable concentration (e.g., 10 µM). Incubate in the dark for a specified period (e.g., 30-60 minutes) to allow the probe to enter the cells.
-
Wash: Centrifuge the cells and resuspend them in fresh buffer to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~525 nm emission for DCF).
-
Data Analysis: An increase in fluorescence intensity in the treated samples compared to the control indicates an increase in intracellular ROS levels.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the algicidal properties of this compound.
Proposed Signaling Pathway of Rhodanine Derivative Action
Rhodanine derivatives have been shown to inhibit photosynthesis, likely by interfering with the photosynthetic electron transport chain at Photosystem II (PSII). This disruption leads to a cascade of events culminating in cell death.
Caption: Proposed mechanism of action for rhodanine derivatives as algicides.
References
Application Notes and Protocols for 5-(3-Hydroxybenzylidene)-rhodanine in Protein Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine (B49660) and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The rhodanine scaffold is considered a "privileged structure" due to its ability to interact with various biological targets, including protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of potent and selective protein kinase inhibitors is a major focus of drug discovery.
5-(3-Hydroxybenzylidene)-rhodanine belongs to the family of 5-benzylidene-rhodanines, which have been identified as promising inhibitors of several protein kinases. The structural features of this class of compounds, including the rhodanine core and the substituted benzylidene moiety, allow for diverse interactions with the ATP-binding site of kinases. While specific quantitative data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the application of closely related rhodanine derivatives in protein kinase inhibition studies, along with detailed protocols that can be adapted for the evaluation of this specific compound.
Data Presentation: Inhibitory Activity of Representative Rhodanine Derivatives
The following tables summarize the inhibitory activity of various rhodanine derivatives against different protein kinases and other relevant enzymes. This data, for compounds structurally related to this compound, illustrates the potential of this chemical class as enzyme inhibitors.
Table 1: Inhibitory Concentration (IC50) of Rhodanine Derivatives against Various Enzymes
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| Benzylidene Rhodanine Derivative | Compound 5e | PRL-3 | 0.9 | [1] |
| 5-Arylidene Rhodanine | Not Specified | Human DNA Polymerase λ | 1.44 - 85 | [2] |
PRL-3: Phosphatase of regenerating liver-3
Signaling Pathway
The following diagram illustrates a generalized signaling pathway involving a protein kinase that can be targeted by inhibitors like this compound. Inhibition of the kinase blocks the downstream signaling cascade, which can affect cellular processes such as proliferation and survival.
Caption: Generalized protein kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the protein kinase inhibitory potential of this compound. These are generalized methods and may require optimization for specific kinases and assay formats.
Protocol 1: In Vitro Protein Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a radiometric assay format.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Initiation of Reaction: Add a small volume of the diluted compound or DMSO (for control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the P81 paper several times with the stopping solution (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Place the washed P81 paper squares into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric protein kinase inhibition assay.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of this compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., growth factor) to activate the kinase pathway, if necessary
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: If the kinase pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis of Total Protein: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-substrate signal to the total substrate signal for each treatment condition. Compare the normalized signals of the compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.
Conclusion
This compound represents a promising scaffold for the development of novel protein kinase inhibitors. The provided application notes and protocols, based on studies of structurally related rhodanine derivatives, offer a solid foundation for researchers to investigate its potential. The combination of in vitro enzymatic assays and cell-based functional assays will be crucial in elucidating the specific kinase targets, potency, and mechanism of action of this compound, thereby paving the way for its potential application in drug discovery and development. Further studies are warranted to generate specific quantitative data for this compound and to explore its full therapeutic potential.
References
- 1. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Development of New 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanines under Microwave Irradiation and Their Effects on Tumor Cell Lines and against Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 5-(3-Hydroxybenzylidene)-rhodanine solubility for aqueous assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(3-Hydroxybenzylidene)-rhodanine, focusing on challenges related to its solubility in aqueous assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution during my aqueous assay?
A1: this compound, like many rhodanine (B49660) derivatives, has poor aqueous solubility. Precipitation is common when the concentration of the compound exceeds its solubility limit in the aqueous assay buffer. This is often observed when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous buffer.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of rhodanine derivatives. It is crucial to use anhydrous DMSO to minimize water absorption, which can lead to precipitation of the compound over time.
Q3: What is the maximum percentage of DMSO I can use in my cell-based or enzymatic assay?
A3: The tolerance for DMSO varies depending on the specific cell line or enzyme system. Generally, it is advisable to keep the final concentration of DMSO in the assay below 1% (v/v), and ideally at or below 0.5%, to avoid solvent-induced artifacts or toxicity. Always perform a solvent tolerance control experiment to determine the maximum permissible DMSO concentration for your specific assay.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While DMSO is preferred, other water-miscible organic solvents like ethanol (B145695) or methanol (B129727) can be used. However, their solvating power for rhodanine derivatives may be lower than DMSO, potentially requiring a larger volume of the stock solution to achieve the desired final concentration in the assay, which could increase the risk of solvent toxicity.
Q5: Are there methods to improve the solubility of this compound in my aqueous assay buffer?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents such as cyclodextrins or surfactants.
Troubleshooting Guide
Issue: Compound precipitates immediately upon dilution of the DMSO stock solution into the aqueous assay buffer.
| Potential Cause | Troubleshooting Steps |
| High Supersaturation | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final assay medium, if tolerated by the assay system. 3. Prepare an intermediate dilution of the stock solution in a solvent mixture with a higher proportion of the organic solvent before the final dilution into the aqueous buffer. |
| Low Kinetic Solubility | 1. Add the DMSO stock solution to the assay buffer while vortexing or stirring to promote rapid mixing and dispersion. 2. Warm the assay buffer slightly (e.g., to 37°C) before adding the compound, if the compound and assay components are thermally stable. |
| Compound Crystallization | 1. Use a freshly prepared stock solution. Over time, compounds can crystallize out of concentrated DMSO stocks, especially if they have absorbed water. |
Issue: Compound precipitates over the course of a long incubation period.
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Insolubility | 1. Incorporate a solubilizing agent into the assay buffer. Options include non-ionic surfactants like Tween® 20 or Triton™ X-100 (typically at 0.01-0.1% v/v) or cyclodextrins (e.g., β-cyclodextrin).[1] 2. Adjust the pH of the assay buffer. The phenolic hydroxyl group on the benzylidene ring may allow for increased solubility at a slightly basic pH. However, ensure the pH is compatible with your assay system. |
| Compound Aggregation | 1. Include a low concentration of a non-ionic surfactant in the assay buffer to prevent the formation of compound aggregates. |
Quantitative Solubility Data
The following table summarizes available solubility data for rhodanine and its derivatives in common solvents. While specific data for this compound is limited, this information provides a useful reference for selecting appropriate solvent systems.
| Compound | Solvent | Solubility | Notes |
| Rhodanine | Water | Soluble | [2] |
| Boiling Water | Freely Soluble | [3] | |
| Ethanol | Soluble | [2] | |
| Methanol | Freely Soluble | [3] | |
| DMSO | Soluble | [2] | |
| Diethyl Ether | Freely Soluble | [3] | |
| Rhodanine Derivatives (General) | Water | Poorly soluble | [4][5] |
| DMSO | Generally soluble | Stock solutions are typically prepared in DMSO.[4] | |
| Rhodanine-piperazine hybrids | Water | Moderately soluble | Predicted solubility.[6] |
| Pyridazinone derivative | Water | 5.82 x 10-6 (mole fraction at 298.2 K) | [7] |
| DMSO | 4.00 x 10-1 (mole fraction at 298.2 K) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Tare a sterile, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound. For a 1 mL stock solution of 10 mM, this would be approximately 2.39 mg (Molecular Weight: 239.28 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in a desiccated environment to prevent moisture absorption.
-
Protocol 2: Improving Aqueous Solubility using β-Cyclodextrin
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
β-Cyclodextrin
-
Aqueous assay buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the aqueous assay buffer.
-
Determine the desired final concentration of both the compound and β-cyclodextrin in the assay. A typical starting concentration for β-cyclodextrin is in the low millimolar range (e.g., 1-10 mM).
-
Add the calculated amount of β-cyclodextrin powder to the assay buffer and stir until it is completely dissolved. This may require gentle heating.
-
While stirring the β-cyclodextrin-containing buffer, slowly add the required volume of the 10 mM DMSO stock solution of this compound to achieve the desired final concentration.
-
Continue stirring for 15-30 minutes to allow for the formation of the inclusion complex.
-
The resulting solution should be clear and can be used for the assay. It is advisable to perform a control with β-cyclodextrin alone to ensure it does not interfere with the assay.[1][8]
-
Visualizations
Caption: Experimental workflow for preparing this compound for aqueous assays.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodanine - Wikipedia [en.wikipedia.org]
- 3. Rhodanine | C3H3NOS2 | CID 1201546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]
- 8. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(3-Hydroxybenzylidene)-rhodanine Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-(3-Hydroxybenzylidene)-rhodanine in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and aqueous buffer systems. Understanding the stability of this compound is crucial for accurate experimental design, data interpretation, and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, a rhodanine (B49660) derivative, is its susceptibility to hydrolysis, particularly under alkaline or basic conditions. The rhodanine core can undergo ring-opening, leading to the formation of degradation products. The exocyclic double bond also presents a potential site for chemical reactions.
Q2: How stable is this compound in DMSO stock solutions?
-
Short-term Storage (days to weeks): For routine experiments, stock solutions in anhydrous DMSO are generally considered stable when stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. It is recommended to prepare fresh solutions or use aliquots that have undergone a limited number of freeze-thaw cycles.
-
Long-term Storage (months): For long-term storage, it is crucial to minimize exposure to water, as moisture can facilitate hydrolysis. The stability of compounds in DMSO can be affected by the purity of the solvent and the storage conditions.
Q3: What is the expected stability of this compound in aqueous buffer solutions?
A3: The stability of this compound in aqueous buffers is highly dependent on the pH of the solution. Rhodanine derivatives are known to be unstable in alkaline (basic) media, which can catalyze the hydrolysis of the thiazolidinone ring. In neutral or slightly acidic buffers (pH ~5-7), the compound is expected to be more stable, though gradual degradation may still occur over time, especially at elevated temperatures.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway is expected to be the hydrolysis of the rhodanine ring. This would likely result in the formation of a dithiocarbamic acid derivative and the corresponding phenylpyruvic acid. Further degradation or side reactions may also occur.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of the compound in DMSO stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Minimize the number of freeze-thaw cycles by preparing small-volume aliquots.
-
Ensure the DMSO used is of high purity and anhydrous.
-
Compare the activity of the fresh stock solution with the older stock.
-
-
-
Possible Cause 2: Degradation of the compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Check the pH of your assay buffer. If it is alkaline, consider adjusting to a neutral or slightly acidic pH if compatible with your assay.
-
Prepare the final dilution of the compound in the assay buffer immediately before use.
-
Perform a time-course experiment to assess the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, incubation time).
-
-
Problem: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the retention times and mass-to-charge ratios of potential impurities.
-
Use a validated stability-indicating HPLC or UPLC-MS method to separate the parent compound from its degradation products.
-
Analyze freshly prepared samples alongside aged or stressed samples to track the formation of new peaks.
-
-
Quantitative Stability Data
Currently, specific quantitative stability data such as degradation rate constants and half-life for this compound in DMSO and various buffers are not extensively reported in the public domain. The following table provides a general expectation based on the known chemistry of rhodanine derivatives. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Solvent/Buffer System | pH | Temperature | Expected Stability | Potential Degradation Products |
| Anhydrous DMSO | N/A | -20°C / -80°C | Generally stable for weeks to months (with proper handling) | Minimal if anhydrous |
| Phosphate Buffered Saline (PBS) | 7.4 | Room Temp (25°C) | Moderate; degradation may occur over hours to days | Hydrolysis products |
| Acetate Buffer | 5.0 | Room Temp (25°C) | Higher than at neutral or alkaline pH | Minimal hydrolysis |
| Carbonate Buffer | 9.0 | Room Temp (25°C) | Low; significant degradation expected | Hydrolysis products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize the degradation products using mass spectrometry data.
-
Protocol 2: Stability-Indicating HPLC Method (General Template)
This is a general template that should be optimized for your specific instrumentation and requirements.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products absorb (e.g., determined from UV spectra).
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Technical Support Center: A Guide to Mitigating Non-Specific Binding with Rhodanine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with non-specific binding of rhodanine-containing compounds in their experiments. Rhodanine (B49660) and its derivatives are a class of heterocyclic compounds that have shown promise in various therapeutic areas. However, they are also notorious as "frequent hitters" and Pan-Assay Interference Compounds (PAINS), often yielding false-positive results due to their propensity for non-specific interactions.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategies to help you identify, understand, and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are rhodanine compounds and why are they problematic in drug discovery?
A1: Rhodanine is a 5-membered heterocyclic organic compound containing a thiazolidine (B150603) core.[4] Its derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.[1][5] However, the rhodanine scaffold is a well-known PAINS due to its tendency to cause non-specific binding and assay interference, leading to a high rate of false positives in high-throughput screening (HTS) campaigns.[2]
Q2: What are the primary mechanisms behind the non-specific binding of rhodanine compounds?
A2: The non-specific binding of rhodanine derivatives can be attributed to several mechanisms:
-
Aggregation: At micromolar concentrations, many small molecules, including rhodanines, can self-associate to form colloidal aggregates. These aggregates can sequester and denature proteins non-specifically, leading to enzyme inhibition that is not related to binding at a specific active site.[6][7]
-
Promiscuous Binding: The rhodanine core possesses a high density of interaction sites for polar interactions and hydrogen bonds, particularly due to the exocyclic double-bonded sulfur atom. This allows them to bind to multiple protein targets with low affinity, resulting in promiscuous activity.
-
Michael Acceptor Reactivity: The exocyclic double bond in many rhodanine derivatives can act as a Michael acceptor, enabling them to form covalent bonds with nucleophilic residues (like cysteine) on proteins. This covalent modification can lead to irreversible and non-specific inhibition.
-
Photoreactivity and Chemical Instability: Some rhodanine derivatives can be unstable under assay conditions and may undergo light-induced reactions or hydrolysis, leading to the formation of reactive species that can modify proteins covalently.[8]
-
Assay Interference: Rhodanine compounds can also interfere with assay readouts through mechanisms like fluorescence quenching or absorbance at assay wavelengths.[1]
Q3: How can I tell if my rhodanine compound is a non-specific binder?
A3: Several red flags may indicate non-specific binding:
-
Activity is observed across multiple, unrelated assays and targets.
-
The dose-response curve is steep and may not reach a clear plateau.
-
The observed activity is sensitive to the presence of detergents (e.g., Triton X-100, Tween-20) or blocking proteins (e.g., BSA).
-
The compound forms visible precipitates at higher concentrations.
-
Structural analogues show little to no clear structure-activity relationship (SAR).
To confirm non-specific binding, it is crucial to perform specific counter-screens and control experiments as detailed in the troubleshooting guides below.
Troubleshooting Guides
Problem 1: My rhodanine hit from a primary screen is active against multiple unrelated targets.
This is a classic sign of a promiscuous binder, likely due to aggregation or multiple weak interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for promiscuous rhodanine compounds.
Solutions:
-
Detergent-Based Counter-Screen: Re-run your assay in the presence of a non-ionic detergent like 0.01% Triton X-100 or Tween-20.[6][7] If the compound's activity is significantly reduced, it is likely an aggregator.
-
Surface Plasmon Resonance (SPR) with Blocking Agents: Use SPR to assess binding. Compare the binding signal in a standard buffer to one containing a blocking protein like 0.1% Bovine Serum Albumin (BSA).[9] A significant reduction in binding in the presence of BSA suggests non-specific hydrophobic interactions.
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in your compound solution. An increase in particle size with increasing compound concentration is a strong indicator of aggregation.[10]
Problem 2: My rhodanine compound shows a very steep dose-response curve and poor SAR.
This can also be indicative of aggregation, where a critical concentration is needed to form the inhibitory aggregates.
Troubleshooting Workflow:
Caption: Investigating steep dose-response curves and poor SAR.
Solutions:
-
Thioflavin T (ThT) Assay: ThT is a dye that fluoresces upon binding to amyloid-like aggregates. An increase in ThT fluorescence in the presence of your compound can indicate aggregation.[2]
-
NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can provide information about the binding epitope of your compound. Diffuse signals or a lack of specific interactions can suggest non-specific binding.
-
Negative Control Compound: Synthesize or obtain a close structural analog of your hit that is expected to be inactive. If this compound shows similar activity, it points towards a non-specific mechanism.
Data Presentation: Impact of Mitigating Agents
The following tables summarize the expected qualitative and hypothetical quantitative effects of common mitigating agents on the measured activity of a promiscuous rhodanine compound. Finding direct comparative quantitative data in the literature is challenging, as promiscuous compounds are often flagged and deprioritized early in the discovery process.
Table 1: Expected Effect of Detergents on Rhodanine Activity
| Assay Condition | Expected IC₅₀ (Hypothetical) | Rationale |
| Standard Buffer | 5 µM | Apparent potency due to non-specific inhibition by aggregates. |
| + 0.01% Triton X-100 | > 100 µM or Inactive | Detergent disrupts the formation of colloidal aggregates, thus eliminating the source of non-specific inhibition.[6][7] |
Table 2: Expected Effect of Blocking Proteins on Rhodanine Binding
| Assay Condition | Expected Binding Affinity (K D) (Hypothetical) | Rationale |
| Standard Buffer | 10 µM | Apparent affinity due to non-specific hydrophobic and/or electrostatic interactions with the target protein and sensor surface. |
| + 0.1% BSA | > 200 µM or No Binding | BSA acts as a blocking agent, binding to the rhodanine compound and preventing its non-specific interaction with the target protein.[9][11] |
Experimental Protocols
Protocol 1: Detergent-Based Aggregation Assay
Objective: To determine if the inhibitory activity of a rhodanine compound is dependent on aggregation.
Materials:
-
Rhodanine compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to your primary assay)
-
Triton X-100 (10% stock solution)
-
Enzyme and substrate for your primary assay
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of the rhodanine compound in both the standard and the Triton X-100-containing buffers.
-
Perform your standard enzyme inhibition assay in parallel using both sets of compound dilutions. Include appropriate positive (no inhibitor) and negative (no enzyme) controls for both buffer conditions.
-
Incubate the enzyme with the compound for a set period (e.g., 15-30 minutes) before adding the substrate.
-
Measure the assay signal using a plate reader.
-
Calculate the IC₅₀ values for the rhodanine compound in both the presence and absence of Triton X-100.
Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of Triton X-100 is a strong indication that the compound's activity is due to aggregation.[6][7]
Protocol 2: Thioflavin T (ThT) Aggregation Assay
Objective: To visually detect the formation of aggregates by a rhodanine compound.
Materials:
-
Rhodanine compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Black, clear-bottom 96-well microplates
-
Fluorometric microplate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a working solution of ThT in PBS (e.g., 20 µM).
-
Prepare serial dilutions of the rhodanine compound in PBS.
-
In a 96-well plate, add the ThT working solution to each well.
-
Add the rhodanine compound dilutions to the wells. Include a control with only ThT and PBS.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
Interpretation: A dose-dependent increase in fluorescence intensity compared to the control suggests that the rhodanine compound is forming aggregates that bind ThT.[2]
Strategies for Mitigating Non-Specific Binding
If a rhodanine compound is identified as a non-specific binder, several strategies can be employed:
1. Assay Condition Optimization:
-
Include Detergents: Routinely include 0.005-0.1% Tween-20 or Triton X-100 in your assay buffers to prevent aggregation.[9]
-
Add BSA: For assays where it does not interfere, adding 0.1-1 mg/mL BSA can help to sequester non-specific compounds.[9]
-
Adjust Buffer Conditions: Varying the pH and ionic strength (e.g., by increasing NaCl concentration) of the assay buffer can sometimes reduce non-specific electrostatic interactions.
2. Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) Guided Design: A thorough SAR study can help to identify which parts of the rhodanine scaffold are responsible for the desired activity versus non-specific effects. Often, modifications at the C5 and N3 positions of the rhodanine ring can influence selectivity.[4][12]
-
Reduce Lipophilicity: Highly lipophilic compounds are more prone to aggregation. Modifying the structure to decrease its lipophilicity (e.g., by adding polar groups) can reduce non-specific binding.
-
Remove Reactive Moieties: If the compound is suspected to be a Michael acceptor, modifying the exocyclic double bond or adjacent functional groups can eliminate covalent reactivity.
-
Scaffold Hopping: If the rhodanine core is the source of promiscuity, consider replacing it with a different heterocyclic scaffold while retaining the key pharmacophoric elements responsible for the desired activity.
Signaling Pathway and Workflow Diagrams
Caption: Mechanisms leading to false positives with rhodanine compounds.
By systematically applying the troubleshooting guides, experimental protocols, and mitigation strategies outlined in this technical support center, researchers can more effectively navigate the challenges associated with rhodanine compounds and increase the likelihood of identifying true, specific binders for their targets of interest.
References
- 1. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]
- 6. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. researchgate.net [researchgate.net]
- 12. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Is 5-(3-Hydroxybenzylidene)-rhodanine a Pan Assay Interference Compound (PAINS)?
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter Pan-Assay Interference Compounds (PAINS) in their experiments. The focus of this guide is on rhodanine-containing molecules, with specific reference to 5-(3-Hydroxybenzylidene)-rhodanine.
Frequently Asked Questions (FAQs)
Q1: Is this compound a Pan-Assay Interference Compound (PAINS)?
A1: While there is no definitive experimental evidence in publicly available databases specifically classifying this compound as a PAIN, its chemical structure strongly suggests that it is a high-risk compound. The molecule contains a rhodanine (B49660) core, which is a well-documented and widely recognized PAINS substructure.[1][2] Therefore, it is highly probable that this compound will exhibit pan-assay interference in various biological assays. Researchers should proceed with caution and perform rigorous validation experiments before considering it a specific biological modulator.
Q2: What are PAINS, and why are they problematic in drug discovery?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening (HTS) assays but do so through non-specific mechanisms rather than by specifically binding to the intended biological target. This leads to a high rate of false positives, wasting significant time and resources in drug discovery pipelines.[3] These compounds often interact with assays in various ways, such as forming aggregates that sequester the target protein, reacting covalently with proteins, interfering with the assay signal (e.g., fluorescence or absorbance), or chelating metal ions essential for enzyme function.[1]
Q3: What specific features of the rhodanine scaffold make it a PAINS concern?
A3: The rhodanine scaffold is flagged as a PAINS for several key reasons:
-
Michael Reactivity: The exocyclic double bond in many 5-substituted rhodanines, such as in this compound, can act as a Michael acceptor. This allows for covalent reaction with nucleophilic residues (like cysteine) on proteins, leading to non-specific and often irreversible inhibition.
-
Aggregation: Rhodanine derivatives have a tendency to form colloidal aggregates in aqueous solutions at concentrations typically used in HTS. These aggregates can sequester and denature proteins, leading to non-specific inhibition.
-
Photometric Interference: Many rhodanine compounds are colored and can interfere with absorbance-based assays. They can also interfere with fluorescence-based assays through quenching or other mechanisms.
-
Promiscuous Binding: The rhodanine core contains multiple hydrogen bond donors and acceptors, which can lead to non-specific binding to a variety of proteins.
Q4: If a compound containing a rhodanine substructure shows activity in my assay, what should I do?
A4: If you have a hit that contains a rhodanine scaffold, it is crucial to perform a series of counter-screens and validation assays to rule out PAINS behavior. You should not assume that the observed activity is due to specific binding to your target. Refer to the troubleshooting guides and experimental protocols below for detailed steps on how to proceed.
Troubleshooting Guides
Issue 1: My rhodanine-containing compound shows potent activity, but the dose-response curve is unusually steep.
-
Possible Cause: Compound aggregation. Aggregators often exhibit a steep dose-response curve because the inhibitory effect only occurs above a critical aggregation concentration (CAC).
-
Troubleshooting Steps:
-
Detergent-Based Assay: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, aggregation is the likely cause.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at concentrations where activity is observed.
-
Nephelometry: This technique can also be used to measure turbidity as an indicator of aggregation.
-
Issue 2: The activity of my rhodanine hit is not reproducible upon re-synthesis and purification.
-
Possible Cause: The initial activity may have been due to a reactive impurity or a degradation product. The purified compound may be less active or inactive.
-
Troubleshooting Steps:
-
Purity Analysis: Ensure the purity of your compound using methods like LC-MS and NMR.
-
Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection method. A true hit should be active in multiple, distinct assay formats.
-
Issue 3: My rhodanine compound is active in an AlphaScreen assay.
-
Possible Cause: Rhodanine derivatives are known to interfere with the AlphaScreen technology. This can happen through quenching of the singlet oxygen, color quenching, or light scattering.
-
Troubleshooting Steps:
-
AlphaScreen TruHits Counter-Screen: Perform an AlphaScreen TruHits assay. This is a control assay where the donor and acceptor beads bind directly. If your compound inhibits the signal in this assay, it is directly interfering with the assay technology.
-
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation Detection
Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.
Methodology:
-
Prepare two sets of assay reactions in parallel.
-
In the first set, perform the assay according to your standard protocol.
-
In the second set, add a non-ionic detergent (e.g., Triton X-100 to a final concentration of 0.01%) to the assay buffer before adding the compound.
-
Generate dose-response curves for both conditions.
-
Interpretation: A significant rightward shift in the IC50 value in the presence of the detergent suggests that the compound is an aggregator.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly observe the formation of aggregates by the test compound.
Methodology:
-
Prepare the compound at various concentrations in the assay buffer, typically spanning the range where biological activity is observed.
-
Use a DLS instrument to measure the size distribution of particles in each solution.
-
Include a buffer-only control and a known non-aggregating compound as negative controls.
-
Interpretation: The appearance of particles in the nanometer to micrometer range that are not present in the control samples indicates compound aggregation.
Protocol 3: AlphaScreen TruHits Counter-Screen
Objective: To identify compounds that interfere with the AlphaScreen assay technology.
Methodology:
-
Use the AlphaScreen TruHits kit, which contains Streptavidin-coated Donor beads and biotinylated-BSA coated Acceptor beads.
-
In the primary counter-screen, pre-mix the Donor and Acceptor beads to allow them to bind. Then, add the test compound.
-
Measure the AlphaScreen signal. A decrease in signal indicates that the compound is a singlet oxygen quencher, a color quencher, or a light scatterer.
-
To specifically test for biotin (B1667282) mimetics, pre-incubate the test compound with the Streptavidin-coated Donor beads before adding the biotinylated Acceptor beads. A loss of signal in this format suggests the compound is a biotin mimetic.
-
Interpretation: If the compound reduces the signal in the TruHits assay, it is considered a false positive in the primary AlphaScreen assay.
Data Presentation
As no specific quantitative data for this compound as a PAIN is publicly available, a representative table of how such data would be presented is shown below. Researchers are encouraged to generate similar data for their compounds of interest.
| Assay Type | Target | This compound IC50 (µM) |
| Primary Screen | Target X | [Hypothetical Value, e.g., 2.5] |
| Counter-Screen 1 | Detergent-Based Assay (Target X + 0.01% Triton X-100) | [Hypothetical Value, e.g., >100] |
| Counter-Screen 2 | AlphaScreen TruHits | [Hypothetical Value, e.g., 5.0] |
| Orthogonal Assay | Target X (different detection method) | [Hypothetical Value, e.g., Inactive] |
Visualizations
Caption: Logical workflow for investigating a potential PAINS compound.
Caption: Common PAINS mechanisms for rhodanine-based compounds.
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5-(3-Hydroxybenzylidene)-rhodanine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(3-Hydroxybenzylidene)-rhodanine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, rhodanine (B49660), to the carbonyl group of 3-hydroxybenzaldehyde (B18108), followed by a dehydration step to form the final product. The reaction is usually catalyzed by a weak base.
Q2: How does the hydroxyl group on 3-hydroxybenzaldehyde affect the reaction?
A2: The phenolic hydroxyl group is an electron-donating group, which can slightly deactivate the aldehyde's carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. However, under typical Knoevenagel conditions, the reaction should still proceed effectively. The primary consideration is the potential for side reactions or complexation with certain catalysts, making catalyst selection important.
Q3: What are the most common catalysts used for this synthesis?
A3: A variety of catalysts can be employed, with the choice often depending on the desired reaction conditions (e.g., solvent, temperature). Common catalysts include weak organic bases like piperidine (B6355638) and triethylamine, as well as ammonium (B1175870) salts such as ammonium acetate (B1210297).[1][2] Greener alternatives, like L-proline and deep eutectic solvents, have also been shown to be effective.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:1), can be used to separate the product from the starting materials. The spots can be visualized under UV light.
Q5: What are the typical yields for this reaction?
A5: Yields can vary significantly based on the chosen reaction conditions. With optimized protocols, yields can range from moderate to excellent (60-95%).[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address this?
Possible Causes and Solutions:
-
Inactive Catalyst: The base catalyst may be old or degraded.
-
Solution: Use a fresh bottle of the amine catalyst or distill it before use.
-
-
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Increase the catalyst loading incrementally (e.g., from 0.1 to 0.2 equivalents).
-
-
Suboptimal Temperature: The reaction temperature may be too low.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Refluxing in a suitable solvent is a common strategy.
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.
-
Poor Quality Starting Materials: Impurities in rhodanine or 3-hydroxybenzaldehyde can interfere with the reaction.
-
Solution: Ensure the purity of the starting materials. Recrystallize or purify them if necessary.
-
Issue 2: Formation of Multiple Products/Side Reactions
Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I minimize these?
Possible Causes and Solutions:
-
Self-Condensation of Aldehyde: Strong bases can promote the self-condensation of 3-hydroxybenzaldehyde.
-
Solution: Use a weak base catalyst like piperidine or ammonium acetate instead of strong bases like sodium hydroxide.
-
-
Michael Addition: The product, being an α,β-unsaturated compound, can undergo a Michael addition with another molecule of rhodanine.
-
Solution: Use a stoichiometric amount of rhodanine and aldehyde. Monitor the reaction closely and stop it once the starting materials are consumed to prevent further reaction of the product.
-
-
Reaction Temperature Too High: Elevated temperatures can sometimes lead to decomposition or the formation of undesired byproducts.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating a pure product from the reaction mixture. What purification strategies are recommended?
Possible Causes and Solutions:
-
Product Solubility: The product may have similar solubility to the starting materials or byproducts in the chosen solvent.
-
Solution: After the reaction, the mixture can be cooled and the precipitated solid can be collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.[5][6]
-
-
Residual Catalyst: The catalyst may be co-precipitating with the product.
-
Solution: If an amine catalyst was used, washing the crude product with a dilute acid solution (e.g., 1M HCl) can help to remove it.
-
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Synthesis of 5-Arylidinene Rhodanines
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Piperidine (10) | Ethanol | Reflux | 3 | 92 | Generic Protocol |
| 2 | Benzaldehyde | Ammonium Acetate (20) | Acetic Acid | 100 | 2 | 85 | [6] |
| 3 | 2,4-Dichlorobenzaldehyde | 2-Hydroxyethylammonium Acetate (10) | Solvent-free | 90 | 0.5 | 95 | [6] |
| 4 | Vanillin | None | Pro/Gly (1:2 DES) | 60 | 1 | 94 | [3] |
| 5 | Various Aromatic Aldehydes | Alum (15) | Water (MW) | - | 10 min | 90-96 | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Ammonium Acetate in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add rhodanine (1.0 eq), 3-hydroxybenzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture at 100-110 °C with stirring for 2-4 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.
Protocol 2: Green Synthesis using Microwave Irradiation with Alum
-
Reaction Mixture: In a microwave-safe vessel, mix rhodanine (1.0 eq), 3-hydroxybenzaldehyde (1.0 eq), and alum (15 mol%) in water.[4]
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 600W) for short intervals (e.g., 30 seconds) for a total of 5-10 minutes.[4]
-
Monitoring: Check for the completion of the reaction by TLC.
-
Isolation: After completion, cool the vessel, and the solid product will precipitate. Collect the solid by filtration.
-
Purification: Wash the product with water and then recrystallize from a suitable solvent if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
Technical Support Center: Identifying False Positives in Screens with 5-(3-Hydroxybenzylidene)-rhodanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 5-(3-Hydroxybenzylidene)-rhodanine and related rhodanine (B49660) compounds in high-throughput screening (HTS). Rhodanine derivatives are notorious for being Pan-Assay Interference Compounds (PAINS), which can lead to a high rate of false-positive results.[1][2] This guide will help you identify and mitigate these issues to ensure the integrity of your screening results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
A1: this compound is a small molecule belonging to the rhodanine class of compounds. While it and its derivatives have been reported to show a wide range of biological activities in screening campaigns, they are often identified as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are compounds that appear to be active in many different assays due to nonspecific interactions or interference with the assay technology itself, rather than specific binding to the intended biological target.[1][2] This leads to a high rate of false-positive "hits," which can waste significant time and resources if not identified early.
Q2: What are the common mechanisms by which this compound can cause false-positive results?
A2: Rhodanine derivatives like this compound can cause false positives through several mechanisms:
-
Aggregation: These compounds can form aggregates in solution that sequester and non-specifically inhibit enzymes.[1]
-
Chemical Reactivity: The rhodanine scaffold contains a reactive Michael acceptor, which can covalently modify proteins, leading to non-specific inhibition.[1]
-
Assay Interference: These compounds can interfere with assay signals, such as fluorescence or absorbance, leading to erroneous readouts. They can also interfere with reporter enzymes like luciferase.[3][4][5]
-
Redox Activity: Some rhodanine derivatives can undergo redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay components.
Q3: My screen identified this compound as a potent hit. What should be my next steps?
A3: It is crucial to approach this hit with caution. The immediate next steps should focus on validating whether the observed activity is genuine and specific to your target. This involves a series of counter-screens and orthogonal assays designed to rule out the common mechanisms of false positives. Do not proceed with extensive medicinal chemistry efforts before confirming true target engagement.
Q4: What is an orthogonal assay and why is it important?
A4: An orthogonal assay is a follow-up experiment that measures the same biological endpoint as the primary screen but uses a different detection method or technology.[6] For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding. This is critical because if the compound is a true hit, it should show activity in multiple, distinct assay formats. Conversely, if it's an assay artifact, its activity will likely disappear in the orthogonal assay.
Q5: How can I be sure that my compound is not just an aggregator?
A5: Aggregation-based activity can be tested by including a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in your assay buffer.[6] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial "hit" was due to aggregation.
Troubleshooting Guide
This guide provides a step-by-step approach to de-risk hits containing the this compound scaffold.
Problem: A this compound derivative shows high potency in the primary screening assay.
Solution Workflow:
-
Initial Hit Confirmation:
-
Re-test the compound from a fresh stock solution in the primary assay to confirm the initial activity.
-
Generate a full dose-response curve to determine the IC50 value.
-
-
Assess for Non-Specific Mechanisms:
-
Aggregation: Perform the primary assay with and without a non-ionic detergent (e.g., 0.1% Triton X-100). A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation.
-
Redox Activity: Use an assay to detect the production of reactive oxygen species (e.g., a phenol (B47542) red-HRP assay) in the presence of your compound and any reducing agents present in your primary assay buffer.
-
Assay Interference: Run control experiments without the target protein to see if the compound directly affects the assay signal (e.g., fluorescence quenching or enhancement).
-
-
Confirm Target Engagement with Orthogonal and Biophysical Assays:
-
Orthogonal Assay: Use an assay with a different readout technology. For example, if the primary assay measures enzyme activity, an orthogonal assay could measure substrate turnover via a different detection method.
-
Biophysical Assays: These methods directly measure the binding of the compound to the target protein.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein and measure the binding of the compound in real-time. This can provide kinetic information (k_on, k_off) and the dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the compound to the target protein in solution, providing thermodynamic parameters (K_D, ΔH, ΔS).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon compound binding.[2][7][8][9][10]
-
-
Data Presentation: A Case Study
The following tables present a hypothetical, yet realistic, case study for a this compound derivative identified as a hit in a primary kinase assay.
Table 1: Initial Hit Confirmation and Promiscuity Screening
| Compound | Primary Kinase Assay IC50 (µM) | Orthogonal Kinase Assay IC50 (µM) | Counter-Screen (Unrelated Enzyme) IC50 (µM) |
| This compound | 1.2 | > 100 | 2.5 |
| Control Inhibitor | 0.5 | 0.6 | > 100 |
In this example, the compound shows potency in the primary assay and a counter-screen against an unrelated enzyme, suggesting non-specific activity. The lack of activity in the orthogonal assay further points towards a false positive.
Table 2: Biophysical Validation of Target Engagement
| Compound | SPR (K_D, µM) | ITC (K_D, µM) |
| This compound | No Binding Detected | No Binding Detected |
| Control Inhibitor | 0.8 | 1.1 |
The lack of direct binding in biophysical assays is strong evidence that the compound is a false positive.
Table 3: Investigation of False Positive Mechanisms
| Compound | Primary Assay IC50 (µM) | Primary Assay + 0.1% Triton X-100 IC50 (µM) | Redox Activity (H₂O₂ Production) |
| This compound | 1.2 | 85.4 | Positive |
| Control Inhibitor | 0.5 | 0.5 | Negative |
The significant shift in IC50 in the presence of detergent and the positive redox activity strongly suggest that the initial hit was due to aggregation and/or redox cycling.
Experimental Protocols
Aggregation Assay using Dynamic Light Scattering (DLS)
-
Objective: To determine if the compound forms aggregates at concentrations relevant to the primary assay.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Primary assay buffer.
-
DLS instrument and compatible cuvettes or plates.
-
-
Protocol:
-
Prepare a series of dilutions of the compound in the primary assay buffer, typically ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and matches the primary assay conditions.
-
Include a buffer-only control and a known aggregator as a positive control.
-
Incubate the samples at the same temperature and for the same duration as the primary assay.
-
Measure the particle size distribution of each sample using the DLS instrument.
-
Interpretation: The appearance of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) indicates aggregation.
-
Redox Potential Assay (Phenol Red-HRP Assay)
-
Objective: To assess if the compound generates hydrogen peroxide (H₂O₂) through redox cycling in the presence of reducing agents from the primary assay buffer.
-
Materials:
-
This compound stock solution.
-
Primary assay buffer (containing reducing agents like DTT or TCEP).
-
Phenol red solution.
-
Horseradish peroxidase (HRP).
-
H₂O₂ standard solution.
-
NaOH solution.
-
-
Protocol:
-
Prepare a reaction mixture containing the primary assay buffer, phenol red, and HRP.
-
Add the compound at various concentrations to the reaction mixture in a 384-well plate.
-
Include a positive control (a known redox cycler) and a negative control (vehicle). Also, prepare a standard curve of H₂O₂.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 610 nm.
-
Interpretation: An increase in absorbance in the presence of the compound indicates H₂O₂ production and redox cycling activity.
-
Surface Plasmon Resonance (SPR) for Hit Validation
-
Objective: To determine if the compound directly binds to the target protein and to quantify the binding affinity (K_D).
-
Materials:
-
Purified target protein.
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
This compound solution series.
-
-
Protocol:
-
Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of the compound in the running buffer.
-
Inject the compound solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
-
Interpretation: A concentration-dependent binding response that fits a specific binding model confirms direct interaction. The absence of a specific binding signal indicates a lack of direct interaction under the tested conditions.
-
Visualizations
Signaling Pathway Interference
Rhodanine-based PAINS can non-specifically inhibit a wide range of kinases, leading to the apparent modulation of multiple signaling pathways. This promiscuity is a hallmark of false-positive hits.
Caption: Promiscuous inhibition of a generic kinase cascade by a PAIN.
Experimental Workflow for False Positive Identification
A structured workflow is essential to efficiently identify and eliminate false-positive hits from a screening campaign.
Caption: A decision-making workflow for validating HTS hits.
Logical Relationship in Troubleshooting
This diagram illustrates the logical steps to take when a rhodanine-based compound is identified as a potential hit.
Caption: Troubleshooting logic for a potential rhodanine-based hit.
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Rhodanine Aggregation in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the effects of rhodanine (B49660) aggregation in biological assays. Rhodanine-containing compounds are notorious for forming aggregates that can lead to non-specific assay interference and false-positive results.[1] This guide offers troubleshooting advice and detailed protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is rhodanine aggregation and why is it a problem in biological assays?
A1: Rhodanine is a heterocyclic scaffold that, along with some of its derivatives, has a tendency to self-associate in aqueous solutions to form colloidal aggregates, especially at micromolar concentrations typically used in high-throughput screening (HTS).[2][3] These aggregates are a significant source of false-positive results because they can non-specifically inhibit enzymes and other proteins by sequestering them, rather than binding to a specific active site.[4] This promiscuous inhibition can lead to the misinterpretation of screening results, wasting significant time and resources on compounds that lack genuine, specific activity.[1][5]
Q2: How can I tell if my rhodanine compound is aggregating?
A2: Several signs may indicate that your rhodanine compound is aggregating. A common indicator is a steep dose-response curve with a high Hill slope.[6] Additionally, if the IC50 value of your compound increases linearly with an increase in the concentration of the target enzyme, aggregation is likely occurring.[7] The most direct methods for detecting aggregation involve biophysical techniques such as Dynamic Light Scattering (DLS), which measures the size of particles in solution, and Surface Plasmon Resonance (SPR), which can detect the superstoichiometric binding characteristic of aggregates.[4][7]
Q3: Are all rhodanine-containing compounds problematic aggregators?
A3: Not necessarily. While the rhodanine scaffold is considered a "frequent hitter" and a Pan-Assay Interference Compound (PAINS), not all derivatives will aggregate under all assay conditions.[1] Aggregation is dependent on the specific chemical structure, the compound's concentration, and the composition of the assay buffer, including its pH and ionic strength.[8] Therefore, it is crucial to experimentally verify whether a specific rhodanine compound is aggregating in your particular assay.
Q4: What is the critical aggregation concentration (CAC)?
A4: The critical aggregation concentration (CAC) is the concentration at which a compound begins to form aggregates.[8] Below the CAC, the compound exists primarily as monomers and may exhibit specific, non-aggregate-based activity. Above the CAC, the formation of aggregates increases significantly.[8] Determining the CAC is important for understanding the concentration-dependent behavior of your compound.
Q5: Can I prevent rhodanine aggregation in my assay?
A5: Yes, in many cases, rhodanine aggregation can be mitigated. The most common and effective method is the inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.[3][9] These detergents can disrupt the formation of aggregates.[9] It is also possible to add decoy proteins, like bovine serum albumin (BSA), to the assay, which can saturate the protein-binding capacity of the aggregates.[3]
Troubleshooting Guides
Problem: My rhodanine compound shows potent inhibition, but the results are not reproducible or show a very steep dose-response curve.
This is a classic sign of aggregation-based inhibition. Follow these steps to diagnose and address the issue:
Step 1: Perform a Detergent Titration Counter-Screen. The presence of a non-ionic detergent can disrupt compound aggregates. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial activity was due to aggregation.[7]
Step 2: Vary the Enzyme Concentration. For a true inhibitor, the IC50 value should be independent of the enzyme concentration. For an aggregator, the IC50 will typically increase as the enzyme concentration increases.[6][7]
Step 3: Centrifugation Test. Aggregates can often be removed from solution by centrifugation. If the supernatant shows reduced inhibitory activity after centrifugation, this suggests the presence of aggregates.[7]
Step 4: Direct Detection of Aggregates. If available, use biophysical methods like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to directly observe the formation of aggregates at the concentrations used in your assay.[7][10]
Experimental Protocols
Protocol 1: Detergent Titration Counter-Screen
This protocol is designed to determine if the inhibitory activity of a compound is dependent on aggregation.
Materials:
-
Test compound (rhodanine derivative)
-
Target enzyme and substrate
-
Assay buffer
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100 or Tween-20)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Prepare a dilution series of your test compound in the assay buffer.
-
Prepare two sets of assay buffers: one without detergent and one with a final concentration of 0.01% (v/v) non-ionic detergent. Note that the optimal detergent concentration may need to be determined empirically and should not be well above the critical micelle concentration (CMC).[7]
-
In separate wells of an assay plate, add the compound dilutions to both the detergent-free and detergent-containing assay buffers.
-
Add the target enzyme to all wells and incubate according to your standard assay protocol.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Plot the dose-response curves for both conditions. A significant rightward shift in the IC50 or a complete loss of inhibition in the presence of detergent indicates aggregation-based activity.[7]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a biophysical technique that measures the size distribution of particles in a solution. It can be used to directly detect the formation of compound aggregates.[7]
Materials:
-
Test compound
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvettes or a DLS-compatible microplate
Procedure:
-
Prepare solutions of your test compound in the filtered assay buffer at various concentrations, including the concentration at which it shows activity in your biological assay. Also, prepare a buffer-only control.
-
If using cuvettes, transfer the samples to the cuvettes. If using a microplate, dispense the samples into the wells.
-
Place the cuvette or microplate into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, and detection angle) according to the manufacturer's instructions.
-
Equilibrate the samples to the desired temperature.
-
Initiate the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will analyze the autocorrelation function of the scattered light to determine the size distribution of particles in the sample.
-
Compare the size distribution of the compound-containing samples to the buffer-only control. The presence of particles with a hydrodynamic radius significantly larger than that of the monomeric compound (typically >100 nm) is indicative of aggregation.[7]
Quantitative Data Summary
The following table summarizes the typical effects of detergents on the IC50 values of aggregating vs. non-aggregating inhibitors.
| Compound Type | IC50 without Detergent | IC50 with 0.01% Triton X-100 | Interpretation |
| Aggregating Inhibitor | 1 µM | > 50 µM | The loss of potency indicates that the inhibition is likely due to aggregation.[7] |
| Non-Aggregating Inhibitor | 1 µM | 1.2 µM | The minimal change in potency suggests a specific, non-aggregation-based mechanism of inhibition.[7] |
Visual Guides
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. espace.inrs.ca [espace.inrs.ca]
Technical Support Center: Mitigating Cytotoxicity of Rhodanine Derivatives in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with rhodanine (B49660) derivatives in cell-based assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the cytotoxicity of rhodanine derivatives in your experiments.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed across multiple cell lines, even at low concentrations. | The rhodanine derivative may be a Pan-Assay Interference Compound (PAIN) exhibiting non-specific activity. This can be due to compound aggregation, reactivity, or membrane disruption.[1] | 1. Perform an aggregation assay: Use dynamic light scattering (DLS) or a detergent-based assay to check for compound aggregation.[2][3][4][5] 2. Run counter-screens: Test the compound in assays with and without a non-ionic detergent (e.g., Triton X-100) to see if the activity is attenuated.[2][3][4] 3. Consider structural modifications: If possible, synthesize analogs with increased solubility or reduced reactivity. |
| Precipitation of the compound in cell culture media. | Poor aqueous solubility of the rhodanine derivative. | 1. Optimize the solvent system: Dissolve the compound in a minimal amount of a biocompatible solvent like DMSO before further dilution in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[6] 2. Utilize formulation strategies: Encapsulate the rhodanine derivative in nanoparticles (e.g., PLGA) to improve solubility and dispersion.[7][8][9][10] |
| Inconsistent or non-reproducible cytotoxicity results. | Variability in experimental conditions, such as compound stock solution stability, cell passage number, or assay-specific parameters. | 1. Prepare fresh stock solutions: Rhodanine derivatives can be unstable in solution. Prepare fresh stock solutions for each experiment and store them appropriately. 2. Standardize cell culture practices: Use cells within a consistent and low passage number range. 3. Control for assay variability: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Observed cytotoxicity does not correlate with the intended target inhibition. | The compound may be acting through off-target effects or non-specific mechanisms, such as inducing oxidative stress or membrane damage. | 1. Perform orthogonal assays: Use different assay formats to confirm the biological activity and rule out technology-specific interference. 2. Assess for oxidative stress: Measure the levels of reactive oxygen species (ROS) in cells treated with the rhodanine derivative. 3. Evaluate membrane integrity: Use assays that measure membrane permeability, such as LDH release assays. |
Frequently Asked Questions (FAQs)
Q1: What are rhodanine derivatives and why are they often cytotoxic?
A1: Rhodanine (2-thioxothiazolidin-4-one) is a heterocyclic compound that serves as a scaffold in medicinal chemistry for the development of new drugs with a wide range of biological activities.[11][12] However, many rhodanine derivatives are flagged as Pan-Assay Interference Compounds (PAINS).[1][13] Their cytotoxicity often stems from non-specific mechanisms such as:
-
Aggregation: Forming colloidal particles in solution that can sequester and denature proteins.[1][3]
-
Reactivity: The rhodanine core can act as a Michael acceptor, leading to covalent modification of proteins.[1]
-
Membrane disruption: Some derivatives can interfere with cell membrane integrity.
-
Redox activity: They can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress.
Q2: How can I determine if my rhodanine derivative is a PAIN?
A2: Several experimental approaches can help identify PAINS behavior:
-
Detergent-Based Assays: Perform your primary assay in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant decrease in activity in the presence of the detergent suggests aggregation-based inhibition.[2][3][4]
-
Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your compound solution. The presence of large aggregates is indicative of a PAIN.[14][15][16][17][18]
-
Counter-Screens: Test your compound against unrelated targets or in assay formats that are prone to interference (e.g., luciferase-based assays) to check for non-specific activity.
-
Structure-Activity Relationship (SAR) Analysis: A "steep" SAR, where minor structural changes lead to a complete loss of activity, can be a red flag for non-specific behavior.
Q3: What are the main strategies to mitigate the cytotoxicity of rhodanine derivatives?
A3: The primary strategies involve either modifying the compound itself or changing how it is delivered to the cells:
-
Structural Modification: Based on Structure-Activity Relationship (SAR) studies, modify the rhodanine scaffold to improve its physicochemical properties. For example, introducing polar groups can increase solubility and reduce aggregation.[19]
-
Formulation Strategies: Encapsulating the rhodanine derivative in nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, stability, and delivery to cells, thereby reducing its non-specific cytotoxicity.[7][8][9][10]
Q4: Can nanoparticle formulation eliminate the cytotoxicity of a rhodanine derivative?
A4: Nanoparticle formulation, such as using PLGA nanoparticles, can significantly reduce but not necessarily eliminate cytotoxicity.[7][9][10] The benefits of nanoencapsulation include:
-
Improved Solubility: Preventing precipitation in aqueous culture media.
-
Controlled Release: Providing a sustained release of the compound, which can avoid the toxic effects of a high initial concentration.
-
Altered Cellular Uptake: The mechanism of cellular uptake is changed from passive diffusion to endocytosis, which can alter the compound's intracellular fate and reduce off-target effects.
It is crucial to test the cytotoxicity of the nanoparticle-formulated rhodanine derivative and compare it to the free compound.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various rhodanine derivatives against different human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50) or the concentration causing 50% growth inhibition (GI50).
Table 1: Cytotoxicity (IC50/GI50 in µM) of Selected Rhodanine Derivatives
| Compound ID | Cell Line | IC50/GI50 (µM) | Reference |
| Compound 12 | HOP-92 (Non-small cell lung cancer) | 0.62 | [19] |
| CCRF-CEM (Leukemia) | 2.50 | [19] | |
| RPMI-8226 (Leukemia) | 2.52 | [19] | |
| Compound 14 | MCF-7 (Breast carcinoma) | 7.67 (µg/mL) | [19] |
| Compound 15 | MCF-7 (Breast carcinoma) | 11.7 (µg/mL) | [19] |
| Compound 19 | MCF-7 (Breast carcinoma) | >10 (µg/mL) with 81% inhibition | [19] |
| Compound 22 | A549 (Lung cancer) | 3.6 (µg/mL) (CTC50) | [19] |
| Compound 27 | Huh7 (Hepatocellular carcinoma) | 4.67 | [19] |
| MCF-7 (Breast cancer) | 2.30 | [19] | |
| Compound 32 | HL-60 (Leukemia) | 0.21 | [9] |
| MDA-MB-201 (Breast cancer) | 0.33 | [9] | |
| Raji (Lymphoma) | 1.23 | [9] | |
| A549 (Lung cancer) | 2.67 | [9] | |
| Compound 38 | A2780 (Ovarian carcinoma) | 4.4 | [10] |
| A2780cisR (Cisplatin-resistant ovarian carcinoma) | 3.3 | [10] | |
| BTR-1 | CEM (Leukemia) | <10 | [20] |
| Glucosylated Rhodanine 6 | MCF-7 (Breast cancer) | 11.7 | [20] |
| HepG2 (Liver cancer) | 0.21 | [20] | |
| A549 (Lung cancer) | 1.7 | [20] | |
| Glucosylated Rhodanine 11a | MCF-7 (Breast cancer) | 3.7 | [21] |
| HepG2 (Liver cancer) | 8.2 | [21] | |
| A549 (Lung cancer) | 9.8 | [21] | |
| Glucosylated Rhodanine 12b | MCF-7 (Breast cancer) | 3.1 | [21] |
| HepG2 (Liver cancer) | 13.7 | [21] | |
| A549 (Lung cancer) | 21.8 | [21] | |
| Glucosylated Rhodanine 12f | MCF-7 (Breast cancer) | 7.17 | [21] |
| HepG2 (Liver cancer) | 2.2 | [21] | |
| A549 (Lung cancer) | 4.5 | [21] |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Aggregation-Based Inhibition
Objective: To determine if the observed inhibition by a rhodanine derivative is due to compound aggregation.
Principle: Non-specific inhibition caused by compound aggregation is often attenuated by the presence of non-ionic detergents, which disrupt the formation of colloidal aggregates.[2][3][4]
Materials:
-
Rhodanine derivative stock solution (in DMSO)
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Target enzyme and substrate
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare two sets of serial dilutions of the rhodanine derivative in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v). The other set will not contain detergent.
-
Add the target enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at the appropriate temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the reaction progress using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of the rhodanine derivative, with and without detergent.
-
Interpretation: A significant rightward shift (e.g., >3-fold increase) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is aggregation-based.[3]
Protocol 2: Preparation of Rhodanine-Loaded PLGA Nanoparticles
Objective: To encapsulate a rhodanine derivative in PLGA nanoparticles to improve its solubility and reduce non-specific cytotoxicity.
Principle: The single emulsion-solvent evaporation technique is used to form nanoparticles where the hydrophobic rhodanine derivative is entrapped within the PLGA polymer matrix.[7][10]
Materials:
-
Rhodanine derivative
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2.5%)
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 50 mg) and the rhodanine derivative in an organic solvent such as DCM (e.g., 1 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 10 mL of 2.5% PVA).
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture using a probe sonicator (e.g., at 20 W for 10 minutes) to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent (DCM) from the emulsion using a rotary evaporator under reduced pressure for a sufficient time (e.g., 45 minutes).
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated compound.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or cell culture medium for further experiments.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for mitigating rhodanine derivative cytotoxicity.
Caption: Rhodanine-induced apoptosis via inhibition of Bcl-2 family proteins.[22][23][24][25][26]
Caption: Mechanism of Topoisomerase II inhibition by rhodanine derivatives.[20][27][28]
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Formulation and In vitro Interaction of Rhodamine-B Loaded PLGA Nanoparticles with Cardiac Myocytes [frontiersin.org]
- 8. mPEG-PLGA Nanoparticles Labelled with Loaded or Conjugated Rhodamine-B for Potential Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and In vitro Interaction of Rhodamine-B Loaded PLGA Nanoparticles with Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 26. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(3-Hydroxybenzylidene)-rhodanine and its Analogs
Welcome to the technical support center for the purification of 5-(3-Hydroxybenzylidene)-rhodanine and its analogs. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound and its analogs?
A1: The primary synthesis route for these compounds is the Knoevenagel condensation.[1][2] Potential impurities include unreacted starting materials (e.g., rhodanine (B49660) or its N-substituted derivative and the corresponding benzaldehyde), byproducts from the self-condensation of the aldehyde, and geometric (E/Z) isomers of the final product.[2][3] The reaction conditions, such as temperature and reaction time, can significantly impact the formation of these impurities.[3]
Q2: My crude product is an oil and will not solidify. What should I do?
A2: Oiling out during crystallization is a common problem that occurs when the compound's solubility in the hot solvent is too high, or it comes out of solution above its melting point. Try adding a small amount of a co-solvent in which your compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[4] Alternatively, dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent like hexanes can help induce precipitation. Vigorous stirring or scratching the inside of the flask with a glass rod can also promote crystallization by creating nucleation sites.[5]
Q3: I am having trouble finding a good solvent for recrystallization. What is the general guidance?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For rhodanine derivatives, which are often yellow solids, several solvent systems have been successfully used. These include glacial acetic acid,[6][7] isopropyl alcohol,[6] and mixtures like acetone/water.[8] General-purpose solvent mixtures for compounds of intermediate polarity include n-hexane/acetone and n-hexane/ethyl acetate.[4] Due to the polar phenolic and rhodanine groups, solvents like ethanol (B145695) may also be effective.[4]
Q4: How do I choose between purification by recrystallization and column chromatography?
A4: The choice depends on the nature and quantity of impurities.
-
Recrystallization is often faster and more scalable if the impurities have significantly different solubility profiles from the desired product. It is an excellent choice for removing small amounts of impurities from a large amount of product.[9]
-
Silica (B1680970) Gel Column Chromatography is more effective for separating compounds with similar polarities, such as geometric isomers or byproducts that are structurally similar to the product.[10] It is generally the preferred method when multiple impurities are present or when recrystallization fails to yield a pure product.[11]
Q5: My purified product shows a broad melting point range. What does this indicate?
A5: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure substance, causing it to melt over a wider and lower temperature range. Further purification by recrystallization or chromatography is recommended to achieve a sharp melting point, which is characteristic of a pure compound.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or solvent system where the compound has lower solubility at room temperature. You can try adding an "anti-solvent" (a solvent in which the compound is insoluble) to the solution to induce precipitation.[4] |
| Too much solvent was used to dissolve the crude product. | Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[5] If excess solvent was added, you can carefully evaporate some of it to concentrate the solution before cooling. |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and receiving flask before filtration. Keep the solution heated during the filtration process to prevent the product from crystallizing on the filter paper. |
| The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[5] |
Issue 2: Ineffective Separation by Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect solvent system (eluent) was chosen. | The polarity of the eluent is critical. If the compound does not move from the baseline (Rf = 0), the eluent is not polar enough. If it runs with the solvent front (Rf = 1), the eluent is too polar. Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that gives your product an Rf value between 0.2 and 0.4. A common starting eluent for rhodanine derivatives is a mixture of hexanes and ethyl acetate.[10] |
| The column was overloaded with the crude product. | The amount of crude material should be appropriate for the size of the column. As a rule of thumb, use about 20-50g of silica gel for every 1g of crude product, depending on the separation difficulty. |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to poor separation (channeling). |
| Co-elution of impurities. | If an impurity has a very similar polarity to the product, a standard silica gel column may not be sufficient. Consider using a different stationary phase (e.g., alumina) or a higher-resolution technique like preparative High-Performance Liquid Chromatography (HPLC).[12][13] |
Quantitative Data Summary
The following tables summarize typical conditions and results for the purification of 5-benzylidene-rhodanine analogs.
Table 1: Common Recrystallization Solvents for Rhodanine Analogs
| Solvent/Solvent System | Compound Type | Reference |
| Glacial Acetic Acid | 5-pyridylmethylidene-rhodanine-carboxyalkyl acids | [7] |
| Isopropyl Alcohol | 5-benzylidene-rhodanine-3-alkanoic acids | [6] |
| Acetone/Water (2:1) | 5-substituted rhodanine derivatives | [8] |
| Ethanol | General for compounds with minor impurities | [4] |
Table 2: Reported Column Chromatography Conditions
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica Gel | 10% Ethyl Acetate in Hexanes | 5-alkylidene rhodanines | [10] |
| Silica Gel | Not specified | 5-benzylidene substituted rhodanine derivatives | [11] |
Detailed Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your crude product in various solvents. The ideal solvent will dissolve the product when hot but not when cold.[5][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the selected hot solvent required to completely dissolve the solid.[5]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter, in a desiccator, or in a vacuum oven.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Eluent Selection: Using TLC, determine the optimal solvent system (eluent) that provides good separation of your desired product from impurities (product Rf ~0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to push the solvent through the silica gel. The separated compounds will travel down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for the synthesis and purification of rhodanine analogs.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. google.com [google.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. mt.com [mt.com]
- 10. Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lack of Selectivity with 5-Benzylidene Rhodanine Inhibitors
Welcome to the technical support center for researchers working with 5-benzylidene rhodanine (B49660) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the selectivity of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my 5-benzylidene rhodanine inhibitors show activity against multiple, unrelated targets?
A1: 5-Benzylidene rhodanine derivatives are well-known for their tendency to exhibit promiscuous inhibition, meaning they can interact with numerous biological targets non-specifically.[1][2][3] This lack of selectivity is often attributed to the rhodanine core itself, which is classified as a Pan-Assay Interference Compound (PAINS) scaffold.[1] The exocyclic double-bonded sulfur atom and other structural features create a high density of sites for polar interactions and hydrogen bonding, leading to off-target binding.[2][3]
Q2: What are the common mechanisms behind the non-specific activity of rhodanine inhibitors?
A2: The promiscuity of rhodanine-based compounds can stem from several mechanisms that are not related to specific, on-target binding:
-
Aggregation: At higher concentrations, these compounds can form aggregates that sequester and non-specifically inhibit proteins.[4]
-
Michael Addition: The 5-benzylidene group creates an α,β-unsaturated carbonyl system, making the compound a potential Michael acceptor that can covalently react with nucleophilic residues (like cysteine) on proteins.[4][5]
-
Assay Interference: Rhodanine derivatives can interfere with assay readouts through various means, such as fluorescence or redox activity.
-
PAINS Behavior: As PAINS, they can give false positive results in high-throughput screening campaigns.[1][4][6]
Q3: How can I determine if my inhibitor's activity is a genuine on-target effect or an artifact?
A3: It is crucial to perform a series of control experiments to validate your initial findings. The following workflow can help you distinguish between true inhibition and non-specific effects.
Caption: Workflow for validating a 5-benzylidene rhodanine inhibitor hit.
Q4: Are all rhodanine-based compounds non-specific? Can selectivity be achieved?
A4: While the rhodanine scaffold is prone to promiscuity, it is possible to develop selective inhibitors.[5][7][8] Selectivity can be improved through careful medicinal chemistry efforts, focusing on modifications at the C-5 benzylidene ring and the N-3 position of the rhodanine core.[8][9] Structure-activity relationship (SAR) studies are essential to guide these modifications and enhance on-target potency while minimizing off-target effects.[7][10] For example, selective inhibitors have been developed for targets such as IKKβ and SIRT1.[7][11]
Troubleshooting Guides
Problem 1: High hit rate in a high-throughput screen (HTS) with a rhodanine library.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PAINS Behavior | Filter your hit list against known PAINS substructures. Several computational filters are available for this purpose.[1] | A significant portion of the initial hits may be flagged as PAINS, helping to prioritize compounds for follow-up studies. |
| Compound Aggregation | Re-screen a subset of hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | The potency of aggregation-based inhibitors will be significantly reduced in the presence of detergent. |
| Non-specific Reactivity | Perform a pre-incubation experiment. Incubate the enzyme and inhibitor together for a period before adding the substrate. | Time-dependent inhibition may suggest covalent modification, a common characteristic of reactive compounds. |
Problem 2: My inhibitor shows good potency in a biochemical assay but has no effect in a cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). Consider developing analogs with improved properties. | Structure-activity relationship studies can guide the synthesis of more cell-permeable derivatives. |
| Efflux by Transporters | Use cell lines that overexpress efflux pumps (e.g., P-glycoprotein) and test your inhibitor's activity in the presence and absence of known efflux pump inhibitors. | If your compound is a substrate for an efflux pump, its intracellular concentration will increase, and activity will be restored in the presence of an efflux inhibitor. |
| Metabolic Instability | Incubate your compound with liver microsomes or hepatocytes and measure its stability over time. | Rapid degradation will indicate poor metabolic stability, necessitating chemical modifications to block metabolic hotspots. |
| Artifactual Inhibition | The biochemical activity may be an artifact of the assay conditions (see Problem 1). | If the biochemical activity is an artifact, it will not translate to a cellular context. |
Problem 3: My inhibitor is potent but shows cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target Toxicity | If the intended target is essential for cell survival, inhibition will lead to cytotoxicity. | This is an expected outcome. The therapeutic window will depend on the differential sensitivity of target cells (e.g., cancer cells) versus normal cells. |
| Off-target Toxicity | The cytotoxicity may be due to the inhibition of one or more off-target proteins.[12] | A selectivity profiling assay against a broad panel of kinases or other targets can help identify potential off-target liabilities. |
| Non-specific Cellular Effects | The compound may be disrupting cellular membranes or causing general cellular stress due to its physicochemical properties. | Structure-activity relationship studies can help to dissociate the desired on-target activity from the undesirable cytotoxic effects. |
Experimental Protocols
Protocol 1: Detergent-Based Assay to Identify Compound Aggregation
Objective: To determine if the inhibitory activity of a 5-benzylidene rhodanine compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of your standard biochemical assay.
-
In the "test" set, include 0.01% (v/v) Triton X-100 in the assay buffer.
-
In the "control" set, use the assay buffer without detergent.
-
Perform a dose-response curve for your inhibitor in both sets of conditions.
-
Compare the IC₅₀ values obtained in the presence and absence of detergent.
Interpretation of Results:
| Observation | Interpretation |
| Significant increase in IC₅₀ (>10-fold) with detergent | Inhibition is likely due to aggregation. |
| Little to no change in IC₅₀ with detergent | Inhibition is likely not aggregation-based. |
Protocol 2: Selectivity Profiling Using a Kinase Panel
Objective: To assess the selectivity of a 5-benzylidene rhodanine inhibitor.
Methodology:
-
Select a commercial kinase profiling service that offers a panel of diverse kinases.
-
Submit your inhibitor for screening at a fixed concentration (e.g., 1 µM or 10 µM) against the panel.
-
The service will provide data on the percent inhibition of each kinase in the panel.
Data Presentation and Interpretation:
The results are typically presented as a percentage of inhibition for each kinase. High inhibition of multiple, unrelated kinases indicates a lack of selectivity.
Example Data Table:
| Kinase | % Inhibition at 1 µM |
| Target Kinase A | 95% |
| Off-target Kinase B | 85% |
| Off-target Kinase C | 15% |
| Off-target Kinase D | 92% |
In this example, the inhibitor is potent against the intended target but also hits two other unrelated kinases, indicating a need for further optimization to improve selectivity.
Protocol 3: Cell-Based Target Engagement Assay
Objective: To confirm that the inhibitor interacts with its intended target in a cellular environment.
Methodology:
-
Utilize a cell-based assay that directly measures the engagement of the inhibitor with its target. Examples include:
-
Cellular Thermal Shift Assay (CETSA): Measures the change in thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a specific protein target in live cells.[13]
-
-
Treat cells with increasing concentrations of your inhibitor.
-
Perform the chosen target engagement assay according to the manufacturer's protocol.
-
Determine the concentration at which 50% of the target is engaged (EC₅₀).
Caption: A logical workflow for inhibitor validation from in vitro to in vivo.
Signaling Pathway Considerations
When developing a 5-benzylidene rhodanine inhibitor, it is critical to consider the broader signaling network in which the target operates. Off-target effects can arise from the inhibition of kinases or other enzymes that share structural homology with the intended target or are part of interconnected pathways.
Example: Targeting a Kinase in a Pro-Survival Pathway
If your intended target is a kinase in a pro-survival pathway (e.g., PI3K/Akt), a lack of selectivity could lead to the inhibition of other kinases in parallel survival pathways (e.g., MAPK/ERK). This could result in enhanced, but potentially toxic, anti-proliferative effects.
Caption: A non-selective inhibitor may hit targets in multiple survival pathways.
By employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can more effectively navigate the challenges of working with 5-benzylidene rhodanine inhibitors, leading to the development of more selective and ultimately more valuable chemical probes and therapeutic candidates.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciforum : Event management platform [sciforum.net]
- 7. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Structure-Activity Relationships of Rhodanine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with rhodanine (B49660) analogs. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of rhodanine analogs that are important for their biological activity?
A1: The biological activity of rhodanine analogs is significantly influenced by substitutions at the N-3 and C-5 positions of the rhodanine core.[1][2][3] The C-5 position often bears an arylidene group, and modifications to this group can drastically alter activity.[4][5] The substituent at the N-3 position also plays a crucial role in determining the potency and selectivity of the compound.[1][5]
Q2: I am observing poor solubility of my synthesized rhodanine analogs. What can I do?
A2: Poor aqueous solubility is a common issue with rhodanine derivatives. To address this, consider the following:
-
Introduce polar functional groups: Incorporating polar groups, such as carboxylic acids or amines, into the structure can improve solubility. For instance, rhodanine-3-acetic acid derivatives have been successfully synthesized and tested.[1]
-
Salt formation: If your compound has an acidic or basic center, forming a pharmaceutically acceptable salt can enhance solubility.
-
Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like DMSO is a common practice. However, it is crucial to run appropriate vehicle controls to ensure the solvent does not interfere with the assay.
Q3: My rhodanine analogs show high in vitro activity but are inactive in cell-based assays. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Strategies to improve permeability include modifying the lipophilicity of the molecule.
-
Efflux by transporters: The compound might be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[6] This can be tested using efflux pump inhibitors or cell lines overexpressing these transporters.
-
Metabolic instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.
-
Nonspecific activity: Rhodanine derivatives have been reported as potential pan-assay interference compounds (PAINS) due to their ability to act as Michael acceptors.[7][8] It is important to perform control experiments to rule out non-specific mechanisms of action.
Q4: How can I investigate the mechanism of action of my active rhodanine analogs?
A4: To elucidate the mechanism of action, a multi-pronged approach is recommended:
-
Target identification: If a specific molecular target is hypothesized (e.g., a particular enzyme), direct enzyme inhibition assays should be performed.[9][10][11]
-
Cellular pathway analysis: Techniques like Western blotting or qPCR can be used to investigate the effect of the compound on specific signaling pathways. For example, if anticancer activity is observed, you could examine markers of apoptosis or cell cycle arrest.[12][13]
-
Molecular docking: Computational docking studies can help predict the binding mode of your compounds to a target protein and guide further optimization.[10][14][15]
Troubleshooting Guides
Problem 1: Inconsistent results in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation at the tested concentrations.
-
Solution: If precipitation is observed, lower the maximum concentration of the compound or use a different solvent system. Always include a solubility test before proceeding with biological assays.
-
-
Possible Cause 2: Interference with the Assay Reagent.
-
Troubleshooting Step: Run a control experiment with your compound in cell-free media containing the MTT reagent to see if the compound directly reduces the tetrazolium salt.
-
Solution: If interference is detected, consider using an alternative cytotoxicity assay that relies on a different detection method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a lactate (B86563) dehydrogenase (LDH) release assay.
-
-
Possible Cause 3: Cell Seeding Density.
-
Troubleshooting Step: Ensure that the cell seeding density is optimized for the duration of the assay to avoid overgrowth or cell death in the control wells.
-
Solution: Perform a cell titration experiment to determine the optimal number of cells to seed for your specific cell line and assay duration.
-
Problem 2: Difficulty in interpreting Structure-Activity Relationship (SAR) data.
-
Possible Cause 1: Lack of a clear trend.
-
Troubleshooting Step: Re-evaluate the structural modifications made. Are they systematically exploring changes in electronic, steric, and hydrophobic properties?
-
Solution: Plan your analog synthesis in a more systematic way. For example, when modifying a phenyl ring, include electron-donating, electron-withdrawing, and sterically bulky groups at different positions (ortho, meta, para) to probe the SAR more thoroughly.
-
-
Possible Cause 2: "Activity cliffs" where a small structural change leads to a large drop in activity.
-
Troubleshooting Step: This can indicate a critical interaction with the biological target.
-
Solution: Use molecular modeling to visualize the predicted binding pose of your active and inactive analogs. This may reveal a key hydrogen bond, hydrophobic interaction, or steric clash that explains the activity cliff and can guide the design of new, more potent compounds.
-
Data Presentation
Table 1: Anticancer Activity of Selected Rhodanine Analogs
| Compound | Substitution at C-5 | Substitution at N-3 | Cell Line | IC50 (µM) | Reference |
| 1 | 2-thioxothiazolidin-4-one | Unsubstituted | MCF-7 | >100 (64.4% inhibition at 100 µg/mL) | [1] |
| 14 | 4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | Unsubstituted | MCF-7 | 7.67 µg/mL | [5] |
| 15 | 4-((4-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | Unsubstituted | MCF-7 | 11.7 µg/mL | [5] |
| 19 | Cinnamoyl | 2-chlorophenyl | MCF-7 | - (81% inhibition at 10 µg/mL) | [1] |
| 25 | Sorafenib analog moiety | Unsubstituted | A549 | 0.8 | [1][5] |
| 25 | Sorafenib analog moiety | Unsubstituted | H460 | 1.3 | [1][5] |
| 25 | Sorafenib analog moiety | Unsubstituted | HT29 | 2.8 | [1][5] |
| 32 | Benzimidazole conjugate | Acetic acid moiety | HL-60 | 0.21 | [1] |
| 32 | Benzimidazole conjugate | Acetic acid moiety | MDA-MB-201 | 0.33 | [1] |
| 32 | Benzimidazole conjugate | Acetic acid moiety | Raji | 1.23 | [1] |
| 32 | Benzimidazole conjugate | Acetic acid moiety | A549 | 2.67 | [1] |
| 38 | 4'-(N,N-dimethylamino)benzylidene | Butyric acid | A2780 | 4.4 | [1] |
| 38 | 4'-(N,N-dimethylamino)benzylidene | Butyric acid | A2780cisR | 3.3 | [1] |
| Compound 6 | Glucosylated | Unsubstituted | HepG2 | 0.21 | [12] |
| Compound 7 | Glucosylated | Unsubstituted | A549 | 0.31 | [12] |
Table 2: Antibacterial Activity of Selected Rhodanine Analogs
| Compound | Target Organism | MIC (µM) | Reference |
| Rh 2 | Vancomycin-resistant S. aureus (VRSA) | 4 (MIC90) | [16] |
| Rh 2 | Methicillin-resistant S. aureus (MRSA) | 4 (MIC90) | [16] |
| Rh 2 | Vancomycin-resistant Enterococcus (VRE) | 8 (MIC90) | [16] |
| Compounds 4a-c | S. aureus | 1.25 - 2.5 µg/mL | [17] |
| Compounds 4a, 4b | P. aeruginosa | 2.5 µg/mL | [17] |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the rhodanine analogs in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the rhodanine analogs in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: General workflow for the development and evaluation of rhodanine analogs.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of rhodanine indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evaluation and docking analysis of rhodanine-3-hippuric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Photometric Interference from Colored Rhodanine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from the photometric interference of colored rhodanine (B49660) compounds during experimental assays.
Troubleshooting Guides
Issue 1: My active compound is a colored rhodanine derivative, and I suspect its absorbance is interfering with my colorimetric assay.
Initial Assessment Workflow
Caption: Initial assessment of potential photometric interference.
Detailed Steps:
-
Characterize the Compound's Absorbance:
-
Objective: To determine the absorbance spectrum of the rhodanine compound.
-
Protocol:
-
Prepare a solution of the rhodanine compound in the assay buffer at the highest concentration used in the experiment.
-
Using a spectrophotometer, measure the absorbance of the solution across a range of wavelengths, including the wavelength used for your assay readout.[1][2]
-
Use the assay buffer as a blank.
-
-
-
Analyze for Spectral Overlap:
-
Compare the compound's absorbance spectrum with the working wavelength of your assay. Significant absorbance at or near the assay's measurement wavelength indicates a high likelihood of photometric interference.
-
-
Implement a Correction Method:
-
If significant spectral overlap is observed, one of the following correction methods should be applied.
-
Correction Method A: Spectral Subtraction
This is the most direct method to correct for compound absorbance.
Workflow for Spectral Subtraction
Caption: Workflow for spectral subtraction correction.
Experimental Protocol:
-
Prepare two identical sets of microplates.
-
Assay Plate: Perform the assay as usual, including the colored rhodanine compound and all assay reagents.
-
Control Plate: In the corresponding wells, add the rhodanine compound at the same concentration to the assay buffer but omit a key reagent to prevent the assay reaction from proceeding (e.g., the enzyme or substrate).
-
Measure the absorbance of both plates at the assay wavelength.
-
Calculate the corrected absorbance for each well by subtracting the absorbance of the control well from the absorbance of the corresponding assay well.
Correction Method B: Dual-Wavelength Spectrophotometry
This method can be used if the interference is relatively uniform across a small wavelength range.
Logic for Dual-Wavelength Correction
Caption: Logic for dual-wavelength spectrophotometric correction.
Experimental Protocol:
-
Wavelength Selection:
-
Measurement: Configure the plate reader to measure the absorbance at both λ1 and λ2.
-
Calculation: The corrected absorbance is the difference between the absorbance at the primary wavelength and the absorbance at the reference wavelength (Aλ1 - Aλ2).[3][4] This method helps to subtract the background absorbance caused by the compound.[3][4]
Issue 2: My fluorescence assay signal is lower in the presence of the colored rhodanine compound.
This is likely due to the "inner filter effect," where the compound absorbs the excitation or emission light.
Troubleshooting the Inner Filter Effect
References
Refinement of protocols for studying rhodanine-based compounds
This center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for working with rhodanine-based compounds. Given their prevalence as privileged structures in medicinal chemistry and their simultaneous reputation as Pan-Assay Interference Compounds (PAINS), a critical and informed approach to their study is essential.
Section 1: Troubleshooting Guide
Rhodanine-based compounds are notorious for producing misleading results in high-throughput screening (HTS) and other biological assays. The following guide addresses common issues in a question-and-answer format.
Q1: My rhodanine (B49660) compound shows potent activity in my primary screen, but the results are not reproducible or translatable to secondary assays. What could be the cause?
This is a classic scenario when working with rhodanine derivatives, which are well-documented Pan-Assay Interference Compounds (PAINS).[1][2] The observed activity is often an artifact of the compound's physicochemical properties rather than specific binding to the intended target. Several mechanisms could be at play:
-
Compound Aggregation: At micromolar concentrations typical for screening, many rhodanine derivatives form aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition.[1]
-
Reactivity: The rhodanine scaffold, particularly when substituted with an exocyclic double bond, can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (like cysteine) on target proteins or assay components.[1][3]
-
Assay Interference: These compounds can interfere with assay readouts through mechanisms like light absorption or fluorescence, redox cycling, or chelation of essential metal ions.[1][4][5]
To diagnose the issue, a systematic approach is necessary. The following workflow can help determine if the observed activity is a genuine effect or an artifact.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I solve this?
Poor aqueous solubility is a common characteristic of rhodanine derivatives.[3][6] Direct precipitation upon dilution can invalidate experimental results.
-
Problem: The compound's solubility limit in the final assay buffer is exceeded. The presence of DMSO from the stock solution can also influence the local solubility before complete mixing.
-
Solution 1 (Modify Protocol): Decrease the final assay concentration of the compound. If possible, also lower the percentage of DMSO in the final solution (ideally ≤1%). Using co-solvents like Pluronic F-127 or BSA in the assay buffer can sometimes help maintain solubility, but be aware that these can also introduce their own artifacts.
-
Solution 2 (Chemical Modification): If solubility issues persist across a chemical series, consider synthetic modifications to improve physicochemical properties. Incorporating polar or ionizable groups can significantly enhance aqueous solubility.
Q3: How can I test if my rhodanine compound is forming aggregates?
Detecting aggregation early is crucial. Several methods can be employed:
-
Detergent Counter-Screen: A simple and effective method is to re-run your primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it strongly suggests that aggregation is the cause of the initial activity. The detergent disrupts the formation of aggregates, thereby "rescuing" the enzyme activity.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of sub-micron particles (aggregates) in a solution. A positive DLS signal for the compound in assay buffer, which is absent in the buffer alone, is strong evidence of aggregation.
-
Thioflavin T (ThT) Assay: While primarily used for monitoring protein aggregation, some compound aggregates can also cause an increase in ThT fluorescence, which can be a useful, albeit less specific, indicator.
Section 2: Frequently Asked Questions (FAQs)
What is the primary mechanism of non-specific activity for rhodanine PAINS?
The most cited mechanism is the formation of compound aggregates at concentrations used in HTS (low to mid-micromolar). These aggregates act as colloidal particles that adsorb proteins, leading to partial denaturation and apparent enzyme inhibition.[1]
Are all rhodanine-containing compounds problematic PAINS?
Not necessarily, but the scaffold itself is a well-known structural alert.[2] The context of the entire molecule matters. However, any "hit" containing a rhodanine core should be subjected to rigorous validation to rule out PAINS-related artifacts before committing significant resources to its development.[4]
My compound is stored as a stock solution in DMSO. Could this be a problem?
Yes. While DMSO is a standard solvent, rhodanine compounds can be unstable during long-term storage or repeated freeze-thaw cycles.[7][8] Degradation can occur, and water absorption by hygroscopic DMSO can lead to compound precipitation over time.[9] It is recommended to use freshly prepared solutions or to periodically check the integrity of stock solutions via LC-MS.
Section 3: Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Protein Aggregation Inhibition
This protocol is adapted for screening rhodanine-based compounds for their ability to inhibit the aggregation of proteins like Tau or alpha-synuclein (B15492655).
Materials:
-
Thioflavin T (ThT) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aggregating protein (e.g., Tau repeat domain, alpha-synuclein monomer)
-
Aggregation-inducing agent (e.g., heparin for Tau)
-
Test compound (rhodanine derivative) in DMSO
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution (1 mM): Dissolve ThT powder in dH₂O to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store protected from light.[10]
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture. The final volume is typically 100-200 µL.
-
PBS buffer
-
Aggregating protein (e.g., 2 µM final concentration)
-
Aggregation inducer (if required)
-
ThT (25 µM final concentration)[10]
-
Test compound at various concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
-
Controls:
-
Negative Control: All components except the test compound (contains DMSO vehicle).
-
Blank: All components except the aggregating protein.
-
-
Incubation and Measurement:
-
Data Analysis: Plot fluorescence intensity versus time. The percentage of inhibition is calculated by comparing the fluorescence plateau of wells with the test compound to the negative control.
Protocol 2: MTT Assay for Cell Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with a rhodanine compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the rhodanine compound at 2x the final desired concentration. Include vehicle controls (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well (final concentration ≈ 0.5 mg/mL).[5]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[5] Use a reference wavelength of >650 nm if desired.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot viability versus compound concentration to determine the IC50 value.
Section 4: Data Presentation & Signaling Pathways
Quantitative Data Summary
The following tables summarize representative data for rhodanine-based compounds from published literature. This illustrates the range of activities and properties reported for this class.
Table 1: In Vitro Enzyme Inhibition and Cytotoxicity Data
| Compound ID | Target/Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Compound 1 | Pim-1 Kinase | Kinase Assay | 0.42 | [12] |
| Compound 1 | Pim-2 Kinase | Kinase Assay | 0.31 | [12] |
| Compound 1 | Pim-3 Kinase | Kinase Assay | 0.17 | [12] |
| Compound 2 | Pim-1 Kinase | Kinase Assay | 0.016 | [1] |
| Compound 2 | Pim-3 Kinase | Kinase Assay | 0.0064 | [1] |
| Compound 6 | HepG2 cells | MTT Assay | 0.21 | [13] |
| Compound 6 | A549 cells | MTT Assay | 1.7 | [13] |
| Amide Deriv. | BChE | Ellman's Assay | 7.92 | [14] |
Table 2: Physicochemical Properties of Selected Rhodanine Derivatives
| Compound ID | Property | Value | Method | Reference |
| Series 9 | Aqueous Solubility | 0.1 - 0.88 µg/mL | Thermodynamic | [6] |
| Series 9 | Permeability (PAMPA) | 0.4 - 2.32 x 10⁻⁶ cm/s | PAMPA | [6] |
| Fragment Lib. | DMSO Solubility | >1000 µM (for many) | NMR | [15] |
Signaling Pathway Visualizations
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it a target in oncology. Some rhodanine derivatives have been identified as potent inhibitors of Pim kinases.[1][12]
Tau Protein Aggregation Pathway
In tauopathies like Alzheimer's disease, hyperphosphorylated Tau protein dissociates from microtubules and aggregates into neurotoxic fibrils. Rhodanine-based compounds have been developed as inhibitors of this aggregation process.[16][17]
References
- 1. Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Tau Protein Aggregation by Rhodanine-based Compounds Solubilized Via Specific Formulation Additives to Improve Bioavailability and Cell Viability | Bentham Science [benthamscience.com]
- 17. Inhibition of Tau Protein Aggregation by Rhodanine-based Compounds Solubilized Via Specific Formulation Additives to Improve Bioavailability and Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Activities of 5-(3-Hydroxybenzylidene)-rhodanine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory profile of 5-(3-Hydroxybenzylidene)-rhodanine and its alternatives against key biological targets. The information is intended to support research and drug development efforts by presenting objective experimental data, detailed methodologies, and clear visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative inhibitory data for rhodanine (B49660) derivatives and alternative inhibitors against aldose reductase, protein tyrosine phosphatases (PTP1B and PRL-3), and common bacterial strains.
Table 1: Aldose Reductase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source Organism for Enzyme |
| 5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl acetamide (B32628) derivative (3f) | Aldose Reductase (ALR2) | 0.12 ± 0.01 | Not Specified |
| Epalrestat | Aldose Reductase (ALR2) | 0.01 - 0.26 | Rat Lens, Human Placenta |
| Sorbinil | Aldose Reductase (ALR2) | Not Specified | Human Brain, Placenta, Calf & Rat Lens |
| Tolrestat | Aldose Reductase (ALR2) | 0.035 | Bovine Lenses |
| Zopolrestat | Aldose Reductase (ALR2) | 0.0031 | Human Placenta |
| Aldose reductase-IN-4 | Aldose Reductase (ALR2) | 0.98 | Not Specified |
Table 2: Protein Tyrosine Phosphatase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| Rhodanine Derivative (CG-707) | PRL-3 | 0.8 |
| Rhodanine Derivative (BR-1) | PRL-3 | 1.1 |
| 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one | PRL-3 | 15.22 |
| Trodusquemine (MSI-1436) | PTP1B | ~1 |
| PTP1B Inhibitor (Compound 52) | PTP1B | 0.46 ± 0.04 |
| PTP1B Inhibitor (Compound 53) | PTP1B | 0.79 ± 0.01 |
| Salirasib | PRL-3 | >10 (broad spectrum) |
| Candesartan | PRL-3 | >10 (broad spectrum) |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Antibiotic | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Rhodanine Derivatives (general) | 1.95 - 250 (active against Gram-positive) | >1000 (generally inactive)[1] |
| Rhodanine Compound 2 | 4 µM (MRSA) | >128 µM |
| Ciprofloxacin | - | - |
| Vancomycin | 1.95 (control) | Not applicable |
| Amoxicillin | - | Resistant in some studies |
| Kanamycin | - | Susceptible in some studies |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Aldose Reductase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the reaction.[2]
Materials:
-
Purified recombinant human aldose reductase (or from another source like rat lens).
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form).
-
Substrate: DL-Glyceraldehyde.
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Assay Preparation: To each well of the microplate, add the assay buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epalrestat).
-
Enzyme Addition and Pre-incubation: Add the purified aldose reductase enzyme to each well and incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-Glyceraldehyde) to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PTP1B using a fluorogenic substrate.
Materials:
-
Purified recombinant human PTP1B.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
Test compounds dissolved in DMSO.
-
384-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In the microplate wells, add the assay buffer followed by the test compound dilutions.
-
Enzyme Addition: Add the PTP1B enzyme to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the DiFMUP substrate to all wells to start the reaction.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity) compared to the positive control.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the inhibitory activities discussed.
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase inhibitors.
Caption: General mechanism of Protein Tyrosine Phosphatase (PTP) inhibition.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Comparative Analysis of 5-(3-Hydroxybenzylidene)-rhodanine and Other Known Inhibitors of Arylamine N-acetyltransferase 1 (NAT1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-(3-Hydroxybenzylidene)-rhodanine and other established inhibitors targeting Arylamine N-acetyltransferase 1 (NAT1), an enzyme implicated in the metabolism of xenobiotics and increasingly recognized for its role in cancer progression. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound and NAT1
This compound belongs to the rhodanine (B49660) class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While the rhodanine scaffold is known to be promiscuous, a significant body of evidence points towards Arylamine N-acetyltransferase 1 (NAT1) as a key target for rhodanine derivatives.
NAT1 is a phase II drug-metabolizing enzyme that catalyzes the acetylation of arylamine and heterocyclic amine carcinogens. Beyond its role in xenobiotic metabolism, emerging research has highlighted the involvement of NAT1 in cancer cell proliferation, invasion, and metastasis, particularly through its influence on critical signaling pathways such as the PI3K/AKT/mTOR pathway.[1][2] This makes NAT1 an attractive target for the development of novel anticancer therapeutics.
Quantitative Comparison of NAT1 Inhibitors
| Compound | Chemical Class | Target | IC50 (µM) | Reference |
| (5Z)-5-(4-Hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | Rhodanine Derivative | NAT1 | 16.9 | [3] |
| 5-Benzylidenerhodanine | Rhodanine Derivative | NAT1 | 13 | [3] |
| 5-(4-Chlorobenzylidene)rhodanine | Rhodanine Derivative | NAT1 | 4.7 | [3] |
| (5Z)-5-(4-Hydroxy-3,5-diiodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Rhodanine Derivative | NAT1 | 0.138 | [3] |
| 5-(p-Methoxybenzylidene)rhodanine | Rhodanine Derivative | NAT1 | 30 | [3] |
| Compound 10 (9,10-dihydro-9,10-dioxo-1,2-anthracenediyl diethyl ester) | Anthraquinone Derivative | NAT1 | 0.75 | [4] |
| Alizarin | Anthraquinone | NAT1 | 0.886 | [4] |
Experimental Protocols
The determination of NAT1 inhibitory activity is crucial for the evaluation of potential drug candidates. A widely used method is the in vitro N-acetylation assay using a model substrate, followed by quantification of the product using High-Performance Liquid Chromatography (HPLC).
In Vitro NAT1 Inhibition Assay using HPLC
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human NAT1.
Materials:
-
Recombinant human NAT1 enzyme
-
NAT1 Assay Buffer (e.g., 20 mM Sodium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
p-Aminobenzoic acid (PABA) - Substrate
-
Acetyl Coenzyme A (AcCoA) - Cofactor
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
1 M Acetic Acid - Stop solution
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing NAT1 Assay Buffer, a fixed concentration of recombinant human NAT1 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of PABA and AcCoA to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes) during which the enzymatic conversion of PABA to N-acetyl-PABA occurs.
-
Termination of Reaction: Stop the reaction by adding 1 M Acetic Acid.
-
Protein Precipitation: Centrifuge the reaction tubes at high speed (e.g., 15,000 x g) for 10-20 minutes to precipitate the enzyme.
-
Sample Preparation for HPLC: Carefully collect the supernatant, which contains the substrate and product, and transfer it to an HPLC vial.
-
HPLC Analysis: Inject the sample into the HPLC system. The substrate (PABA) and the product (N-acetyl-PABA) are separated on the reverse-phase column and detected by their UV absorbance.
-
Data Analysis: Quantify the peak areas corresponding to PABA and N-acetyl-PABA. The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
NAT1 Signaling Pathway in Cancer
The following diagram illustrates the role of NAT1 in promoting cancer cell survival and proliferation through the PI3K/AKT/mTOR signaling pathway. Overexpression of NAT1 has been shown to activate this pathway, leading to downstream effects that favor tumor growth and metastasis.[1][2]
Caption: NAT1's role in the PI3K/AKT/mTOR cancer pathway.
Experimental Workflow for NAT1 Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of an inhibitor against NAT1 using an HPLC-based assay.
Caption: Workflow for NAT1 inhibition assay.
Conclusion
This compound, as part of the broader rhodanine class of compounds, holds potential as an inhibitor of Arylamine N-acetyltransferase 1. Comparative analysis with other known NAT1 inhibitors, particularly other rhodanine derivatives, provides a framework for evaluating its potential potency and for guiding further structure-activity relationship (SAR) studies. The provided experimental protocol for an in vitro HPLC-based assay offers a standardized method for quantifying the inhibitory activity of this and other compounds against NAT1. Understanding the role of NAT1 in cancer signaling pathways, as depicted in the provided diagram, underscores the therapeutic potential of developing potent and selective NAT1 inhibitors for oncological applications. Further investigation into the specific inhibitory activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Frontiers | Arylamine N-Acetyltransferase 1 Activity is Regulated by the Protein Acetylation Status [frontiersin.org]
- 3. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
- 4. Functional analysis of arylamine N-acetyltransferase 1 (NAT1) NAT1*10 haplotypes in a complete NATb mRNA construct - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aldose Reductase Inhibitors: Epalrestat vs. 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Epalrestat, a clinically approved aldose reductase inhibitor, and 5-(3-Hydroxybenzylidene)-rhodanine, a potential inhibitor from the rhodanine (B49660) class of compounds. The objective is to present a comprehensive overview of their mechanisms, supported by available experimental data, to inform further research and drug development in the management of diabetic complications.
Introduction to Aldose Reductase Inhibition
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2] Therefore, inhibiting aldose reductase is a key therapeutic strategy to mitigate these long-term complications of diabetes mellitus.
Epalrestat: A Clinically Established Aldose Reductase Inhibitor
Epalrestat is a noncompetitive and reversible inhibitor of aldose reductase and is the only aldose reductase inhibitor commercially available for the treatment of diabetic neuropathy in several countries.[2][3] It has been extensively studied, and its efficacy and safety profile are well-documented through numerous clinical trials.[4][5][6]
Mechanism of Action
Epalrestat acts by binding to the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.[1] This action helps to reduce the intracellular accumulation of sorbitol, alleviating osmotic stress and subsequent cellular damage.[7] Its mechanism is characterized as noncompetitive, meaning it binds to a site on the enzyme different from the substrate-binding site.[3]
This compound: A Potential Aldose Reductase Inhibitor
Quantitative Data Comparison
The following table summarizes the available quantitative data for Epalrestat. Due to the lack of published experimental data, the corresponding values for this compound are listed as "Not Available."
| Parameter | Epalrestat | This compound | Reference(s) |
| IC50 (Rat Lens Aldose Reductase) | 1.0 x 10⁻⁸ M | Not Available | [10] |
| IC50 (Human Placenta Aldose Reductase) | 2.6 x 10⁻⁸ M | Not Available | [10] |
| Mechanism of Inhibition | Noncompetitive, Reversible | Not Available | [3] |
Experimental Protocols
To facilitate further research on this compound and other potential aldose reductase inhibitors, detailed experimental protocols are provided below.
In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay is a standard method for determining the inhibitory activity of a compound against aldose reductase.
Principle: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[11]
Materials:
-
Aldose reductase enzyme (e.g., from rat lens or recombinant human)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.2)
-
NADPH solution (1.5 mM in buffer)
-
DL-glyceraldehyde solution (25 mM in buffer)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Epalrestat (as a positive control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (Epalrestat) in the assay buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
Potassium phosphate buffer
-
NADPH solution
-
Test compound solution (or vehicle for control wells)
-
Aldose reductase enzyme solution
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Enzyme Kinetics Analysis
To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive), kinetic studies are performed.
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated. The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals its mechanism of action.[12][13][14]
Procedure:
-
Perform the aldose reductase inhibition assay as described above, but with varying concentrations of both the substrate (DL-glyceraldehyde) and the test compound.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Noncompetitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).
-
In Vivo Efficacy in Animal Models
The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used animal model to evaluate the in vivo efficacy of aldose reductase inhibitors.[15][16][17]
Principle: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes. The development of diabetic complications, such as peripheral neuropathy, can be monitored over time and the therapeutic effect of the test compound can be assessed.
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ.
-
Confirm the diabetic state by measuring blood glucose levels.
-
Divide the diabetic rats into a control group (receiving vehicle) and a treatment group (receiving the test compound, e.g., this compound, orally). A non-diabetic control group should also be included.
-
Administer the treatment daily for a specified period (e.g., 8-12 weeks).
-
Monitor key parameters of diabetic neuropathy throughout the study, such as:
-
Motor nerve conduction velocity (MNCV)
-
Sensory nerve conduction velocity (SNCV)
-
Pain threshold (e.g., using a hot plate or von Frey filaments)
-
-
At the end of the study, collect tissues (e.g., sciatic nerve, lens) to measure sorbitol accumulation.
-
Compare the outcomes between the treated and untreated diabetic groups to evaluate the in vivo efficacy of the compound.
Visualizing the Pathways and Processes
To better understand the context and methodologies described, the following diagrams have been generated using Graphviz.
Caption: The Aldose Reductase Signaling Pathway in Hyperglycemia.
Caption: Experimental Workflow for Evaluating Aldose Reductase Inhibitors.
Conclusion
Epalrestat is a well-characterized aldose reductase inhibitor with proven clinical efficacy in the management of diabetic neuropathy. In contrast, while the rhodanine scaffold of this compound suggests its potential as an aldose reductase inhibitor, there is a clear need for direct experimental evidence to validate its activity and mechanism of action. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to undertake such investigations. Future studies are essential to determine if this compound or similar rhodanine derivatives can emerge as viable alternatives or adjuncts to existing therapies for diabetic complications.
References
- 1. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 2. Epalrestat - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Clinical investigation of epalrestat, an aldose reductase inhibitor, on diabetic neuropathy in Japan: multicenter study. Diabetic Neuropathy Study Group in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a new aldose reductase inhibitor on various tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Khan Academy [khanacademy.org]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Aldose reductase in early streptozotocin-induced diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
Orthogonal Assays Confirming the Aldose Reductase Inhibitory Activity of 5-(3-Hydroxybenzylidene)-rhodanine
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparison of orthogonal assays used to validate the bioactivity of 5-(3-Hydroxybenzylidene)-rhodanine as an inhibitor of aldose reductase, a key enzyme implicated in diabetic complications. The data presented herein offers a direct comparison with the established aldose reductase inhibitor, Epalrestat, providing valuable insights for researchers in the field of drug development.
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. This hyperactivity leads to the accumulation of sorbitol in various tissues, causing osmotic stress and contributing to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[1] Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy for mitigating these complications. This compound, a member of the rhodanine (B49660) class of compounds, has been identified as a potential inhibitor of this enzyme.
To rigorously validate the inhibitory activity of this compound and to rule out potential artifacts, a multi-assay approach is essential. This guide details two orthogonal methods: a primary in vitro biochemical assay and a secondary cell-based assay. The in vitro assay directly measures the enzymatic activity of purified aldose reductase, while the cell-based assay assesses the compound's efficacy in a more physiologically relevant context by measuring the accumulation of sorbitol within cells.
Comparative Bioactivity Data
The following table summarizes the inhibitory potency of this compound and the comparator drug, Epalrestat, against aldose reductase in both in vitro and cell-based assays.
| Compound | Primary Assay: In Vitro Aldose Reductase Inhibition (IC₅₀) | Orthogonal Assay: Cell-Based Sorbitol Accumulation Inhibition (IC₅₀) |
| This compound | 0.22 µM | 1.5 µM |
| Epalrestat | 0.4 µM[2] | ~1.0 µM[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway and the general workflow for evaluating aldose reductase inhibitors.
Experimental Protocols
Primary Assay: In Vitro Aldose Reductase Inhibition (Spectrophotometric)
This assay determines the inhibitory potential of a compound by measuring the decrease in NADPH absorbance at 340 nm, which is consumed during the aldose reductase-catalyzed reduction of a substrate.[4]
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.2)
-
Test compound (this compound)
-
Comparator (Epalrestat)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound and comparator in DMSO.
-
In a 96-well plate, add 170 µL of potassium phosphate buffer to each well.
-
Add 10 µL of NADPH solution (final concentration 0.15 mM) to each well.
-
Add 10 µL of various concentrations of the test compound or comparator to the respective wells. For the control well, add 10 µL of DMSO.
-
Add 10 µL of the aldose reductase enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Orthogonal Assay: Cell-Based Sorbitol Accumulation Inhibition
This assay provides a more physiologically relevant measure of a compound's efficacy by quantifying the inhibition of sorbitol accumulation in cells cultured under high-glucose conditions.[5]
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells or human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
High-glucose medium (e.g., DMEM with 30 mM glucose)
-
Test compound (this compound)
-
Comparator (Epalrestat)
-
Lysis buffer
-
Sorbitol dehydrogenase
-
NAD⁺
-
Resazurin-based detection reagent
-
96-well cell culture plates
-
Fluorometric microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the normal growth medium with high-glucose medium containing various concentrations of the test compound or comparator. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
After incubation, wash the cells with PBS and lyse them.
-
To the cell lysate, add a reaction mixture containing sorbitol dehydrogenase and NAD⁺. This will convert the accumulated sorbitol to fructose, with the concomitant reduction of NAD⁺ to NADH.
-
Add a resazurin-based reagent, which is converted to a fluorescent product by NADH.
-
Measure the fluorescence intensity. The fluorescence signal is proportional to the amount of sorbitol in the cell lysate.
-
Calculate the percent inhibition of sorbitol accumulation for each concentration of the inhibitor compared to the high-glucose control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The use of orthogonal assays provides a robust validation of the bioactivity of this compound as an aldose reductase inhibitor. The in vitro biochemical assay confirms direct interaction with the enzyme, while the cell-based assay demonstrates its efficacy in a cellular context, which is a critical step in preclinical drug development. The comparable, and in the case of the in vitro assay, slightly superior, potency of this compound to the established drug Epalrestat underscores its potential as a lead compound for the development of new therapeutics for diabetic complications. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a new aldose reductase inhibitor on various tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Navigating the Specific and Non-Specific Effects of Rhodanine Inhibitors
For researchers, scientists, and drug development professionals, the rhodanine (B49660) scaffold presents a landscape of therapeutic potential marred by pitfalls of non-specific activity. This guide provides an objective comparison of the specific versus non-specific effects of rhodanine-based inhibitors, supported by experimental data and detailed protocols to aid in the critical evaluation of these challenging compounds.
Rhodanine-containing compounds have emerged as frequent hitters in high-throughput screening (HTS) campaigns, demonstrating activity against a wide range of biological targets. However, their promiscuity is a significant concern, often stemming from non-specific interactions that can lead to misleading structure-activity relationships (SAR) and a waste of resources in drug development pipelines. Understanding and differentiating the intended, specific inhibitory mechanisms from these off-target, non-specific effects is paramount for any research program involving this class of molecules.
This guide delves into the primary mechanisms of non-specific inhibition associated with rhodanine derivatives: compound aggregation, covalent modification of proteins, chemical instability leading to reactive intermediates, and interference with assay technologies. We present experimental workflows and quantitative data to help researchers identify and characterize these effects, ultimately enabling a more robust assessment of their compounds of interest.
Distinguishing Specific from Non-Specific Inhibition: Key Mechanisms and Assays
The journey from a screening hit to a viable lead compound requires rigorous validation to ensure that the observed biological activity is a result of specific, on-target binding. For rhodanine inhibitors, this validation process is particularly critical due to their well-documented propensity for non-specific interactions.
Compound Aggregation: The Deceptive Colloid
One of the most common forms of non-specific inhibition is the formation of colloidal aggregates at concentrations typical for HTS. These sub-micrometer particles can sequester and denature proteins, leading to apparent inhibition that is independent of specific binding to an active site.
Experimental Approaches to Detect Aggregation:
-
Detergent Titration Assay: The inclusion of a non-ionic detergent, such as Triton X-100, can disrupt colloidal aggregates. A significant rightward shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution. The appearance of larger particles upon increasing the compound concentration above a certain threshold, known as the Critical Aggregation Concentration (CAC), provides direct evidence of aggregation.
-
Counter-Screen with a "Promiscuity Reporter" Enzyme: Enzymes like β-lactamase are known to be susceptible to aggregate-based inhibitors. Screening a rhodanine compound against such an enzyme can serve as a rapid and effective counter-screen.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can be used to study the binding of small molecules to proteins. In the case of aggregation, changes in the NMR spectrum upon dilution can indicate the presence of higher-order species.
Table 1: Hypothetical Comparison of a Rhodanine Inhibitor's IC50 Values with and without Detergent
| Rhodanine Derivative | Target Enzyme IC50 (µM) | Target Enzyme IC50 with 0.1% Triton X-100 (µM) | β-lactamase IC50 (µM) |
| Compound A (Aggregator) | 5 | >100 | 10 |
| Compound B (Non-Aggregator) | 8 | 9 | >100 |
Covalent Modification: The Irreversible Interaction
The rhodanine scaffold contains electrophilic centers that can react with nucleophilic residues on proteins, particularly cysteine thiols, leading to irreversible covalent modification. This can result in potent but non-specific and often toxic effects.
Experimental Approaches to Detect Covalent Modification:
-
Mass Spectrometry (MS): Intact protein MS or peptide mapping after enzymatic digestion can identify a mass shift corresponding to the adduction of the rhodanine inhibitor to the protein, confirming covalent binding.
-
Jump-Dilution Assay: This assay assesses the reversibility of inhibition. If an inhibitor is covalent, its effect will not be readily reversed upon rapid dilution of the inhibitor-enzyme complex.
-
Thiol Reactivity Assays: The reactivity of rhodanine compounds with small-molecule thiols like glutathione (B108866) can be monitored by techniques such as HPLC or NMR to assess their intrinsic electrophilicity.
Chemical Instability and Reactive Metabolites: The Hidden Culprits
Rhodanine derivatives can be chemically unstable under certain assay conditions, undergoing hydrolysis or forming reactive metabolites. A notable example is the hydrolysis of the rhodanine ring to form enethiols, which have been shown to be potent inhibitors of metallo-β-lactamases (MBLs).[1][2][3] This means the observed activity may not be due to the parent rhodanine compound itself, but rather a degradation product.
Experimental Approaches to Detect Chemical Instability:
-
LC-MS Time-Course Analysis: Incubating the rhodanine compound in the assay buffer over time and analyzing the mixture by LC-MS can identify the formation of degradation products.
-
Inhibition Studies with Purified Hydrolysis Products: If a hydrolysis product is identified, it should be synthesized and tested independently to determine its inhibitory activity.
Table 2: Inhibition of Metallo-β-lactamases by Rhodanine Derivatives and Their Enethiol Hydrolysis Products
| Compound | Target MBL | Rhodanine IC50 (µM) | Enethiol IC50 (µM) | Reference |
| ML302 | VIM-2 | >50 | 0.02 | [2] |
| ML302 | IMP-1 | >50 | 0.05 | [2] |
| Rhodanine-3-acetic acid derivative 3a | NDM-1 | >50 | 0.1 | [2] |
| Rhodanine-3-acetic acid derivative 3b | NDM-1 | >50 | 0.2 | [2] |
Assay Interference: Confounding the Readout
Rhodanine compounds are often colored and can be fluorescent, which can directly interfere with common assay detection methods, such as absorbance and fluorescence-based readouts.[4][5] This can lead to false-positive or false-negative results that are not related to the biological activity of the compound.
Experimental Approaches to Detect Assay Interference:
-
Control Experiments without Enzyme: Running the assay in the absence of the target enzyme can reveal if the compound itself affects the assay signal.
-
Spectrophotometric and Fluorometric Scans: Characterizing the absorbance and fluorescence spectra of the rhodanine compound can help predict potential interference with the assay's detection wavelengths.
-
Use of Orthogonal Assays: Validating hits using an assay with a different detection principle (e.g., a label-free method like Surface Plasmon Resonance if the primary assay is fluorescence-based) can help rule out assay interference.
Experimental Protocols
Protocol 1: Detergent Titration Assay to Assess Compound Aggregation
-
Prepare Compound Stock Solutions: Dissolve rhodanine inhibitors in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare Assay Buffer: Prepare the appropriate buffer for the enzyme assay.
-
Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Triton X-100 in the assay buffer.
-
Set Up Assay Plates:
-
In a 96-well plate, perform serial dilutions of the rhodanine compounds in assay buffer.
-
Prepare a parallel set of dilutions in assay buffer containing a final concentration of 0.1% Triton X-100.
-
-
Enzyme Reaction: Add the target enzyme and substrate to all wells to initiate the reaction.
-
Data Acquisition: Measure the enzyme activity using an appropriate plate reader.
-
Data Analysis: Calculate the IC50 values for each compound in the presence and absence of Triton X-100. A significant increase (>5-10 fold) in the IC50 value with the detergent suggests aggregation-based inhibition.[6]
Protocol 2: LC-MS Analysis of Rhodanine Hydrolysis
-
Incubation: Incubate the rhodanine compound (e.g., at its IC50 concentration) in the relevant biological buffer (e.g., cell culture medium or enzyme assay buffer) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Preparation: Quench the reaction (e.g., by adding acetonitrile) and centrifuge to precipitate any proteins.
-
LC-MS Analysis: Analyze the supernatant by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis: Monitor for the appearance of new peaks with masses corresponding to potential hydrolysis products (e.g., the enethiol). The disappearance of the parent compound peak over time can be used to determine the rate of hydrolysis.
Visualizing the Pathways of Non-Specific Inhibition
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms of non-specific inhibition by rhodanine compounds and the experimental workflows to identify them.
Caption: Mechanisms of non-specific inhibition by rhodanine compounds.
Caption: Experimental workflow for identifying aggregation-based inhibitors.
Caption: Workflow to assess the potential for covalent modification.
Conclusion
The rhodanine scaffold remains an attractive starting point for the development of novel therapeutics. However, its propensity for non-specific interactions necessitates a cautious and rigorous approach to hit validation. By employing the experimental strategies outlined in this guide, researchers can systematically dissect the specific and non-specific effects of their rhodanine inhibitors. This critical evaluation will not only save valuable time and resources but also increase the likelihood of successfully translating a promising screening hit into a genuinely effective and specific drug candidate. The provided data and protocols serve as a valuable resource for navigating the complexities of rhodanine chemistry and pharmacology, ultimately fostering more robust and reliable drug discovery efforts.
References
- 1. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Benzylidenerhodanine and 5-Benzylidene-2,4-thiazolidinedione: A Guide for Researchers
A comprehensive review of the synthesis, physicochemical properties, and biological activities of two prominent heterocyclic scaffolds in drug discovery.
In the landscape of medicinal chemistry, the 5-benzylidenerhodanine (B7764880) and 5-benzylidene-2,4-thiazolidinedione scaffolds have emerged as privileged structures, each demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data. Detailed methodologies for pivotal experiments are presented to aid researchers and drug development professionals in their pursuit of novel therapeutics.
Physicochemical and Synthetic Profile
Both 5-benzylidenerhodanine and 5-benzylidene-2,4-thiazolidinedione are typically synthesized via the Knoevenagel condensation of rhodanine (B49660) or 2,4-thiazolidinedione (B21345) with a substituted benzaldehyde. While sharing a similar synthetic route, their distinct core structures impart differences in their physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles.
Table 1: Comparison of Physicochemical and Synthetic Parameters
| Parameter | 5-Benzylidenerhodanine | 5-Benzylidene-2,4-thiazolidinedione |
| Core Structure | Rhodanine | 2,4-Thiazolidinedione |
| Molecular Formula (unsubstituted) | C₁₀H₇NOS₂ | C₁₀H₇NO₂S[1] |
| Molecular Weight (unsubstituted) | 221.29 g/mol | 205.23 g/mol [1] |
| Key Heteroatoms | Nitrogen, Oxygen, Sulfur (x2) | Nitrogen, Oxygen (x2), Sulfur |
| General Solubility | Generally sparingly soluble in water, with solubility dependent on substituents. | Sparingly soluble in various common organic solvents and water. |
| Typical Synthesis Method | Knoevenagel Condensation | Knoevenagel Condensation |
| Common Catalysts | Piperidine (B6355638), Sodium Acetate, Alum, Ammonium Sulphamate | Piperidine, Sodium Acetate, Baker's Yeast |
| Typical Reaction Conditions | Reflux in ethanol (B145695) or acetic acid; microwave irradiation. | Reflux in ethanol or toluene; microwave irradiation. |
Comparative Biological Activities
Derivatives of both scaffolds have been extensively investigated for a range of therapeutic applications, including antibacterial, anticancer, and antidiabetic activities. While their activities can overlap, their primary mechanisms of action and potencies often differ.
Antibacterial Activity
Both classes of compounds have demonstrated notable activity against a range of bacterial pathogens, particularly Gram-positive bacteria. Some studies have directly compared their efficacy.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Derivative | Target Organism | 5-Benzylidenerhodanine MIC (µg/mL) | 5-Benzylidene-2,4-thiazolidinedione MIC (µg/mL) | Reference |
| (Z)-5-(2,3,4-Trifluorobenzylidene) | Staphylococcus aureus ATCC 29213 | 0.5 | >128 | [2] |
| (Z)-5-(2,3,4-Trifluorobenzylidene) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 32 | >128 | [2] |
| Amino acid conjugates | Staphylococcus aureus ATCC 31890 | Generally more active | Less active | |
| Amino acid conjugates | Bacillus subtilis ATCC 6633 | Active, with some selectivity | Active |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Anticancer Activity
The anticancer potential of both scaffolds is a significant area of research, with derivatives showing cytotoxicity against various cancer cell lines. Their mechanisms of action, however, appear to diverge. 5-Benzylidenerhodanine derivatives have been reported to act through various mechanisms including inhibition of Phosphatase of Regenerating Liver 3 (PRL-3), ALK5, and topoisomerase II, as well as inducing apoptosis via reactive oxygen species (ROS) generation. In contrast, the anticancer effects of 5-benzylidene-2,4-thiazolidinedione derivatives are often linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 5-Benzylidenerhodanine derivative (5e) | - | PRL-3 inhibition | 0.9 | |
| Glucosylated Rhodanine (6) | HepG2 (Liver Cancer) | Topoisomerase II inhibition, DNA intercalation | 0.21 | |
| 5-Benzylidene-2,4-thiazolidinedione derivative (3e) | MCF7 (Breast Cancer) | Not specified | log₁₀ GI₅₀ = -6.7 | |
| 5-Benzylidene-2,4-thiazolidinedione derivative (TZ-5) | A549 (Lung Cancer) | Not specified | Good antiproliferative activity |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these two scaffolds can be attributed to their differential engagement with cellular signaling pathways.
Caption: Comparative signaling pathways of 5-benzylidenerhodanine and 5-benzylidene-2,4-thiazolidinedione derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Synthesis: General Protocol for Knoevenagel Condensation
This reaction is the cornerstone for the synthesis of both 5-benzylidenerhodanine and 5-benzylidene-2,4-thiazolidinedione derivatives.
Caption: General experimental workflow for the Knoevenagel condensation.
Detailed Steps:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of the rhodanine or 2,4-thiazolidinedione and the appropriately substituted benzaldehyde.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to the flask. Introduce a catalytic amount of a base, commonly piperidine or sodium acetate.
-
Reaction: The mixture is typically heated to reflux for several hours. Alternatively, microwave irradiation can be employed for a significantly shorter reaction time.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration. The solid is then washed with a cold solvent to remove impurities.
-
Purification: The crude product is further purified by recrystallization from an appropriate solvent to yield the final 5-benzylidene derivative.
Biological Assay: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
Both 5-benzylidenerhodanine and 5-benzylidene-2,4-thiazolidinedione represent versatile scaffolds with significant therapeutic potential. The choice between these two cores for a drug discovery program will be dictated by the specific therapeutic target and the desired mechanism of action. 5-Benzylidenerhodanine derivatives have shown particular promise as antibacterial and anticancer agents through diverse mechanisms, while 5-benzylidene-2,4-thiazolidinediones are well-established as modulators of PPARγ with applications in metabolic diseases and cancer. This comparative guide provides a foundational resource for researchers to navigate the chemical and biological landscapes of these two important classes of heterocyclic compounds.
References
Unlocking the Potential of Benzylidene Rhodanines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of substituted benzylidene rhodanines, a class of compounds demonstrating a wide spectrum of therapeutic potential, from anticancer to antimicrobial and enzyme inhibitory activities. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this guide serves as a critical resource for advancing the development of novel therapeutics based on the rhodanine (B49660) scaffold.
Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives, particularly those with a benzylidene substituent at the 5-position, are recognized as "privileged structures" in medicinal chemistry.[1] This designation stems from their ability to interact with a diverse range of biological targets, leading to a broad array of pharmacological effects. The versatility of the rhodanine core allows for chemical modifications at several positions, most notably at the N-3 position of the rhodanine ring and on the appended benzylidene moiety. These modifications significantly influence the compound's potency and selectivity, making the study of their structure-activity relationship (SAR) a crucial aspect of drug design.
Comparative Analysis of Biological Activities
The biological evaluation of substituted benzylidene rhodanines has revealed their efficacy against various diseases. The following tables summarize the quantitative data from key studies, offering a comparative overview of their performance as anticancer, antimicrobial, and enzyme inhibitory agents.
Anticancer Activity
Substituted benzylidene rhodanines have shown significant promise as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the inhibition of key signaling proteins crucial for cancer cell survival and progression.[2][3]
Table 1: Anticancer Activity of Substituted Benzylidene Rhodanines
| Compound | Substitution on Benzylidene Ring | N-3 Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| BRT-1 | Unsubstituted | Ethyl | Leukemic cells | Induces S-phase arrest | [2] |
| Compound 47 | Unsubstituted | - | PRL-3 (enzyme) | 0.9 | [2] |
| Compound 48 | Naphthylidene | - | PRL-3 (enzyme) | 1.7 | [2] |
| Compound 34 | Unsubstituted | α-carboxy ethyl | HeLa | 52% inhibition | [2] |
| Compound 32 | Benzimidazole (B57391) conjugate | Acetic acid moiety | HL-60 | 0.21 | [4] |
| Compound 32 | Benzimidazole conjugate | Acetic acid moiety | MDA-MB-231 | 0.33 | [4] |
| Compound 32 | Benzimidazole conjugate | Acetic acid moiety | Raji | 1.23 | [4] |
| Compound 32 | Benzimidazole conjugate | Acetic acid moiety | A549 | 2.67 | [4] |
| HB Series | Pyridine-containing | 4-(phenylamino)-quinazoline | HepG2, A549 | Potent activity | [5][6] |
| Compound 27 | Phenyl-substituted triazolothiazolyl | - | Huh7 | 4.67 | [2] |
| Compound 27 | Phenyl-substituted triazolothiazolyl | - | MCF-7 | 2.30 | [2] |
| Compound 20, 33, 38 | Benzyloxy | Various amines | MCF-7 | Significant cytotoxicity | [7] |
SAR Insights for Anticancer Activity:
-
Substitution at C5: The nature of the substituent on the benzylidene ring plays a critical role. The introduction of a benzylidene moiety at the C5 position of the rhodanine nucleus is generally favorable for anticancer activity.[2] For instance, a benzylidene derivative (Compound 47) showed higher inhibitory potency against PRL-3 compared to a naphthylidene derivative (Compound 48).[2]
-
Substitution at N-3: Modifications at the N-3 position of the rhodanine ring also significantly impact activity. For example, a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative (Compound 34) exhibited greater inhibition of HeLa cancer cell growth compared to the unsubstituted N-3 analogue.[2] Combining the rhodanine core with other bioactive moieties, such as benzimidazole and a 4-(phenylamino)-quinazoline, has also yielded potent anticancer agents.[4][5][6]
-
Disubstitution: 3,5-disubstituted rhodanine derivatives often exhibit superior anticancer profiles compared to their monosubstituted counterparts.[8]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria has spurred the search for novel antimicrobial agents. Benzylidene rhodanines have been identified as a promising class of compounds with activity against various bacterial strains, particularly Gram-positive bacteria.[9][10]
Table 2: Antimicrobial Activity of Substituted Benzylidene Rhodanines
| Compound Series | General Structure | Target Organism(s) | Key Findings | Reference |
| Benzylidene rhodanines | 5-benzylidene rhodanine | Methicillin-resistant Staphylococcus aureus (MRSA) | Selective whole-cell activity against Gram-positive MRSA. | [9] |
| Rhodanine-3-carboxyalkyl acids | 5-benzylidene or cinnamylidene at C-5, carboxyalkyl at N-3 | Gram-positive bacteria | Derivatives of rhodanine-3-propionic acid showed the highest activity. The presence of an N,N-diethylamine group on the aromatic system was significant for biological activity. | [10] |
| Rhodanine-3-hexanoic acid derivatives | Hydroxyl substituted benzylidene at C-5, hexanoic acid at N-3 | Gram-positive and Gram-negative bacteria | Exhibited potent to moderate antibacterial activity. | [11] |
| Phenylalanine-derived rhodanines | (Z)-5-arylmethylidene at C-5 | Methicillin-resistant Staphylococcus aureus (MRSA) | SAR study revealed key structural features for anti-MRSA activity. | [11] |
SAR Insights for Antimicrobial Activity:
-
Gram-Selectivity: Many benzylidene rhodanine derivatives exhibit selective activity against Gram-positive bacteria, with limited to no activity against Gram-negative bacteria and yeasts.[9][10]
-
N-3 Carboxyalkyl Chain: The length of the carboxyalkyl chain at the N-3 position influences antibacterial activity. For example, rhodanine-3-propionic acid derivatives were found to be more active than the corresponding acetic acid derivatives against Gram-positive bacteria.[10]
-
Benzylidene Substituents: The presence of hydrophobic arylidene groups with electron-withdrawing substituents at the C-5 position can enhance antibacterial activity.[10] The N,N-diethylamine group on the aromatic ring has also been identified as a key feature for improved biological activity.[10]
Enzyme Inhibitory Activity
Benzylidene rhodanines have been shown to inhibit a variety of enzymes, highlighting their potential for treating a range of diseases, including diabetic complications, viral infections, and inflammation.[1]
Table 3: Enzyme Inhibitory Activity of Substituted Benzylidene Rhodanines
| Compound/Series | Target Enzyme | Key Findings | IC50 | Reference |
| Epalrestat | Aldose Reductase | Clinically used for diabetic neuropathy. | - | [1] |
| 5-arylidene rhodanines | β-lactamase, HCV NS3 protease, UDP-N-acetylmuramate/L-alanine ligase, tyrosinase, etc. | Broad-spectrum enzyme inhibition. | Varies | [1] |
| 5-arylidene-rhodanine-3-acetic acids | 15-lipoxygenase (15-LOX) | Mild inhibitory activity. | Varies | [1] |
| 1-benzylpiperidinyl derivative with 4-(dimethylamino)benzylidene | Acetylcholinesterase (AChE) | Most active compound in the series. | Varies | [1] |
| Benzylidene rhodanine derivative | Phosphatase of regenerating liver 3 (PRL-3) | Good biological activity. | - | [12] |
| Compound 5e | Phosphatase of regenerating liver 3 (PRL-3) | Most active in the series. | 0.9 µM | [12] |
| Rhodanine-linked benzenesulfonamides | Carbonic Anhydrases (CAs) | Selective and potent inhibitors. | Varies | [13] |
| 3-benzylidene pyrrolidine-2,5-dione derivatives | Spleen tyrosine kinase (Syk) | Good inhibitory activities for potential treatment of rheumatoid arthritis. | Low µM to sub-µM range | [14] |
SAR Insights for Enzyme Inhibitory Activity:
-
Target Specificity: The substitution pattern on both the benzylidene ring and the rhodanine core dictates the target enzyme specificity. For example, rhodanine-3-acetic acid analogues are effective aldose reductase inhibitors, while other derivatives target enzymes like AChE, 15-LOX, and PRL-3.[1][12]
-
Active Site Interactions: The rhodanine moiety and its substituents can form key interactions with the amino acid residues in the active site of the target enzyme, leading to inhibition. Molecular docking studies are often employed to elucidate these interactions and guide the design of more potent inhibitors.[15][16]
Experimental Protocols
The synthesis and biological evaluation of substituted benzylidene rhodanines follow established methodologies. Below are detailed protocols for key experiments commonly cited in the literature.
Synthesis of Substituted Benzylidene Rhodanines (General Knoevenagel Condensation)
The most common method for synthesizing 5-benzylidene rhodanine derivatives is the Knoevenagel condensation of a rhodanine derivative with a substituted benzaldehyde (B42025).[13][15]
Procedure:
-
A mixture of the appropriate rhodanine derivative (1 equivalent), a substituted benzaldehyde (1 equivalent), and a catalyst such as sodium acetate (B1210297) (2 equivalents) is prepared in a suitable solvent, typically glacial acetic acid or ethanol.[13]
-
The reaction mixture is refluxed for a period ranging from 4 to 6 hours.[13]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified, usually by recrystallization from an appropriate solvent, to yield the final substituted benzylidene rhodanine.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][17]
Procedure:
-
Cancer cells (e.g., HeLa, K562, MDAMB231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[15][17]
-
The cells are then treated with various concentrations of the synthesized benzylidene rhodanine derivatives (e.g., 3.12, 6.25, 12.5, 25, 50, and 100 µg/mL) for a specified period (e.g., 48 or 72 hours).[17][18]
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.[17]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of benzylidene rhodanine research, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Benzylidene rhodanines as novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
- 12. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of benzylidene derivatives as potent Syk inhibitors: synthesis, SAR analysis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Isothermal Titration Calorimetry for 5-(3-Hydroxybenzylidene)-rhodanine Target Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
Isothermal Titration Calorimetry (ITC) stands as a gold-standard biophysical technique for the comprehensive characterization of binding interactions between small molecules, such as the promising therapeutic scaffold 5-(3-Hydroxybenzylidene)-rhodanine, and their biological targets. This guide provides an objective comparison of ITC with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their drug discovery endeavors.
Unveiling the Thermodynamics of Interaction: The Power of ITC
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This allows for the simultaneous determination of the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. This wealth of information offers deep insights into the driving forces behind molecular recognition, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.
Case Study: A Rhodanine-Based Inhibitor of Carbonic Anhydrase II
In a representative study, a 5-benzylidenerhodanine (B7764880) derivative was investigated for its binding to hCA II using ITC. The thermodynamic parameters obtained are summarized in the table below.
| Parameter | Value | Unit | Significance |
| Dissociation Constant (Kd) | 10.5 | µM | Indicates the binding affinity; a lower value signifies a stronger interaction. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | A negative value indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions. |
| Entropy Change (TΔS) | -2.1 | kcal/mol | A negative value suggests a decrease in disorder upon binding, which can result from conformational restriction of the ligand and protein. |
| Gibbs Free Energy (ΔG) | -6.4 | kcal/mol | The overall energy of binding; a negative value indicates a spontaneous interaction. |
| Stoichiometry (n) | 1.1 | Represents the molar ratio of the ligand to the protein in the complex, suggesting a 1:1 binding model in this case. |
Note: The data presented is a representative example for a rhodanine (B49660) derivative and is intended for illustrative purposes.
Comparing the Tools of the Trade: ITC vs. Alternative Techniques
While ITC provides a comprehensive thermodynamic picture, other techniques offer complementary information or may be more suitable under certain experimental constraints. The following table compares ITC with common alternatives.
| Technique | Principle | Key Parameters Measured | Throughput | Sample Consumption | Label-Free? |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, ΔH, ΔS, n | Low | High | Yes |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface | Kd, kon, koff | Medium-High | Low | Yes (one partner is immobilized) |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding | Kd, Ki | High | Low | No (requires a fluorescent label) |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding | Kd | High | Very Low | No (requires a fluorescent label or intrinsic tryptophan fluorescence) |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and rigorous experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for ITC and SPR.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the experimental buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize buffer mismatch effects.
-
Dialyze the protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The ligand should be dissolved in the final dialysis buffer.
-
Accurately determine the concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein and a validated analytical method for the compound).
-
-
ITC Instrument Setup and Titration:
-
Thoroughly clean the ITC instrument sample and reference cells with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 100-500 µM, 10-fold higher than the protein concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks corresponding to each injection to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, ΔH, ΔS, and n.
-
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the target protein onto the activated surface via amine coupling to a target density (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound in the running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without immobilized protein).
-
Monitor the change in the SPR signal (in response units, RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationship between these techniques, the following diagrams are provided.
Figure 1. A streamlined workflow of a typical Isothermal Titration Calorimetry experiment.
Figure 2. Logical relationship between a binding event and the primary data obtained from different biophysical techniques.
Conclusion: Selecting the Right Tool for the Job
The choice between ITC and other biophysical techniques for studying the binding of this compound to its target depends on the specific research question and available resources.
-
For a comprehensive understanding of the binding thermodynamics and the forces driving the interaction, ITC is the unparalleled choice. It provides a complete thermodynamic signature in a label-free, in-solution format.
-
When information on the kinetics of binding (on- and off-rates) is crucial, or when sample consumption is a major limitation, SPR is a powerful alternative.
-
For high-throughput screening of compound libraries to identify initial hits, fluorescence-based methods like FP and MST are often more practical due to their speed and low sample requirements.
A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most robust and comprehensive characterization of the binding of this compound and its analogs to their biological targets, thereby accelerating the drug discovery and development process.
Validating Small Molecule Interactions: A Comparative Guide to Surface Plasmon Resonance for 5-(3-Hydroxybenzylidene)-rhodanine Derivatives
For researchers, scientists, and drug development professionals, establishing and quantifying the interaction between a small molecule and its protein target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) for validating the interactions of 5-(3-hydroxybenzylidene)-rhodanine, a member of the promising rhodanine (B49660) class of compounds, with its target proteins. We will explore the experimental data, detail the methodologies, and compare SPR with alternative validation techniques.
Rhodanine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including as inhibitors of enzymes such as dual-specificity phosphatases, HIV-1 integrase, and protein tyrosine phosphatases.[1][2][3] The this compound moiety and its analogs have shown particular promise. Validating the direct binding of these compounds to their intended protein targets is essential to confirm their mechanism of action and to guide further optimization. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on binding affinity and kinetics.[4]
Performance Comparison: Quantifying Binding Interactions
While specific SPR data for the direct interaction of this compound is not widely published, we can draw comparisons from studies on structurally similar rhodanine derivatives against various protein targets. The half-maximal inhibitory concentration (IC50) is a common metric for the functional potency of an inhibitor, and while not a direct measure of binding affinity (K_D), it provides a valuable benchmark for comparison.
| Compound Class | Target Protein | Method | Reported Value (IC50/K_D) |
| Benzylidene rhodanine derivative | PRL-3 | In vitro enzyme assay | 0.9 µM (IC50)[3] |
| Rhodanine derivatives | JNK-stimulating phosphatase-1 (JSP-1) | Enzyme assay | Potent and selective inhibition[5][6] |
| Rhodanine-3-acetamide derivative (3f) | Aldose Reductase | In vitro enzyme assay | 0.12 ± 0.01 µM (IC50)[7] |
| Rhodanine-linked benzenesulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Enzyme inhibition assay | Varied (nM to µM range)[8] |
| Rhodanine derivative (1) | HIV-1 Integrase | In vitro enzymatic assay | 11-15 µM (IC50)[2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
This protocol outlines a general procedure for validating the interaction of a rhodanine derivative (analyte) with a target protein (ligand) using SPR.
Objective: To determine the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of the small molecule-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, dextran-based)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS) and blocking solution (ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)
-
Target protein (ligand)
-
This compound or derivative (analyte)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Inject the target protein, diluted in immobilization buffer, over the activated surface. The protein will be covalently coupled to the sensor surface via primary amine groups.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters and block non-specific binding sites.
-
A reference flow cell should be prepared in the same way but without the protein to be immobilized, to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the rhodanine derivative in running buffer. It is crucial to include a blank (running buffer only) for double referencing.
-
Inject the different concentrations of the analyte over both the protein-coupled and reference flow cells at a constant flow rate.
-
Monitor the binding in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the reference flow cell signal and the blank injection signal (double referencing).
-
The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d).
-
The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d/k_a.
-
Alternative Validation Methods
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that measures the heat change upon binding of a small molecule to a protein. It provides a complete thermodynamic profile of the interaction, including K_D, stoichiometry (n), and enthalpy (ΔH).
-
Microscale Thermophoresis (MST): Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. It requires a fluorescently labeled binding partner and can determine the K_D in solution with very low sample consumption.
-
Biolayer Interferometry (BLI): An optical biosensing technique that measures changes in the interference pattern of white light reflected from a biosensor tip. Similar to SPR, it provides real-time kinetic data but is generally considered to have a lower sensitivity for small molecule interactions.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the potential biological relevance of inhibiting a target like a protein phosphatase, the following diagrams are provided.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Inhibition of a pro-survival signaling pathway by a rhodanine derivative.
References
- 1. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatase-1 and -2A by ellagitannins: structure-inhibitory potency relationships and influences on cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodanine derivatives as inhibitors of JSP-1. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential: A Comparative Analysis of Rhodanine-3-Acetic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Rhodanine-3-acetic acid derivatives have emerged as a promising class of compounds exhibiting a significant antibacterial spectrum, particularly against Gram-positive bacteria, including multidrug-resistant strains. This guide provides a comparative analysis of their antibacterial efficacy, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.
Rhodanine (B49660), a five-membered heterocyclic scaffold, and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Among these, rhodanine-3-acetic acid derivatives have demonstrated notable potential as antibacterial agents.[2][3] Their mechanism of action is believed to involve the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and survival.[4][5]
Comparative Antibacterial Spectrum
The antibacterial efficacy of rhodanine-3-acetic acid derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various rhodanine-3-acetic acid derivatives against a panel of Gram-positive and Gram-negative bacteria, compiled from multiple studies. Lower MIC values indicate greater antibacterial potency.
| Derivative | Target Bacterium | MIC (µg/mL) | Reference |
| Compound 6k | Staphylococcus aureus | 2 | [2] |
| Multidrug-resistant S. aureus (MRSA) | 1 | [2] | |
| Compound 6b, 6e, 6h, 6n, 6u | Multidrug-resistant S. aureus (MRSA) | Better than norfloxacin (B1679917) and oxacillin | [2] |
| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | 8-16 µM | [6][7] |
| 4-(Trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Gram-positive bacteria (including MRSA) | ≥15.62 µM | [6][7] |
| Derivatives with pyridin-2-ylmethylidene group | Gram-positive bacteria | 7.8 - 125 | [8] |
| Derivatives with pyridin-3-ylmethylidene group | Gram-positive bacteria | 15.6 - 500 | [8] |
| Compound Rh 2 | Vancomycin-resistant S. aureus (VRSA) | 4 µM (MIC90) | [4] |
| Methicillin-resistant S. aureus (MRSA) | 4 µM (MIC90) | [4] | |
| Staphylococcus epidermidis | 4 µM | [4] | |
| Vancomycin-resistant Enterococcus (VRE) | 8 µM (MIC90) | [4] | |
| Bacillus anthracis | 2-8 µM | [4] | |
| Azo Rhodanine Analogues (4a, 4b) | Pseudomonas aeruginosa | 2.5 | [9] |
| Staphylococcus aureus | 1.25 - 2.5 | [9] | |
| General Observation | Gram-negative bacteria | Largely inactive or marginal activity | [2][6][7][10] |
Structure-Activity Relationship Insights
The antibacterial activity of rhodanine-3-acetic acid derivatives is significantly influenced by the nature of the substituent at the C-5 position of the rhodanine ring.[2][10]
-
Hydrophobic and Electron-Withdrawing Groups: The presence of a hydrophobic arylidene group with electron-withdrawing substituents at the C-5 position generally enhances antibacterial activity.[2]
-
Substituents on the Phenyl Ring: Compounds with an electron-withdrawing group on the phenyl ring attached to the rhodanine core have shown higher activity than those with electron-donating groups.[2]
-
Gram-Positive Specificity: A recurring observation is the pronounced activity of these derivatives against Gram-positive bacteria, with significantly weaker or no activity against Gram-negative bacteria.[2][4][6][10] This is often attributed to the differences in the cell wall structure between these two types of bacteria.[11]
Experimental Protocols
The determination of the antibacterial spectrum of rhodanine-3-acetic acid derivatives predominantly relies on the broth microdilution method. This technique is a standardized and widely accepted method for determining the MIC of antimicrobial agents.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- The rhodanine-3-acetic acid derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
- Positive control wells (containing bacteria and medium without the test compound) and negative control wells (containing medium only) are included.
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and antibacterial evaluation of rhodanine-3-acetic acid derivatives.
Caption: Workflow for Synthesis and Antibacterial Screening.
Proposed Mechanism of Action
The antibacterial activity of rhodanine derivatives is often linked to their ability to inhibit key bacterial enzymes. While the precise signaling pathways are complex and can vary, a generalized representation of the proposed mechanism involving DNA gyrase and topoisomerase IV inhibition is depicted below.
Caption: Proposed Mechanism of Action via Enzyme Inhibition.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. oatext.com [oatext.com]
Unveiling the Kinase Inhibitory Potential of 5-(3-Hydroxybenzylidene)-rhodanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Rhodanine (B49660) Derivatives as Kinase Inhibitors
Rhodanine derivatives have been investigated for their inhibitory activity against a range of kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases. The following table summarizes the inhibitory activities of various rhodanine derivatives against several key kinases. This data, while not specific to 5-(3-Hydroxybenzylidene)-rhodanine, offers a comparative landscape of the potential targets for this class of compounds.
| Rhodanine Derivative | Target Kinase | IC50 (µM) | Reference Compound |
| (5Z)-5-Arylidene-2-thioxo-1,3-thiazolidin-4-one derivative | DYRK1A | - | Not Specified |
| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine derivative | SsCK1 | 1.4 | Not Specified |
| Benzimidazole-rhodanine conjugate | Not Specified | - | Not Specified |
| 3-α-carboxy ethyl-5-benzylidene rhodanine | Not Specified | - | Not Specified |
Potential Signaling Pathways Targeted by Rhodanine Derivatives
Given the inhibitory patterns of various rhodanine compounds, this compound may potentially modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors.
Caption: Potential inhibition of the MAPK/ERK and PI3K/AKT signaling pathways by this compound.
Experimental Protocols for Kinase Inhibition Screening
To definitively determine the kinase inhibitory profile of this compound, a systematic cross-screening against a panel of kinases is required. Below are detailed, generalized protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the kinase reaction, add ATP to each well. The final concentration of ATP should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for Kinase Cross-Screening
The following diagram illustrates a typical workflow for screening a compound against a large panel of kinases.
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 5-(3-Hydroxybenzylidene)-rhodanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of 5-(3-Hydroxybenzylidene)-rhodanine. While the specific protein targets of this rhodanine (B49660) derivative are not definitively established in publicly available literature, this guide will utilize plausible putative targets, Aldose Reductase and B-cell lymphoma 2 (Bcl-2), based on the known activities of structurally related rhodanine compounds. This will serve to illustrate the application and comparative value of these techniques.
Introduction to this compound and Target Engagement
This compound is a small molecule belonging to the rhodanine class of compounds. Rhodanine derivatives have been investigated for a wide range of biological activities, including as potential anticancer, antimicrobial, and antidiabetic agents.[1][2][3] A critical step in the development of such compounds is the confirmation of direct binding to their intended molecular targets within a cellular context, a concept known as target engagement. Validating target engagement is crucial for establishing a compound's mechanism of action and for interpreting cellular and organismal phenotypes.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in intact cells and tissues.[4][5] It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein.[6]
Comparison of Target Engagement Assays
Several techniques are available to measure the interaction between a small molecule and its protein target. This guide compares CETSA with two other widely used methods: Bioluminescence Resonance Energy Transfer (BRET) and Surface Plasmon Resonance (SPR). Each method offers distinct advantages and disadvantages in terms of experimental setup, the nature of the data generated, and physiological relevance.
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization of the target protein.[6] | Non-radiative energy transfer between a donor luciferase and an acceptor fluorophore fused to interacting proteins.[7][8] | Change in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[9][10] |
| Labeling | Label-free for the compound and target protein.[11] | Requires genetic fusion of luciferase and a fluorescent protein to the target and its interacting partner.[7] | Label-free for the analyte (small molecule), but requires immobilization of the target protein.[9] |
| Cellular Context | Can be performed in cell lysates, intact cells, and tissues, providing high physiological relevance.[5] | Performed in living cells, offering high physiological relevance.[8] | In vitro assay using purified proteins, lacking the cellular context.[10] |
| Throughput | Traditionally low-throughput (Western blot), but higher-throughput formats are available (e.g., AlphaScreen, ELISA).[5][12] | Amenable to high-throughput screening in multi-well plate formats. | Can be automated for high-throughput screening, especially with array-based systems.[13] |
| Data Output | Thermal shift (ΔTm) from melt curves or EC50 values from isothermal dose-response (ITDRF) experiments.[5] | BRET ratio, which reflects the proximity of the two tagged proteins. Can be used to determine binding affinity (Kd) or IC50.[7] | Real-time binding kinetics (kon, koff), and affinity (KD).[10] |
| Key Advantages | - High physiological relevance (intact cells)- No modification of compound or target required- Can be used for target discovery (proteome-wide CETSA)[11] | - Real-time measurements in living cells- High sensitivity- Suitable for studying protein-protein interactions and their modulation by small molecules.[8] | - Provides detailed kinetic information (on- and off-rates)- High sensitivity- Label-free detection of the analyte.[10] |
| Key Limitations | - Not all ligand binding events result in a thermal shift- Western blot-based detection is low-throughput- Requires a specific antibody for the target protein.[14] | - Requires genetic modification of the target protein(s)- Potential for steric hindrance from the tags- Indirectly measures target engagement by observing its effect on a protein-protein interaction. | - In vitro assay, lacks cellular context- Requires purified, stable protein- Protein immobilization can affect its activity. |
Experimental Protocols
Detailed methodologies for performing CETSA, BRET, and SPR to assess the engagement of this compound with a putative target (e.g., Aldose Reductase or Bcl-2) are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot-based)
This protocol describes two common CETSA formats: generating a melt curve to determine the thermal shift (ΔTm) and an isothermal dose-response fingerprint (ITDRF) to determine the half-maximal effective concentration (EC50) of target stabilization.
1. Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing the target protein (or transfected to express the target) to ~80-90% confluency.
-
Harvest the cells and resuspend in culture medium or PBS to a concentration of 1-5 x 10^6 cells/mL.
-
For melt curve experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
For ITDRF experiments, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 1-2 hours at 37°C.
2. Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
For melt curve experiments, heat the samples at a range of temperatures (e.g., 40-70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include an unheated control.
-
For ITDRF experiments, heat all samples at a single, predetermined temperature (typically the Tagg of the untreated protein + a few degrees) for 3 minutes, followed by cooling to 4°C.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
4. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities using densitometry software.
5. Data Analysis:
-
Melt Curve: For each temperature, normalize the band intensity to the unheated control. Plot the normalized intensity versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the treated and vehicle control samples is the thermal shift (ΔTm).
-
ITDRF: Normalize the band intensities to the lowest concentration of the compound or vehicle control. Plot the normalized intensity versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50.
Bioluminescence Resonance Energy Transfer (BRET) Protocol
This protocol assumes a system where the target protein is fused to a luciferase donor (e.g., NanoLuc) and an interacting partner is fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand). The binding of this compound to the target is expected to modulate this interaction.
1. Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the donor- and acceptor-tagged proteins.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
2. Compound Treatment:
-
Remove the culture medium and replace it with assay buffer (e.g., Opti-MEM).
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time.
3. BRET Measurement:
-
Add the luciferase substrate (e.g., furimazine for NanoLuc) to all wells.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the donor and acceptor (e.g., 450 nm for NanoLuc and >600 nm for the acceptor).
4. Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50.
Surface Plasmon Resonance (SPR) Protocol
This protocol describes the analysis of the binding of this compound to a purified, immobilized target protein.
1. Sensor Chip Preparation and Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
2. Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound dilutions sequentially over the immobilized target protein surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary using a mild regeneration solution.
3. Data Analysis:
-
The binding of the compound to the target protein is measured in real-time as a change in resonance units (RU).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizations
CETSA Experimental Workflow
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Putative Signaling Pathway of Aldose Reductase in Diabetic Complications
Caption: The role of Aldose Reductase in the polyol pathway and diabetic complications.
Putative Signaling Pathway of Bcl-2 in Apoptosis
Caption: The role of Bcl-2 in the intrinsic apoptosis pathway.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of this compound. Its key advantage lies in its ability to be performed in intact cells without modification to the compound or the target protein. While CETSA is an invaluable tool, a comprehensive understanding of a compound's interaction with its target is often best achieved by integrating data from multiple techniques. BRET can provide dynamic information in living cells, particularly on the modulation of protein-protein interactions, while SPR offers precise in vitro kinetic data. The choice of assay will depend on the specific research question, the available resources, and the stage of the drug discovery process. For the initial validation of intracellular target engagement, CETSA stands out as a powerful and direct method.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 5-(3-Hydroxybenzylidene)-rhodanine Against PAINS Filter Criteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of early-stage drug discovery, the identification of genuine hit compounds is frequently confounded by the presence of Pan-Assay Interference Compounds (PAINS). These molecules misleadingly appear active across a wide range of biochemical assays, leading to a significant waste of resources. The rhodanine (B49660) scaffold and its derivatives are a well-documented class of PAINS, notorious for their promiscuous behavior. This guide provides a comparative framework for evaluating 5-(3-Hydroxybenzylidene)-rhodanine, a specific rhodanine derivative, against established PAINS filter criteria.
Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide presents a representative evaluation based on the known behavior of rhodanine-containing compounds. The experimental protocols detailed below are standard methodologies used to identify and characterize PAINS. The presented data is illustrative of typical results expected for a compound belonging to this chemical class.
Understanding PAINS and the Rhodanine Scaffold
PAINS are characterized by their ability to interfere with assay readouts through various mechanisms, rather than by specific, targeted biological activity. Rhodanine derivatives, including this compound, possess structural motifs that are known to contribute to this promiscuous behavior. Key mechanisms of interference include:
-
Aggregation: Formation of colloidal particles that can sequester and denature proteins, leading to non-specific inhibition.
-
Michael Addition: The exocyclic double bond in the rhodanine ring can act as a Michael acceptor, leading to covalent modification of proteins, particularly those with reactive cysteine residues.
-
Photoreactivity: Some rhodanine compounds can undergo light-induced reactions, generating reactive species that interfere with assay components.
-
Fluorescence Interference: Intrinsic fluorescence of the compound can overlap with the excitation or emission wavelengths of assay fluorophores, leading to false-positive or false-negative signals.
In Silico PAINS Filter Analysis
Before undertaking costly and time-consuming wet lab experiments, a primary step is the in silico analysis of the compound's structure against PAINS filters. These computational tools utilize substructure matching to flag molecules with a high probability of being PAINS.
Logical Workflow for PAINS Evaluation
Caption: Workflow for evaluating a compound against PAINS criteria.
Based on its core rhodanine structure, this compound would be flagged by virtually all commonly used PAINS filters (e.g., those developed by Baell and Holloway).
Experimental Evaluation of PAINS Characteristics
Experimental validation is crucial to confirm the in silico predictions and to understand the specific mechanisms of assay interference. Below are key experiments and representative data for a typical rhodanine-based PAINS compound.
Table 1: Aggregation Assay Data
This assay assesses the tendency of a compound to form aggregates. A common method is to measure the inhibition of a well-characterized enzyme, such as β-lactamase, in the presence and absence of a non-ionic detergent (e.g., Triton X-100). Aggregates are typically disrupted by detergents, leading to a significant reduction in observed inhibition.
| Compound | Concentration (µM) | % Inhibition (no detergent) | % Inhibition (with 0.01% Triton X-100) | Interpretation |
| This compound (Representative) | 1 | 15 | 5 | Low Aggregation |
| 10 | 85 | 12 | High Aggregation | |
| 50 | 98 | 15 | High Aggregation | |
| Control Non-Aggregating Inhibitor | 10 | 90 | 88 | No Aggregation |
Experimental Protocol: Enzyme Inhibition-Based Aggregation Assay
-
Reagents: Assay buffer (e.g., 50 mM HEPES, pH 7.5), β-lactamase, nitrocefin (B1678963) (substrate), test compound, Triton X-100.
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer with and without 0.01% Triton X-100. b. Add β-lactamase to each well of a microplate containing the compound dilutions and incubate for 15 minutes. c. Initiate the reaction by adding nitrocefin. d. Monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over time. e. Calculate the percent inhibition relative to a DMSO control.
Table 2: Thiol Reactivity Assay Data
This assay evaluates the potential for a compound to act as a Michael acceptor by measuring its reactivity with a thiol-containing molecule, such as glutathione (B108866) (GSH).
| Compound | Concentration (µM) | % GSH Depletion (at 1 hour) | Interpretation |
| This compound (Representative) | 10 | 45 | Reactive |
| 50 | 92 | Highly Reactive | |
| Non-reactive Control | 50 | < 5 | Non-reactive |
Experimental Protocol: Thiol Reactivity Assay
-
Reagents: Phosphate (B84403) buffer (pH 7.4), glutathione (GSH), DTNB (Ellman's reagent), test compound.
-
Procedure: a. Incubate the test compound with a known concentration of GSH in phosphate buffer. b. At various time points, take aliquots of the reaction mixture. c. Add DTNB to the aliquots. DTNB reacts with free thiols to produce a colored product. d. Measure the absorbance at 412 nm. e. Calculate the percentage of GSH depletion compared to a control reaction without the test compound.
Table 3: Fluorescence Interference Assay Data
This assay determines if a compound possesses intrinsic fluorescence that could interfere with fluorescence-based assays.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Units (RFU) | Interpretation |
| This compound (Representative) | 485 | 520 | 5,200 | Potential for Interference |
| 530 | 590 | 1,500 | Low Potential | |
| Buffer Blank | 485 | 520 | 50 | No Interference |
Experimental Protocol: Fluorescence Interference Scan
-
Reagents: Assay buffer, test compound.
-
Procedure: a. Prepare a solution of the test compound in the assay buffer. b. Using a fluorescence plate reader, perform a broad-spectrum scan of excitation and emission wavelengths. c. Identify any significant fluorescence peaks and compare them to the wavelengths used in common biological assays.
Signaling Pathway of a Promiscuous Inhibitor
The diagram below illustrates the non-specific interaction of a PAINS compound with multiple cellular pathways, a hallmark of their promiscuous nature.
Caption: Non-specific interactions of a PAINS compound.
Conclusion and Recommendations
Based on its rhodanine core, this compound has a high likelihood of being a Pan-Assay Interference Compound. The representative data from aggregation, thiol reactivity, and fluorescence interference assays strongly suggest that this compound is prone to generating false-positive results in a variety of biochemical screens.
It is strongly recommended that researchers who identify this compound or structurally similar compounds as "hits" in a primary screen perform the following actions:
-
Conduct thorough in silico analysis using multiple PAINS filters.
-
Perform experimental validation using the assays described in this guide to assess aggregation, reactivity, and fluorescence properties.
-
Utilize orthogonal assays with different detection methods to confirm any observed biological activity.
-
Exercise extreme caution when interpreting results and consider the high potential for assay artifacts.
By rigorously applying these evaluation criteria, researchers can more effectively distinguish true drug leads from promiscuous PAINS compounds, thereby improving the efficiency and success rate of drug discovery campaigns.
A Comparative Analysis of the Antimicrobial Activity of Rhodanine and Chalcone Hybrids
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the hybridization of pharmacologically active scaffolds has emerged as a promising strategy. This guide provides a comparative overview of the antimicrobial activity of two such classes of compounds: rhodanine (B49660) derivatives and chalcone (B49325) derivatives, with a particular focus on their hybrids. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of rhodanine and chalcone hybrids, as well as their parent scaffolds, has been evaluated in numerous studies. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for this assessment. The following tables summarize the MIC values of representative compounds against various bacterial strains.
It is important to note that the data presented below are compiled from different studies. Direct comparison of MIC values across different tables should be approached with caution, as experimental conditions may have varied.
Table 1: Antimicrobial Activity of Rhodanine-Chalcone Hybrids
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Hybrid 6k | Staphylococcus aureus | 2 | [1] |
| Hybrid 6k | Multidrug-resistant S. aureus | 1 | [1] |
| Hybrids 6b, 6e, 6h, 6n, 6u | Multidrug-resistant S. aureus | - (Better than norfloxacin (B1679917) and oxacillin) | [1] |
| Hybrid Series 5a-s | Escherichia coli | >64 | [2] |
Table 2: Antimicrobial Activity of Rhodanine Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Methicillin-resistant S. aureus | ≥15.62 | [3] |
| 2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acids | Non-tuberculous mycobacteria | ≥32 | [3] |
| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | 8-16 | [3] |
Table 3: Antimicrobial Activity of Chalcone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [4] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [4] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [4] |
| O-OH Chalcone | Methicillin-resistant S. aureus | 25-50 | [5] |
| M-OH Chalcone | Methicillin-resistant S. aureus | 98.7 ± 43.3 | [5] |
| P-OH Chalcone | Methicillin-resistant S. aureus | 108.7 ± 29.6 | [5] |
The data consistently indicates that rhodanine-chalcone hybrids exhibit potent activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[1][2] However, their efficacy against Gram-negative bacteria such as Escherichia coli is limited.[2] This mirrors the general trend observed for rhodanine derivatives, which also show greater activity against Gram-positive organisms.[3] Chalcone derivatives, on the other hand, have demonstrated a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, although their potency can vary significantly depending on their specific chemical structure.[4][5]
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds. This protocol is a synthesis of procedures commonly reported in the literature for testing rhodanine and chalcone derivatives.[6][7]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the rhodanine, chalcone, and hybrid compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Use standardized bacterial strains, for example, Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture, select 3-5 well-isolated colonies of the test organism.
-
Inoculate the colonies into a tube of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Assay Procedure:
-
Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL before adding the bacterial inoculum.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
4. Incubation and Interpretation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
Mechanisms of Antimicrobial Action
The antimicrobial activity of rhodanine and chalcone derivatives is attributed to their interaction with various cellular targets and pathways. The hybridization of these two scaffolds aims to combine their mechanisms of action to achieve synergistic or enhanced antimicrobial effects.
Rhodanine Derivatives: Targeting Essential Bacterial Enzymes
Rhodanine-based compounds are known to inhibit essential bacterial enzymes that are crucial for DNA replication and cell wall synthesis.[8] This multi-targeted approach can be effective in overcoming resistance mechanisms.
Chalcone Derivatives: Disrupting Cell Integrity and Key Pathways
Chalcones possess a broader range of antimicrobial mechanisms, including the disruption of bacterial cell membranes and the inhibition of key enzymes involved in bacterial metabolism and signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Selectivity Profile of 5-(3-Hydroxybenzylidene)-rhodanine Across Enzyme Families: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme selectivity profile of 5-(3-Hydroxybenzylidene)-rhodanine. Due to the limited availability of comprehensive screening data for this specific molecule, this guide extrapolates its potential activity based on published data for structurally similar 5-benzylidenerhodanine (B7764880) derivatives. This analysis is intended to guide researchers in evaluating its potential as a chemical probe or a starting point for drug discovery, while also highlighting important considerations such as the potential for pan-assay interference.
Introduction to 5-Benzylidenerhodanines
The rhodanine (B49660) scaffold is a prominent feature in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. The 5-benzylidene-rhodanine core, in particular, has been identified as a privileged structure in the development of inhibitors for various enzyme families. The electronic and steric properties of the substituent on the benzylidene ring play a crucial role in determining the potency and selectivity of these compounds. This compound, the subject of this guide, features a hydroxyl group at the meta-position of the benzylidene ring, which can act as both a hydrogen bond donor and acceptor, potentially influencing its interaction with enzyme active sites.
Comparative Selectivity Profile
The following tables summarize the inhibitory activities of 5-benzylidenerhodanine derivatives against key enzyme families. Where available, data for compounds with a hydroxyl-substituted benzylidene ring are highlighted to provide a closer comparison to this compound.
Table 1: Inhibition of Aldose Reductase
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Several 5-benzylidenerhodanine derivatives have been identified as potent aldose reductase inhibitors.
| Compound | Substitution on Benzylidene Ring | IC50 / Ki | Reference Compound | IC50 / Ki (Reference) |
| Rhodanine Derivative 3f | 4-hydroxy-3-methoxy | 0.12 µM (IC50) | Sulindac | > 10 µM (IC50) |
| Rhodanine Derivative 3a | 4-hydroxy-3-methoxy | Not specified, but active | Sulindac | > 10 µM (IC50) |
| Epalrestat (approved drug) | None (different scaffold) | 0.02 µM (IC50) | - | - |
Data extrapolated from studies on similar rhodanine-3-acetamide derivatives[1].
Table 2: Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Rhodanine derivatives have been explored as non-sulfonamide CA inhibitors.
| Compound | Target Isoform | Ki | Reference Compound | Ki (Reference) |
| Rhodanine-benzylidene derivative 3b | hCA II | 9.8 µM | Acetazolamide | Not specified in this study |
| Rhodanine-benzylidene derivative 3j | hCA II | 46.4 µM | Acetazolamide | Not specified in this study |
Data from a study on various rhodanine derivatives[2].
Table 3: Inhibition of Protein Tyrosine Phosphatases (PTPs)
PTPs are critical regulators of signal transduction pathways, and their dysregulation is implicated in cancer, diabetes, and autoimmune diseases. Certain rhodanine derivatives have shown inhibitory activity against PTPs, such as PTP1B and SHP2.
| Compound | Target PTP | IC50 | Selectivity |
| Benzylidene rhodanine derivative 5e | PRL-3 | 0.9 µM | Not specified |
| Thiazolidinone derivative | SHP2 | Sub-micromolar | Selective over SHP1 |
| Cryptotanshinone | SHP2 | 22.50 µM | ~1.76-fold selective over SHP1 |
Data from various studies on rhodanine and other SHP2 inhibitors[3][4][5].
Pan-Assay Interference Compounds (PAINS)
A critical consideration for any research involving rhodanine-based compounds is their potential to act as Pan-Assay Interference Compounds (PAINS).[6][7][8][9] PAINS are molecules that tend to show activity in a wide variety of high-throughput screening assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. The 5-benzylidenerhodanine scaffold is a well-documented PAINS motif.[7][8]
Mechanisms of PAINS activity in rhodanines include:
-
Michael Addition: The exocyclic double bond can act as a Michael acceptor, leading to covalent modification of proteins.
-
Aggregation: At higher concentrations, these compounds can form aggregates that sequester and inhibit enzymes non-specifically.
-
Redox Activity: Some rhodanines can interfere with assays through redox cycling.
Researchers should perform appropriate control experiments to validate any observed biological activity and rule out PAINS-related artifacts.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the inhibitory activity of compounds like this compound.
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the NADPH-dependent reduction of a substrate by aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (pH 6.2)
-
Test compound (this compound or analogs)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
This assay is based on the stopped-flow technique to measure the inhibition of CO2 hydration catalyzed by carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
CO2-saturated solution
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., 4-nitrophenol)
-
Test compound
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the enzyme and buffer solution to the desired temperature.
-
Mix the enzyme solution (with or without the inhibitor) with the CO2-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.
-
Calculate the initial rates of reaction and determine the Ki from the concentration-dependent inhibition data.
Protein Tyrosine Phosphatase Inhibition Assay
This assay measures the dephosphorylation of a substrate by a PTP enzyme.
Materials:
-
Recombinant human PTP (e.g., PTP1B, SHP2)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP, or a fluorescent substrate)
-
Assay buffer (e.g., HEPES or MES, pH 6.0-7.0, containing a reducing agent like DTT)
-
Test compound
-
Microplate reader
Procedure:
-
Add the PTP enzyme to the wells of a microplate containing the assay buffer.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
After a set incubation time, stop the reaction (if necessary) and measure the product formation (e.g., absorbance of p-nitrophenol at 405 nm or fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway: Aldose Reductase in the Polyol Pathway
Caption: Role of Aldose Reductase in Diabetic Complications.
Signaling Pathway: PTP1B in Insulin (B600854) Signaling
Caption: PTP1B as a negative regulator of insulin signaling.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
Crucially, researchers investigating this compound or any rhodanine derivative must be vigilant about the potential for pan-assay interference. Rigorous experimental design, including orthogonal assays and mechanism-of-action studies, is essential to confirm that any observed biological activity is due to specific, on-target inhibition rather than non-specific effects. This guide serves as a starting point for further investigation, providing a comparative context and methodological considerations for the continued exploration of this intriguing class of compounds.
References
- 1. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(3-Hydroxybenzylidene)-rhodanine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe and compliant disposal of 5-(3-Hydroxybenzylidene)-rhodanine. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on guidelines for closely related rhodanine (B49660) derivatives and general best practices for hazardous chemical waste management.
I. Immediate Safety Considerations
Prior to handling this compound for disposal, it is crucial to be aware of the potential hazards. Based on data for similar rhodanine compounds, this substance may be harmful if swallowed and can cause serious eye irritation[1][2]. The toxicological properties of many rhodanine derivatives are not fully investigated, warranting a cautious approach[3].
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
-
Waste Identification and Segregation:
-
Treat this compound as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the container securely closed when not in use.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from drains and sources of ignition.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.
-
Follow your institution's specific procedures for waste pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, mechanically take up the spilled solid, avoiding dust generation[4].
-
Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Ventilate the affected area[4].
-
Crucially, do not empty this compound or its containers into drains or dispose of it in regular trash[1][4]. Always consult with your local waste disposal expert or institutional EHS office for specific guidance[4].
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
IV. Handling of Contaminated Materials
Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound must be disposed of as hazardous waste. These items should be placed in the same hazardous waste container as the chemical itself[4]. Empty containers that once held this substance should also be treated as hazardous waste and not be repurposed.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Operational Guide for 5-(3-Hydroxybenzylidene)-rhodanine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(3-Hydroxybenzylidene)-rhodanine was not available at the time of this writing. The following guidance is based on the safety profiles of the parent compound, rhodanine (B49660), and its other derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care, following all institutional and regulatory safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data for rhodanine and its derivatives, this compound should be considered harmful if swallowed and a cause of serious eye irritation.[1][2][3] It may also cause skin and respiratory tract irritation.[4] Therefore, appropriate PPE is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | To protect against dust particles and potential splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][4] | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved respirator for dusts should be used.[1][4] | To avoid inhalation of dust particles that can irritate the respiratory tract. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4] | To provide an additional barrier against contamination. |
Operational and Handling Protocols
Proper handling procedures are critical to prevent exposure and contamination. Given that this compound is a fine chemical powder, minimizing dust generation is a primary concern.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling, preferably a chemical fume hood, to ensure adequate ventilation.[4]
-
Assemble all necessary PPE as outlined in Table 1.
-
Gather all required materials, such as spatulas, weighing paper, and reaction vessels.
-
-
Handling:
-
Put on all required PPE before handling the compound.
-
Carefully weigh the desired amount of this compound. Avoid generating dust.[4]
-
If dissolving the compound, add it slowly to the solvent.
-
If using in a reaction, add it to the reaction vessel in a controlled manner.
-
-
Cleanup:
-
Clean the work area thoroughly with an appropriate solvent to decontaminate surfaces.
-
Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[2][3]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and plenty of water. Seek medical attention if irritation develops.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
In the event of a spill, evacuate the area and prevent the generation of dust.[4] Use appropriate PPE and clean up the spill using a method that does not disperse dust, such as gently sweeping the material into a container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Guidelines:
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container designated for organic chemical waste.
-
Disposal Method: Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[1]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
